molecular formula C11H12O4 B159097 (S)-2-benzylsuccinic acid CAS No. 3972-36-9

(S)-2-benzylsuccinic acid

Cat. No.: B159097
CAS No.: 3972-36-9
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzylsuccinate, also known as (R)-2-benzylsuccinic acid, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid (R)-2-Benzylsuccinate is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Properties

IUPAC Name

(2S)-2-benzylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2050405
Record name (2S)-2-benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2050405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-2-Benzylsuccinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3972-36-9, 884-33-3
Record name (2S)-2-(Phenylmethyl)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3972-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2050405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2-(phenylmethyl)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Benzylsuccinic acid, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNQ8V6JSJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-2-Benzylsuccinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-Benzylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzylsuccinic acid is a dicarboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its chiral nature and dicarboxylate functionality make it a valuable building block for the synthesis of complex molecules, particularly as an intermediate in the production of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance as an enzyme inhibitor.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

General Properties
PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 3972-36-9[1]
IUPAC Name (2S)-2-benzylbutanedioic acid[1]
Physical Properties
PropertyValueReference
Melting Point 164.0 to 168.0 °C[2]
Boiling Point (Predicted) 331.4 ± 22.0 °C[2]
Density (Predicted) 1.290 ± 0.06 g/cm³[2]
pKa (Predicted) 3.97 ± 0.10[2]
Solubility
SolventSolubilityNotesReference
DMSO 41 mg/mL (196.92 mM)Sonication is recommended[3]
In Vivo Formulation 4 mg/mL (19.21 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy
FrequencySolventpHChemical Shifts (ppm) and IntensitiesReference
500 MHzWater7.007.36-7.25 (m, 5H, Ar-H), 2.94-2.77 (m, 3H), 2.52-2.30 (m, 2H)[1]
¹³C NMR Spectroscopy (HSQC)
FrequencySolventpHChemical Shifts (ppm) (F2:F1)Reference
500 MHzWater7.00130.72:7.24, 127.56:7.18, 52.15:2.79, 40.37:2.28[1]
Mass Spectrometry
TechniquePrecursor AdductCollision Energym/z FragmentsReference
LC-ESI-QQ[M-H]⁻10 V207.2, 163.2, 189.1, 171, 142.9[4]

Experimental Protocols

Synthesis of this compound from L-Phenylalanine

This method is noted for being a clean and efficient process.[4]

Materials:

  • L-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

  • Sulfuric acid (H₂SO₄)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Diazotization of L-Phenylalanine: L-Phenylalanine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed by warming the solution, which results in the formation of (S)-3-phenyl-2-hydroxypropanoic acid.

  • Esterification: The resulting acid is esterified, typically using ethanol and a catalytic amount of sulfuric acid under reflux, to yield ethyl (S)-3-phenyl-2-hydroxypropanoate.

  • Conversion to a Leaving Group: The hydroxyl group is converted to a better leaving group, for example, by reaction with thionyl chloride to form the corresponding chloro derivative.

  • Malonic Ester Synthesis: The ester is then used to alkylate diethyl malonate in the presence of a base such as sodium ethoxide.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using a strong base like sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding racemic 2-benzylsuccinic acid.

  • Chiral Resolution: The racemic mixture is then resolved to isolate the (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-α-phenylethylamine.[5] The diastereomers are separated by fractional crystallization, and the desired this compound is recovered by acidification.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[6][7]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., hot water, ethanol/water mixture)[6][7]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound should form.

  • Cooling: To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to determine the enantiomeric purity of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)[8]

  • UV detector

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used for normal-phase chromatography. For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added.[8] For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile can be used.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject a solution of the this compound sample.

  • Monitor the elution of the enantiomers using the UV detector. The retention times of the (R)- and (S)-enantiomers will differ.

  • Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Biological Activity and Signaling Pathways

This compound is a known competitive inhibitor of carboxypeptidase A (CPA) and is also implicated in the inhibition of Nna1 (also known as cytosolic carboxypeptidase 1, CCP1).[9][10]

Inhibition of Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloprotease that cleaves the C-terminal amino acid from a peptide chain. This compound acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the substrate from binding.[9]

The inhibition constant (Ki) for the (S)-enantiomer has been reported to be 17 µM, which is significantly higher than that of the (R)-enantiomer (0.15 µM), indicating that the (R)-enantiomer is a more potent inhibitor of CPA.[11]

The general mechanism of carboxypeptidase A involves the coordination of the substrate's C-terminal carboxylate to the active site zinc ion and interaction with other key amino acid residues. This compound mimics the substrate's binding mode.

Carboxypeptidase_A_Inhibition CPA Carboxypeptidase A (Active Site with Zn²⁺) Product Cleaved Peptide + C-terminal Amino Acid CPA->Product Hydrolysis Inactive_Complex CPA-Inhibitor Complex (Inactive) Substrate Peptide Substrate Substrate->CPA Binding Inhibitor This compound Inhibitor->CPA Competitive Binding Nna1_Pathway cluster_0 Healthy Neuron cluster_1 Neurodegeneration (pcd) Nna1 Nna1 (CCP1) (Active) Products Processed Substrates Nna1->Products Substrates Cellular Substrates Substrates->Nna1 Nna1_mutated Mutated/Inactive Nna1 Substrates->Nna1_mutated Survival Neuronal Survival Products->Survival Substrates_acc Substrate Accumulation Nna1_mutated->Substrates_acc Toxicity Cellular Toxicity Substrates_acc->Toxicity Degeneration Purkinje Cell Degeneration Toxicity->Degeneration Inhibitor This compound (Potential Inhibitor) Inhibitor->Nna1 Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-benzylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties of (S)-2-benzylsuccinic acid. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and the hypoglycemic agent KAD-1229.[1][2] Understanding its physical and chemical characteristics is paramount for its effective application in research and development.

Chemical Identity and Structure

This compound, with the IUPAC name (2S)-2-benzylbutanedioic acid, is a dicarboxylic acid featuring a chiral center.[3] Its structure is fundamental to its utility in asymmetric synthesis.

  • Molecular Formula : C₁₁H₁₂O₄[3][4][5]

  • Molecular Weight : 208.21 g/mol [3][4][5]

  • CAS Number : 3972-36-9[3][4][5]

  • Canonical SMILES : C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O[6]

  • InChI Key : GTOFKXZQQDSVFH-VIFPVBQESA-N[4]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. Data is compiled from various sources, and predicted values are noted where experimental data is unavailable.

Table 1: General Physicochemical Properties

PropertyValueSource
Physical Form White to almost white powder/crystal[4]
Melting Point 164.0 to 168.0 °C[4]
Boiling Point 331.4 ± 22.0 °C (Predicted)[4][5]
Density 1.290 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.97 ± 0.10 (Predicted)[4]
Storage Room temperature, sealed in dry conditions[4][5]

Table 2: Solubility Data Note: Specific solubility data for the (S)-enantiomer in aqueous solutions is not readily available. The data below pertains to the racemic mixture (DL-2-Benzylsuccinic acid).

SolventConcentrationNotes
DMSO 41 mg/mL (196.92 mM)Sonication is recommended[7]
In Vivo Formulation 4 mg/mL (19.21 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended.[7]

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments applicable to this compound.

The melting point is a crucial indicator of purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Protocol:

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.[8]

  • Loading the Capillary : Jab the open end of a capillary tube into the sample pile. Tap the sealed end on a hard surface to pack the solid into the bottom, achieving a sample height of 2-3 mm.[9]

  • Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).[10]

  • Measurement :

    • Conduct a rapid initial heating to determine an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat again, slowing the rate to approximately 1-2°C per minute as the temperature approaches the estimated melting point.[9]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][12]

Protocol:

  • Sample Preparation : Add an excess amount of this compound to a vial containing the desired aqueous solvent (e.g., phosphate-buffered saline, PBS).[11][13] The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration : Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C).[11][14] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[13][14]

  • Phase Separation : Separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.45 µm pore size).[13][15]

  • Concentration Analysis : Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. Common analytical methods include High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, using a pre-established calibration curve.[13][15]

G Workflow for Shake-Flask Solubility Determination substance Excess this compound + Aqueous Buffer equilibration Equilibration (e.g., 24h shaking at 25°C) substance->equilibration Agitation separation Phase Separation (Centrifugation/ Filtration) equilibration->separation Creates Saturated Solution analysis Concentration Analysis of Supernatant (e.g., HPLC, UV-Vis) separation->analysis Isolates Solute result Thermodynamic Solubility Value (mg/mL or mol/L) analysis->result Quantification G Logical Flow for pKa Determination via Potentiometric Titration prep Prepare Sample Solution (Known concentration in constant ionic strength buffer) titrate Titrate with Standard Base (e.g., 0.1M NaOH) Record pH vs. Volume prep->titrate calibrate Calibrate pH Meter (Using standard buffers) calibrate->titrate plot Plot Titration Curve (pH vs. Titrant Volume) titrate->plot analyze Analyze Curve for Inflection Point plot->analyze pka Determine pKa (pH at half-equivalence point) analyze->pka

References

(S)-2-Benzylsuccinic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-benzylsuccinic acid is a dicarboxylic acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth look at the molecular properties, relevant experimental protocols, and the mechanism of action of this compound, with a focus on its role as an enzyme inhibitor.

Core Molecular and Physical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValue
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Melting Point 164.0 to 168.0 °C
Boiling Point 331.4±22.0 °C (Predicted)
Density 1.290±0.06 g/cm³ (Predicted)
CAS Number 3972-36-9

Mechanism of Action: Inhibition of Carboxypeptidase A

This compound is a known inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloprotease that plays a crucial role in digestion and other physiological processes by cleaving C-terminal amino acids from peptides and proteins. The inhibitory action of this compound is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from binding.

The catalytic mechanism of carboxypeptidase A involves a zinc ion (Zn²⁺) at its active site, which coordinates with the carbonyl group of the peptide bond to be cleaved and a water molecule. The enzyme's active site residues, such as Glu-270, facilitate the hydrolysis of the peptide bond. This compound mimics the structure of the peptide substrate's C-terminal end, allowing it to bind tightly to the active site. The carboxyl groups of the inhibitor are thought to interact with the zinc ion and other key residues in the active site, thereby blocking the enzyme's catalytic activity.

InhibitionMechanism cluster_Enzyme Carboxypeptidase A (CPA) ActiveSite Active Site (with Zn²⁺) Products Cleaved Products ActiveSite->Products Hydrolysis InactiveComplex CPA-Inhibitor Complex (Inactive) Substrate Peptide Substrate Substrate->ActiveSite Binds Inhibitor This compound Inhibitor->ActiveSite Competitively Binds

Inhibitory action of this compound on Carboxypeptidase A.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the asymmetric alkylation of N-acylsultams, which serves as a key step in producing this chiral intermediate. Another approach involves the resolution of a racemic mixture of 2-benzylsuccinic acid. One documented method utilizes (R)-α-phenylethylamine to selectively crystallize the desired (S)-enantiomer from an ethanolic solution. The process generally involves the following steps:

  • Salt Formation: A racemic mixture of 2-benzylsuccinic acid is dissolved in ethanol, and (R)-α-phenylethylamine is added to form diastereomeric salts.

  • Fractional Crystallization: The solution is concentrated under reduced pressure, leading to the precipitation of the less soluble diastereomeric salt, which is enriched in the (S)-enantiomer of 2-benzylsuccinic acid.

  • Isolation and Purification: The crystals are collected by filtration. The purified salt is then treated with a strong acid to release the free this compound.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent.

  • Final Product: The organic solvent is removed to yield the purified this compound.

In Vivo Evaluation of Carboxypeptidase A Inhibition

To assess the inhibitory effect of this compound on carboxypeptidase A in a biological system, an in vivo animal model can be employed. For instance, in a mouse model of neuropathic pain, the following experimental workflow can be utilized:

  • Animal Model: A spared nerve injury (SNI) model can be surgically induced in mice to create a state of hypersensitivity.

  • Drug Administration: this compound is administered to the mice, typically orally (p.o.) through drinking water, at a specified dosage (e.g., 200 mg/kg/day). Administration usually begins a few days prior to the surgery and continues for the duration of the experiment.

  • Behavioral Testing: The effect of the inhibitor on pain perception is assessed through behavioral tests, such as measuring the response to cold (cold allodynia) and mechanical stimuli (mechanical hyperalgesia).

  • Biochemical Analysis: After the behavioral assessment, tissue samples (e.g., spinal cord) are collected to measure the activity of carboxypeptidase A. This is done to confirm that the observed behavioral changes are associated with the inhibition of the target enzyme.

InVivoWorkflow Start Start: Neuropathic Pain Model Administration Administer this compound (e.g., in drinking water) Start->Administration Behavioral Behavioral Assessment (Cold & Mechanical Sensitivity) Administration->Behavioral Tissue Tissue Collection (e.g., Spinal Cord) Behavioral->Tissue EnzymeAssay Carboxypeptidase A Activity Assay Tissue->EnzymeAssay Analysis Data Analysis & Correlation EnzymeAssay->Analysis

Workflow for in vivo evaluation of this compound.

Spectroscopic Profile of (S)-2-Benzylsuccinic Acid: A Technical Guide to 1H NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-2-benzylsuccinic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for data acquisition and analysis.

¹H NMR Spectroscopic Data

The following table summarizes the quantitative ¹H NMR data for this compound. The data has been compiled and interpreted based on available experimental spectra and predictive analysis.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Integration Predicted Coupling Constant (J) [Hz]
H-2~3.15Multiplet1HJ(H2, H3a) ≈ 8.0, J(H2, H3b) ≈ 6.0, J(H2, H4) ≈ 8.0
H-3a, H-3b~2.65Multiplet2HJ(H3a, H3b) ≈ 16.0, J(H3a, H2) ≈ 8.0, J(H3b, H2) ≈ 6.0
H-4~2.90Multiplet2HJ(H4a, H4b) ≈ 14.0, J(H4, H2) ≈ 8.0
Aromatic (H-6, H-7, H-8)7.20 - 7.40Multiplet5H-
Carboxylic Acid (2x -COOH)> 10.0Broad Singlet2H-

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the exchangeable carboxylic acid protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good resolution.

  • Temperature: The experiment is typically performed at room temperature (298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants for detailed structural elucidation.

Logical Workflow for ¹H NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample High-Purity Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquisition Acquire FID Parameters->Acquisition FID Raw FID Data Acquisition->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Processed_Spectrum Processed Spectrum Integration->Processed_Spectrum Assignment Proton Assignment Processed_Spectrum->Assignment Coupling Coupling Constant Analysis Assignment->Coupling Structure Structure Elucidation Coupling->Structure

Caption: Workflow for ¹H NMR Spectroscopy.

Unveiling the Solid-State Architecture of (S)-2-Benzylsuccinic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (S)-2-benzylsuccinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. A comprehensive understanding of its solid-state properties, including molecular conformation and intermolecular interactions, is paramount for controlling crystallization processes, ensuring purity, and optimizing drug formulation. This document summarizes the key crystallographic data, details the experimental methodologies for its determination, and presents visual representations of its structural characteristics and the workflow for its analysis.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁, with one molecule in the asymmetric unit.[1] A summary of the key crystallographic data is presented in Table 1. An alternative crystallization has been reported in the orthorhombic space group P2₁2₁2₁.[1] The crystallographic details for both forms are provided for a comprehensive overview.

Table 1: Crystallographic Data for this compound

ParameterValue (Pna2₁ Space Group)[1]Value (P2₁2₁2₁ Space Group)[1]
Chemical FormulaC₁₁H₁₂O₄C₁₁H₁₂O₄
Formula Weight208.21208.21
Crystal SystemOrthorhombicOrthorhombic
Space GroupPna2₁ (No. 33)P2₁2₁2₁ (No. 19)
a (Å)18.9628(4)9.960(2)
b (Å)5.58910(10)9.960(2)
c (Å)9.6527(2)10.967(2)
V (ų)1023.04(4)1083.9(4)
Z44
Temperature (K)297293(2)
Rgt(F)0.03080.0505
wRref(F²)0.08490.1861

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the synthesis, crystallization, and structural determination of this compound.

Synthesis of this compound

This compound can be synthesized through various methods. One common and efficient approach involves the asymmetric alkylation of an N-acylsultam.[1] Another established method is the preparation from L-phenylalanine, which is regarded as a clean and convenient process.[1] A typical synthetic protocol is as follows:

  • Preparation of the Chiral Auxiliary: The process often starts with the condensation of a chiral auxiliary, such as D-(-)-camphorsultam, with a suitable acyl chloride (e.g., 3-phenylpropionyl chloride) to form an N-acylsultam.

  • Enolate Formation and Alkylation: The N-acylsultam is then treated with a strong base, like sodium amide, to generate a chiral enolate. This enolate subsequently undergoes alkylation with a reagent such as tert-butyl bromoacetate.

  • Hydrolysis: The final step involves the cleavage of the ester and the chiral auxiliary, typically through saponification with lithium hydroxide and hydrogen peroxide, to yield this compound with high optical purity.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent. For this compound, colorless crystals can be grown from a solution in an appropriate solvent system. One method involves dissolving the synthesized compound in hot ethanol, followed by cooling. The solid can then be isolated by the addition of aqueous HCl and further cooling.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal of this compound is mounted on a diffractometer, such as a Rigaku R-AXIS RAPID, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is collected at a controlled temperature (e.g., 297 K or 293 K) using ω scans.

  • Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods. The refinement of the structure is performed using software such as SHELXL.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups are typically located in a difference Fourier map and refined with constraints on the O-H bond lengths.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key structural features of this compound in the solid state.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (e.g., L-phenylalanine) synthesis Chemical Synthesis (e.g., Asymmetric Alkylation) start->synthesis purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals xray X-ray Diffraction Data Collection crystals->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement (SHELXL) solution->refinement analysis Structural Analysis refinement->analysis final_structure Final Crystal Structure analysis->final_structure

Experimental workflow for this compound crystal structure analysis.

The crystal packing of this compound is stabilized by intermolecular hydrogen bonds. The carboxylic acid moieties of adjacent molecules interact, forming a hydrogen-bonded network.[1]

molecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 O1_1 O1 C_acid1_1 C=O O1_1->C_acid1_1 O2_1 O2 C_acid2_1 C-OH O2_1->C_acid2_1 O1_2 O1 O2_1->O1_2 H-bond R1 (S)-CH-CH₂-Ph C_acid1_1->R1 C_acid2_1->R1 C_acid1_2 C=O O1_2->C_acid1_2 O2_2 O2 O2_2->O1_1 H-bond C_acid2_2 C-OH O2_2->C_acid2_2 R2 (S)-CH-CH₂-Ph C_acid1_2->R2 C_acid2_2->R2

Intermolecular hydrogen bonding in this compound crystal lattice.

References

The In-Depth Mechanism of (S)-2-Benzylsuccinic Acid Inhibition of Carboxypeptidase A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-2-benzylsuccinic acid as a competitive inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloprotease. This document details the molecular interactions governing the inhibitory activity, presents quantitative inhibition data, and outlines the experimental protocols for determining inhibitor potency.

Introduction to Carboxypeptidase A and its Inhibition

Carboxypeptidase A is a digestive enzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, preferentially cleaving residues with aromatic or bulky aliphatic side chains. The active site of CPA contains a catalytic zinc ion (Zn²⁺) coordinated by amino acid residues and a water molecule. This zinc ion plays a crucial role in catalysis by activating the bound water molecule for nucleophilic attack on the scissile peptide bond.

This compound is a potent competitive inhibitor of carboxypeptidase A. Its structure mimics the transition state of the substrate during hydrolysis, allowing it to bind tightly to the active site and block the entry of the natural substrate. Understanding the precise mechanism of this inhibition is vital for the rational design of novel therapeutic agents targeting this class of enzymes.

Mechanism of Action: Binding of this compound to the Carboxypeptidase A Active Site

The inhibitory action of this compound is rooted in its ability to effectively occupy the active site of carboxypeptidase A, preventing the binding and subsequent hydrolysis of the enzyme's natural substrates. As a competitive inhibitor, it vies for the same binding site as the substrate.

The binding mode of this compound can be inferred from the crystal structure of carboxypeptidase A in complex with the closely related inhibitor, L-benzylsuccinate (PDB ID: 1CBX)[1]. The key interactions are as follows:

  • Coordination with the Catalytic Zinc Ion: One of the carboxylate groups of the inhibitor directly coordinates with the active site Zn²⁺ ion, displacing the catalytically essential water molecule. This interaction is a cornerstone of its inhibitory potency.

  • Interaction with the S1' Specificity Pocket: The benzyl group of the inhibitor inserts into the S1' hydrophobic pocket of the enzyme. This pocket is responsible for recognizing the C-terminal residue of the substrate, and the benzyl moiety of the inhibitor effectively mimics an aromatic side chain, such as phenylalanine or tyrosine.

  • Hydrogen Bonding and Salt Bridges: The second carboxylate group of this compound forms crucial hydrogen bonds and salt bridges with key active site residues. These include interactions with the guanidinium group of Arg145 and the hydroxyl group of Tyr248 . These interactions further stabilize the enzyme-inhibitor complex.

These multiple points of contact result in a high-affinity interaction that effectively sequesters the enzyme in an inactive state.

Quantitative Inhibition Data

Inhibitor (2-benzyl-2-methylsuccinic acid)Ki (µM)
(R)-enantiomer0.15[2]
(S)-enantiomer17[2]
Racemic mixture0.28[2]

Experimental Protocols

The determination of the inhibition constant (Ki) for a competitive inhibitor like this compound is crucial for its characterization. Below is a detailed methodology for a typical enzyme inhibition assay.

Materials and Reagents
  • Bovine pancreatic carboxypeptidase A

  • Substrate: N-(p-Methoxy-phenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)

  • Inhibitor: this compound

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Assay Procedure for Ki Determination

This protocol is adapted from a 96-well plate colorimetric assay for determining the Ki of (±)-2-benzylsuccinic acid[3].

  • Preparation of Reagents:

    • Prepare a stock solution of carboxypeptidase A in cold, deionized water.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound in the assay buffer.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well plate, add a fixed amount of carboxypeptidase A solution.

    • Add varying concentrations of the inhibitor, this compound, to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

    • Immediately begin monitoring the change in absorbance over time at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

    • To determine the mode of inhibition and calculate the Ki value, perform the assay with multiple substrate concentrations for each inhibitor concentration.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]). For a competitive inhibitor, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

    • The Ki can be calculated from the following equation for competitive inhibition:

      • Km(app) = Km (1 + [I]/Ki)

      • Where Km(app) is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Visualizations

Inhibitory Mechanism of this compound

inhibitory_mechanism cluster_enzyme Carboxypeptidase A Active Site cluster_inhibitor This compound CPA Carboxypeptidase A ActiveSite Active Site (with Zn²⁺) S1_pocket S1' Hydrophobic Pocket Arg145 Arg145 Tyr248 Tyr248 Inhibitor This compound BenzylGroup Benzyl Group Carboxylate1 Carboxylate Group 1 Carboxylate2 Carboxylate Group 2 BenzylGroup->S1_pocket Binds to hydrophobic pocket Carboxylate1->ActiveSite Coordinates with Zn²⁺ (displaces H₂O) Carboxylate2->Arg145 Forms salt bridge Carboxylate2->Tyr248 Forms hydrogen bond

Caption: Binding interactions of this compound with the active site of carboxypeptidase A.

Experimental Workflow for Ki Determination

experimental_workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) setup_assay Set up 96-well plate with varying [Inhibitor] and [Substrate] start->setup_assay pre_incubate Pre-incubate Enzyme and Inhibitor setup_assay->pre_incubate initiate_reaction Initiate reaction by adding Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance change over time (Kinetic Reading) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocities (V₀) measure_absorbance->calculate_velocity data_analysis Data Analysis (e.g., Lineweaver-Burk Plot) calculate_velocity->data_analysis determine_ki Determine Ki value data_analysis->determine_ki

Caption: Workflow for the experimental determination of the inhibition constant (Ki).

Competitive Inhibition Logical Relationship

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) I->ES Blocks formation ES->E P Product (P) ES->P k_cat EI->E

Caption: Logical diagram illustrating the principle of competitive inhibition.

References

The Stereoselective Biological Activity of 2-Benzylsuccinic Acid Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the enantiomers of 2-benzylsuccinic acid, with a primary focus on their differential inhibition of key enzymes. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.

Introduction

2-Benzylsuccinic acid is a dicarboxylic acid that exists as two stereoisomers, (S)-2-benzylsuccinic acid and (R)-2-benzylsuccinic acid. These enantiomers exhibit distinct biological activities, a crucial consideration in drug design and development. The primary targets of these compounds are metalloenzymes, particularly carboxypeptidase A (CPA) and the cytosolic carboxypeptidase Nna1. The stereochemistry at the chiral center of 2-benzylsuccinic acid dictates the potency and nature of these interactions.

Quantitative Inhibitory Data

CompoundEnantiomerTarget EnzymeInhibition Constant (Ki)
2-Benzyl-2-methylsuccinic acidRacemicCarboxypeptidase A0.28 µM[1]
2-Benzyl-2-methylsuccinic acid(R)Carboxypeptidase A0.15 µM[1]
2-Benzyl-2-methylsuccinic acid(S)Carboxypeptidase A17 µM[1]
2-Benzylsuccinic acidRacemicNna1~95% inhibition at 10 mM

Experimental Protocols

The determination of the inhibitory activity of 2-benzylsuccinic acid enantiomers on carboxypeptidase A can be performed using a continuous spectrophotometric rate determination assay.

Principle

The activity of carboxypeptidase A is monitored by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. The inhibitor, 2-benzylsuccinic acid, will compete with the substrate for binding to the active site of the enzyme, leading to a decrease in the rate of substrate hydrolysis. The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.

Materials and Reagents
  • Carboxypeptidase A (from bovine pancreas)

  • Hippuryl-L-phenylalanine (substrate)

  • This compound and (R)-2-benzylsuccinic acid (inhibitors)

  • Tris-HCl buffer (e.g., 25 mM, pH 7.5)

  • Sodium chloride (e.g., 500 mM)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 254 nm

  • Quartz cuvettes or 96-well microplates

Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the Tris-HCl buffer containing NaCl.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the buffer.

    • Prepare stock solutions of the (S) and (R) enantiomers of 2-benzylsuccinic acid in the buffer.

    • Prepare a stock solution of carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl solution).

  • Assay Setup:

    • In a cuvette or microplate well, combine the buffer, substrate solution, and inhibitor solution at desired concentrations.

    • Include control reactions with no inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a specific amount of the carboxypeptidase A solution to the mixture.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 254 nm over time. This change in absorbance is due to the cleavage of the peptide bond in the substrate.

    • Record the initial linear rate of the reaction (ΔA/min).

  • Data Analysis:

    • Calculate the reaction velocity for each substrate and inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

    • Use a suitable plot (e.g., Lineweaver-Burk or non-linear regression) to determine the type of inhibition and the inhibition constant (Ki) for each enantiomer.

Visualizations

Signaling and Mechanistic Pathways

The following diagrams illustrate the known interactions and mechanisms of action for 2-benzylsuccinic acid enantiomers and their target enzymes.

CarboxypeptidaseA_Inhibition cluster_CPA Carboxypeptidase A Active Site cluster_inhibitor Inhibitors CPA Carboxypeptidase A (Zn²⁺ metalloenzyme) Products Cleaved Peptide + Amino Acid CPA->Products Hydrolysis Substrate Peptide Substrate (C-terminal aromatic/aliphatic residue) Substrate->CPA Binds to active site R_BSA (R)-2-Benzylsuccinic Acid (Potent Inhibitor) R_BSA->CPA Competitive Inhibition (High Affinity) S_BSA This compound (Weak Inhibitor) S_BSA->CPA Competitive Inhibition (Low Affinity)

Carboxypeptidase A Inhibition by 2-Benzylsuccinic Acid Enantiomers.

Nna1_Pathway Nna1 Nna1 (Cytosolic Carboxypeptidase) Kinesin1 Kinesin-1 (Motor Protein) Nna1->Kinesin1 Regulates activity/ interaction with cargo GluA2_Vesicle GluA2-containing Vesicle Kinesin1->GluA2_Vesicle Synapse Dendritic Synapse GluA2_Vesicle->Synapse Delivery to synapse Microtubule Microtubule Track BSA 2-Benzylsuccinic Acid BSA->Nna1 Inhibition

Proposed Nna1-Mediated Regulation of GluA2 Trafficking.
Experimental Workflow

The following diagram outlines the general workflow for determining the inhibitory activity of a compound against an enzyme.

Enzyme_Inhibition_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B 2. Assay Setup (Varying [Substrate] and [Inhibitor]) A->B C 3. Pre-incubation (Temperature equilibration) B->C D 4. Reaction Initiation (Add Enzyme) C->D E 5. Data Acquisition (Spectrophotometric monitoring) D->E F 6. Data Analysis (Calculate rates, determine Km and Ki) E->F G Results (Inhibition type and potency) F->G

General Workflow for an Enzyme Inhibition Assay.

Conclusion

The enantiomers of 2-benzylsuccinic acid exhibit pronounced stereoselectivity in their biological activity, particularly in the inhibition of carboxypeptidase A. The (R)-enantiomer is a significantly more potent inhibitor than the (S)-enantiomer, a critical finding for the development of targeted therapeutics. Furthermore, 2-benzylsuccinic acid has been shown to inhibit the cytosolic carboxypeptidase Nna1, which is implicated in neuronal function through the regulation of protein trafficking. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these and other enzyme inhibitors, while the pathway diagrams offer a visual representation of their mechanisms of action. This in-depth understanding is essential for advancing research in enzymology and pharmacology.

References

(S)-2-Benzylsuccinic Acid: A Chiral Cornerstone for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylsuccinic acid, a meticulously defined chiral building block, stands as a pivotal intermediate in the asymmetric synthesis of a multitude of pharmacologically active molecules. Its stereospecific structure is instrumental in the development of potent enzyme inhibitors and other therapeutics where enantiomeric purity is paramount for efficacy and safety. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in targeted drug action.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its defined stereochemistry is a key attribute, influencing its interaction with biological targets.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₄[1]
Molecular Weight208.21 g/mol [1]
Melting Point164.0 to 168.0 °C[2]
Boiling Point331.4±22.0 °C (Predicted)[2]
Density1.290±0.06 g/cm³ (Predicted)[2]
CAS Number3972-36-9[1]

Synthesis of this compound

The enantiomerically pure form of 2-benzylsuccinic acid is most commonly obtained through the resolution of a racemic mixture. One established method involves the use of a chiral resolving agent, such as (R)-α-phenylethylamine.

Experimental Protocol: Resolution of Racemic 2-Benzylsuccinic Acid

This protocol is adapted from the principles of diastereomeric salt formation and separation.

Materials:

  • Racemic 2-benzylsuccinic acid

  • (R)-α-phenylethylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (reflux condenser, separatory funnel, filtration apparatus)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-benzylsuccinic acid in hot ethanol.

    • Add an equimolar amount of (R)-α-phenylethylamine to the solution.

    • Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, this compound-(R)-α-phenylethylammonium salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of this compound:

    • Suspend the collected diastereomeric salt in water.

    • Add an excess of hydrochloric acid (e.g., 2N HCl) to the suspension with stirring until the pH is acidic (pH 1-2).

    • The free this compound will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative patented method describes the racemization of the undesired (R)-enantiomer in an alkaline solution containing EDTA, followed by resolution to increase the overall yield of the (S)-enantiomer.[3]

Applications in Asymmetric Synthesis

This compound is a valuable precursor in the synthesis of various chiral molecules, most notably the anti-diabetic drug mitiglinide.[4]

Synthesis of Mitiglinide Intermediate

The synthesis of mitiglinide involves the reaction of this compound with cis-(+)-2-phenylamino-cyclohexanol. The following is a generalized experimental workflow.

G cluster_synthesis Synthesis of Mitiglinide Intermediate SBSA This compound Activation Activation (e.g., as anhydride or acid chloride) SBSA->Activation Acetic Anhydride Coupling Coupling with cis-(+)-2-phenylamino-cyclohexanol Activation->Coupling Intermediate Mitiglinide Precursor Coupling->Intermediate G cluster_pathway Mitiglinide Signaling Pathway in Pancreatic β-Cells Mitiglinide Mitiglinide SUR1 SUR1 Subunit of K-ATP Channel Mitiglinide->SUR1 Binds to KATP_Closure K-ATP Channel Closure SUR1->KATP_Closure Induces Depolarization Membrane Depolarization KATP_Closure->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Results in Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

References

An In-depth Technical Guide on (S)-2-Benzylsuccinic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Benzylsuccinic acid , a chiral dicarboxylic acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its importance stems from its potent and stereospecific inhibition of certain metalloenzymes and its role as a key building block in the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and therapeutic relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Significance

The scientific journey of this compound is intrinsically linked to the study of carboxypeptidase A (CPA), a zinc-containing metalloenzyme crucial for the digestion of proteins. Early research identified 2-benzylsuccinic acid as a powerful competitive inhibitor of CPA.[1] This inhibitory activity is stereospecific, with the (R)-enantiomer generally exhibiting stronger inhibition of CPA than the (S)-enantiomer.[2] The discovery highlighted the potential of succinic acid derivatives as scaffolds for designing potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide hydrolysis and chelating the active site zinc ion.[1]

While the (R)-enantiomer was identified as a potent CPA inhibitor, the (S)-enantiomer, this compound, gained significant prominence as a crucial chiral synthon for the synthesis of the anti-diabetic drug, Mitiglinide.[3] This application underscores the importance of stereochemistry in drug design and the versatile utility of the benzylsuccinic acid core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
CAS Number 3972-36-9
Appearance Solid[4]
Boiling Point 331.4°C
Solubility Soluble in DMSO[1]

Synthesis of this compound

The stereospecific synthesis of this compound is a critical step in its utilization for pharmaceutical applications. Various synthetic strategies have been developed, often involving asymmetric synthesis or chiral resolution of a racemic mixture. Below is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound via Asymmetric Synthesis

This protocol is a generalized representation based on common organic synthesis methodologies.

  • Starting Materials: Diethyl succinate, benzaldehyde, a chiral auxiliary (e.g., a chiral amine or phosphine ligand), a suitable base (e.g., sodium ethoxide), and a hydrogenation catalyst (e.g., Palladium on carbon).

  • Step 1: Condensation Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl succinate and benzaldehyde in a suitable anhydrous solvent (e.g., ethanol).

    • Add a stoichiometric amount of a base, such as sodium ethoxide, to catalyze the Stobbe condensation.

    • The reaction mixture is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis:

    • The resulting diethyl benzylidenesuccinate is hydrolyzed using an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) with heating to yield the corresponding dicarboxylic acid.

    • Acidification of the reaction mixture with a mineral acid (e.g., hydrochloric acid) precipitates the benzylidenesuccinic acid.

  • Step 3: Asymmetric Hydrogenation:

    • The benzylidenesuccinic acid is dissolved in a suitable solvent (e.g., methanol or ethanol).

    • A chiral catalyst, formed in situ from a rhodium or ruthenium precursor and a chiral phosphine ligand (e.g., BINAP), is added to the solution.

    • The mixture is then subjected to hydrogenation with hydrogen gas in a pressure vessel. The chiral catalyst directs the hydrogenation to stereoselectively produce this compound.

  • Step 4: Purification:

    • After the reaction, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high enantiomeric purity.

  • Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure and enantiomeric excess.

Biological Significance and Mechanism of Action

The biological significance of this compound is primarily manifested through its role as a precursor to the anti-diabetic drug Mitiglinide and its inhibitory effects on specific enzymes.

While the (R)-enantiomer of benzylsuccinic acid is a more potent inhibitor of carboxypeptidase A, the (S)-enantiomer also exhibits inhibitory activity. A study on the closely related compound, 2-benzyl-2-methylsuccinic acid, provides insight into the stereospecificity of this interaction.

CompoundKᵢ (µM)Reference
(R)-2-benzyl-2-methylsuccinic acid0.15[2]
(S)-2-benzyl-2-methylsuccinic acid 17 [2]
Racemic 2-benzyl-2-methylsuccinic acid0.28[2]

Experimental Protocol: Determination of Kᵢ for Carboxypeptidase A Inhibition

The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a compound against carboxypeptidase A using a microplate-based assay.[1]

  • Materials:

    • Bovine pancreatic carboxypeptidase A (CPA)

    • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)

    • Inhibitor: this compound

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of CPA in the assay buffer.

    • Prepare serial dilutions of the substrate and the inhibitor (this compound) in the assay buffer.

    • In the wells of the microplate, add a fixed concentration of CPA.

    • Add varying concentrations of the substrate to different wells.

    • For the inhibition assay, add varying concentrations of this compound to the wells containing the enzyme and substrate. Include control wells with no inhibitor.

    • Initiate the enzymatic reaction and monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the initial velocities against the substrate concentration to generate Michaelis-Menten plots in the absence and presence of the inhibitor.

    • Use non-linear regression analysis or Lineweaver-Burk plots to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

    • The inhibition constant (Kᵢ) can be determined by analyzing the effect of the inhibitor concentration on the apparent Kₘ and Vₘₐₓ, depending on the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare CPA Solution add_reagents Add Reagents to Microplate (CPA, Substrate, Inhibitor) prep_enzyme->add_reagents prep_substrate Prepare Substrate Dilutions prep_substrate->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents measure_absorbance Monitor Absorbance Change (Microplate Reader) add_reagents->measure_absorbance calc_velocity Calculate Initial Velocities (V₀) measure_absorbance->calc_velocity plot_data Generate Michaelis-Menten or Lineweaver-Burk Plots calc_velocity->plot_data determine_ki Determine Inhibition Constant (Kᵢ) plot_data->determine_ki

Fig. 1: Experimental workflow for CPA inhibition assay.

This compound is a key chiral intermediate in the synthesis of Mitiglinide, a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[5] The mechanism of action of Mitiglinide involves the regulation of insulin secretion from pancreatic β-cells.

Mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[5] This binding event leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing secretory granules, leading to a rapid release of insulin into the bloodstream.[5] This mechanism is particularly effective in controlling postprandial hyperglycemia.

mitiglinide_pathway cluster_cell Pancreatic β-cell mitiglinide Mitiglinide (from this compound) sur1 SUR1 Subunit of K-ATP Channel mitiglinide->sur1 Binds to k_atp K-ATP Channel Closure sur1->k_atp depolarization Membrane Depolarization k_atp->depolarization ca_channel Voltage-gated Ca²⁺ Channel Activation depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis bloodstream Insulin Release into Bloodstream insulin_exocytosis->bloodstream

Fig. 2: Signaling pathway of Mitiglinide action.

Conclusion

This compound is a molecule with significant and diverse applications in the field of drug discovery and development. Its initial discovery as a stereospecific inhibitor of carboxypeptidase A paved the way for a deeper understanding of enzyme-inhibitor interactions. More importantly, its role as a key chiral building block for the synthesis of the anti-diabetic drug Mitiglinide highlights its therapeutic relevance. The continued exploration of this compound and its derivatives may lead to the development of new therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding for researchers and scientists working with this important chiral molecule.

References

(S)-2-benzylsuccinic acid role in hypoglycemic drug synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (S)-2-Benzylsuccinic Acid in Hypoglycemic Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in the synthesis of a specific class of oral hypoglycemic agents, most notably Mitiglinide. Its stereochemically defined structure is fundamental to the pharmacological efficacy of the resulting drug. This technical guide elucidates the critical role of this compound, providing a comprehensive overview of its application in the synthesis of Mitiglinide, the drug's mechanism of action, detailed experimental protocols, and relevant quantitative data.

Introduction: The Significance of this compound

This compound is a dicarboxylic acid derivative featuring a chiral center. This specific stereoisomer serves as a key intermediate in the synthesis of Mitiglinide, a short-acting insulin secretagogue belonging to the meglitinide class of antidiabetic drugs.[1] Mitiglinide is utilized for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia.[2][3] The precise stereochemistry of this compound is paramount, as it directly translates to the final drug's ability to selectively bind to its target receptor on pancreatic β-cells.[4][5]

Synthesis of the Chiral Intermediate: this compound

The industrial production of Mitiglinide necessitates an efficient and scalable method for obtaining the enantiomerically pure this compound. The common strategy involves the synthesis of a racemic mixture of 2-benzylsuccinic acid, followed by chiral resolution.

Synthesis of Racemic 2-Benzylsuccinic Acid

A common method for synthesizing the racemic acid involves the alkylation of a succinate diester, followed by hydrolysis.

Experimental Protocol:

  • Alkylation: Diethyl succinate is treated with a base, such as sodium ethoxide, to form an enolate. This is followed by reaction with benzyl chloride or benzyl bromide to introduce the benzyl group at the α-position.[6]

  • Hydrolysis: The resulting diethyl 2-benzylsuccinate is hydrolyzed using a strong base, like sodium hydroxide, followed by acidification with a strong acid (e.g., concentrated hydrochloric acid) to yield racemic 2-benzylsuccinic acid as a solid.[6]

  • Purification: The crude product is filtered and washed with purified water until neutral to afford the final product.[6]

Chiral Resolution of (±)-2-Benzylsuccinic Acid

The separation of the racemic mixture is a critical step to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-α-phenylethylamine.

Experimental Protocol:

  • Diastereomeric Salt Formation: Racemic 2-benzylsuccinic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with (R)-α-phenylethylamine. The mixture is heated to ensure complete dissolution and then allowed to cool.[7]

  • Selective Crystallization: The salt formed between this compound and (R)-α-phenylethylamine is typically less soluble and crystallizes out of the solution preferentially.

  • Isolation and Liberation of the (S)-Acid: The crystals are collected by filtration. The purified diastereomeric salt is then treated with a base (e.g., potassium hydroxide) to remove the chiral amine (which can be recovered). The resulting aqueous solution of the potassium salt of this compound is then acidified to precipitate the pure this compound.[7]

  • Racemization of the (R)-Enantiomer: The mother liquor, enriched with the (R)-enantiomer, can be processed to racemize the (R)-2-benzylsuccinic acid, allowing it to be recycled back into the resolution process, thereby improving the overall process economy.[7]

Quantitative Data for this compound Synthesis

The following table summarizes typical yields and purity metrics for the synthesis and resolution of 2-benzylsuccinic acid based on patent literature.

StepProductTypical YieldPurity / Enantiomeric Excess (ee)Reference
SynthesisRacemic 2-benzylsuccinic acid74 - 82%98.6 - 99.2%[6]
Resolution & RacemizationThis compound~41% (total recovery)Purity: 99.8%, ee: 99.6%[7]

Synthesis of Mitiglinide from this compound

This compound serves as the core scaffold onto which the rest of the Mitiglinide molecule is constructed. The synthesis involves the activation of one of the carboxylic acid groups, followed by amidation.

Synthetic Workflow

The overall process can be visualized as follows:

G cluster_0 Synthesis of Mitiglinide A (S)-2-Benzylsuccinic Acid B (S)-2-Benzylsuccinic Anhydride A->B Acetic Anhydride, Heat C (S)-2-Benzyl-3-(cis-hexahydro- 2-isoindolinylcarbonyl)propionic acid B->C cis-Octahydro-2H-isoindole, Solvent (e.g., Toluene) D Mitiglinide Calcium Dihydrate C->D 1. NaOH (aq) 2. CaCl2 (aq)

Caption: Synthetic workflow from this compound to Mitiglinide.

Experimental Protocols

Step 1: Formation of (S)-2-Benzylsuccinic Anhydride

To selectively activate one carboxylic acid for amidation, this compound is first converted to its cyclic anhydride.[4]

  • Reaction: this compound is heated with a dehydrating agent, such as acetic anhydride.

  • Work-up: The excess acetic anhydride and acetic acid formed are removed under reduced pressure to yield the crude (S)-2-benzylsuccinic anhydride.

Step 2: Amidation

The anhydride is then reacted with cis-octahydro-2H-isoindole to form the amide bond.

  • Reaction: (S)-2-benzylsuccinic anhydride is dissolved in an appropriate solvent (e.g., toluene). cis-Octahydro-2H-isoindole is added to the solution. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and formation of the amide.

  • Isolation: After the reaction is complete, the solvent is removed, and the product, (S)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionic acid, is isolated.

Step 3: Formation of the Calcium Salt (Mitiglinide)

The active pharmaceutical ingredient is typically formulated as a calcium salt dihydrate for stability and bioavailability.

  • Salt Formation: The propionic acid from the previous step is dissolved in a solvent mixture like ethanol and water. A solution of sodium hydroxide is added to form the sodium salt.[8]

  • Precipitation: An aqueous solution of calcium chloride is then added dropwise to the solution of the sodium salt. This causes the less soluble calcium salt of the drug to precipitate.[8]

  • Purification: The precipitated crystals are collected by filtration, washed with aqueous ethanol, and dried to yield Mitiglinide calcium dihydrate.[8]

Quantitative Data for Mitiglinide Synthesis

The table below presents yield data for the final steps in Mitiglinide production.

StepProductTypical YieldReference
Amidation and Salt FormationMitiglinide Calcium Dihydrate51 - 87% (from (S)-benzylsuccinic acid)[8]

Mechanism of Action of Mitiglinide

Mitiglinide exerts its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells.[9] This action is mediated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.[4][10]

  • Binding to SUR1: Mitiglinide binds to the SUR1 subunit of the K-ATP channel.[10]

  • Channel Closure: This binding event closes the K-ATP channel, inhibiting the outward flow of potassium ions (K+).[2][11]

  • Membrane Depolarization: The reduction in K+ efflux leads to the depolarization of the β-cell membrane.[9]

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs), causing an influx of extracellular calcium ions (Ca2+).[12]

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis (release) of insulin into the bloodstream.[11][12]

This mechanism is characterized by a rapid onset and short duration of action, making Mitiglinide effective for controlling meal-related glucose spikes.[2][9]

G cluster_0 Pancreatic β-Cell Mitiglinide Mitiglinide SUR1 SUR1 Mitiglinide->SUR1 Binds K_ATP_Closed K-ATP Channel (Closed) SUR1->K_ATP_Closed Induces Closure K_ATP K-ATP Channel (Open) K_out K+ K_ATP->K_out Depolarization Membrane Depolarization K_ATP_Closed->Depolarization K_blocked K+ K_ATP_Closed->K_blocked VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Insulin Insulin Exocytosis Ca_Influx->Insulin Triggers Ca_in Ca2+ Ca_in->VGCC

Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.

Structure-Activity Relationship (SAR)

The molecular structure of Mitiglinide, derived from this compound, is finely tuned for its biological activity.

  • The Succinic Acid Core: The dicarboxylic acid backbone provides the correct spacing and orientation for the other functional groups to interact with the SUR1 binding pocket.[11]

  • The Chiral Center: The (S)-configuration at the C2 position is critical. Studies on related compounds have shown that the stereochemistry at this position significantly impacts binding affinity and inhibitory potency.[5][13] The (R)-enantiomer is substantially less active.

  • The Benzyl Group: The benzyl moiety engages in hydrophobic interactions within the binding site on the SUR1 subunit, contributing to the overall binding affinity.[10]

  • The Isoindole Moiety: This bulky, lipophilic group also plays a crucial role in anchoring the molecule within the receptor's binding pocket.

Conclusion

This compound is not merely a starting material but a cornerstone in the synthesis of the hypoglycemic drug Mitiglinide. Its specific stereochemistry is the determinant of the final drug's pharmacological activity. The synthetic pathways, while involving classical chemical transformations, require precise control over stereochemistry, particularly during the resolution step. Understanding the synthesis of this key intermediate, its incorporation into the final drug, and the resulting mechanism of action provides a comprehensive picture of its indispensable role in the development of this important therapy for type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Benzylsuccinic Acid from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-benzylsuccinic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest. This document outlines a detailed methodology for the enantioselective synthesis of this compound starting from the readily available and inexpensive amino acid, L-phenylalanine. The synthetic strategy involves a three-step process: 1) diazotization of L-phenylalanine to yield (S)-2-hydroxy-3-phenylpropanoic acid with retention of configuration, 2) activation of the hydroxyl group via tosylation, and 3) a malonic ester synthesis to introduce the second carboxylic acid functionality, followed by hydrolysis and decarboxylation to afford the final product. This protocol provides a robust and stereocontrolled route to this compound.

Overall Synthetic Pathway

The enantioselective synthesis of this compound from L-phenylalanine is achieved through the following reaction sequence:

Synthetic Pathway L_Phe L-Phenylalanine Intermediate1 (S)-2-Hydroxy-3-phenylpropanoic acid L_Phe->Intermediate1 1. NaNO2, H2SO4 2. H2O Intermediate2 (S)-2-Tosyloxy-3-phenylpropanoic acid Intermediate1->Intermediate2 TsCl, Pyridine Intermediate3 Diethyl 2-((S)-1-carboxy-2-phenylethyl)malonate Intermediate2->Intermediate3 Diethyl malonate, NaOEt Final_Product This compound Intermediate3->Final_Product 1. H3O+ 2. Heat (Decarboxylation)

Caption: Overall synthetic route from L-phenylalanine to this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

This procedure is adapted from a known method for the stereospecific conversion of L-phenylalanine.[1][2]

Materials:

  • L-Phenylalanine

  • 1 M Sulfuric acid (H₂SO₄)

  • 3 M Sodium nitrite (NaNO₂) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (50 mL)

  • Disposable pipette

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1 M H₂SO₄ with magnetic stirring at room temperature until the solution is homogeneous.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 5 mL of a 3.0 M NaNO₂ solution dropwise using a disposable pipette over approximately 45 minutes. Maintain the reaction temperature below 5 °C. The evolution of nitrogen gas (bubbling) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Cool the solution in an ice bath to maximize precipitation of the product.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.

Expected Yield and Purity: The expected yield of (S)-2-hydroxy-3-phenylpropanoic acid is typically high, around 90-95%. The enantiomeric excess is expected to be >99% as the reaction proceeds with retention of configuration.

CompoundMolecular Weight ( g/mol )Starting AmountExpected Yield (g)Melting Point (°C)
L-Phenylalanine165.191.65 g--
(S)-2-Hydroxy-3-phenylpropanoic acid166.17-~1.50 g123-125
Step 2: Synthesis of (S)-2-Tosyloxy-3-phenylpropanoic Acid

This protocol is a general method for the tosylation of a secondary alcohol.

Materials:

  • (S)-2-Hydroxy-3-phenylpropanoic acid

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1.50 g (9.0 mmol) of (S)-2-hydroxy-3-phenylpropanoic acid in 20 mL of pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add 1.88 g (9.9 mmol) of p-toluenesulfonyl chloride in portions, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into 50 mL of ice-cold 1 M HCl and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: The yield for tosylation reactions can vary but is generally in the range of 70-85%.

CompoundMolecular Weight ( g/mol )Starting AmountExpected Yield (g)
(S)-2-Hydroxy-3-phenylpropanoic acid166.171.50 g-
(S)-2-Tosyloxy-3-phenylpropanoic acid320.35-~2.2 - 2.6 g
Step 3: Synthesis of this compound via Malonic Ester Synthesis

This procedure outlines the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Materials:

  • (S)-2-Tosyloxy-3-phenylpropanoic acid

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Reflux apparatus

  • Separatory funnel

Procedure:

Part A: Alkylation

  • Prepare a solution of sodium ethoxide by dissolving 0.21 g (9.0 mmol) of sodium in 20 mL of absolute ethanol.

  • To this solution, add 1.44 g (9.0 mmol) of diethyl malonate dropwise at room temperature.

  • Add a solution of approximately 2.6 g (8.1 mmol) of (S)-2-tosyloxy-3-phenylpropanoic acid in a minimal amount of absolute ethanol to the diethyl malonate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature and neutralize with dilute HCl.

  • Remove the ethanol under reduced pressure.

Part B: Hydrolysis and Decarboxylation

  • To the residue from Part A, add 20 mL of 6 M HCl.

  • Heat the mixture to reflux for 12-18 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from water or a suitable organic solvent.

Expected Yield and Purity: The overall yield for the malonic ester synthesis, including hydrolysis and decarboxylation, is typically in the range of 50-70%. The final product should be analyzed for its enantiomeric purity.

CompoundMolecular Weight ( g/mol )Starting AmountExpected Yield (g)Melting Point (°C)
(S)-2-Tosyloxy-3-phenylpropanoic acid320.35~2.6 g--
Diethyl malonate160.171.44 g--
This compound208.21-~0.85 - 1.2 g158-160

Experimental Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Malonic Ester Synthesis s1_start Dissolve L-Phe in H2SO4 s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add Add NaNO2 solution s1_cool->s1_add s1_react Stir at RT for 24h s1_add->s1_react s1_precipitate Cool to precipitate s1_react->s1_precipitate s1_isolate Isolate product (Vacuum filtration) s1_precipitate->s1_isolate s2_start Dissolve hydroxy acid in pyridine s1_isolate->s2_start Product from Step 1 s2_cool Cool to 0 °C s2_start->s2_cool s2_add Add TsCl s2_cool->s2_add s2_react Stir at 0 °C s2_add->s2_react s2_workup Workup (Extraction) s2_react->s2_workup s2_purify Purify (Recrystallization) s2_workup->s2_purify s3_alkylation Alkylation with Diethyl Malonate s2_purify->s3_alkylation Product from Step 2 s3_hydrolysis Hydrolysis (HCl) s3_alkylation->s3_hydrolysis s3_decarboxylation Decarboxylation (Heat) s3_hydrolysis->s3_decarboxylation s3_workup Workup (Extraction) s3_decarboxylation->s3_workup s3_purify Purify (Recrystallization) s3_workup->s3_purify Final_Product_Node Final_Product_Node s3_purify->Final_Product_Node This compound

Caption: A step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Benzylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-2-Benzylsuccinic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the anti-diabetic drug Mitiglinide.[1][2] Its specific stereochemistry is paramount for the biological activity of the final active pharmaceutical ingredient. Therefore, robust and efficient asymmetric synthesis protocols are essential for its production. This document provides detailed methodologies for two distinct and effective strategies for synthesizing this compound with high enantiomeric purity: Diastereoselective Alkylation using a Chiral Auxiliary and Classical Resolution of a Racemic Mixture.

Method 1: Asymmetric Synthesis via Chiral Auxiliary

This strategy employs a chiral auxiliary to control the stereochemistry during a key C-C bond formation step. The Oppolzer camphorsultam is an effective auxiliary for directing the asymmetric alkylation of an acyl derivative, leading to the desired (S)-enantiomer with high diastereoselectivity.[3] The general workflow involves acylating the chiral auxiliary, performing a diastereoselective alkylation, and finally, cleaving the auxiliary to yield the target acid.[4]

Logical Workflow: Chiral Auxiliary Method

cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Products A Camphorsultam Auxiliary C Acylation: Formation of N-Acylsultam A->C B 3-Phenylpropanoyl Chloride B->C D Diastereoselective Alkylation: Enolate formation followed by reaction with tert-butyl bromoacetate C->D 1. NaHMDS 2. t-Bu bromoacetate E Auxiliary Cleavage: Saponification (LiOH/H₂O₂) D->E LiOH, H₂O₂ F This compound E->F G Recovered Auxiliary E->G

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol:

Step 1: Acylation of the Camphorsultam Auxiliary

  • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of 3-phenylpropanoyl chloride (1.1 eq.) in anhydrous THF.

  • Add the acid chloride solution dropwise to the lithiated camphorsultam solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylsultam.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acylsultam (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the sodium enolate.[3]

  • Add tert-butyl bromoacetate (1.2 eq.) to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours. Monitor progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash chromatography to isolate the desired diastereomer.

Step 3: Auxiliary Cleavage and Ester Hydrolysis

  • Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add aqueous hydrogen peroxide (30%, 4.0 eq.) followed by lithium hydroxide monohydrate (2.0 eq.).[3]

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Adjust the pH of the aqueous solution to ~10 with saturated NaHCO₃ and extract with dichloromethane (3 x volumes) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the final organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Method 2: Racemization and Classical Resolution

This method is particularly useful when a source of the undesired (R)-enantiomer is available, for instance, from the mother liquor of a previous resolution. The process involves the racemization of (R)-2-benzylsuccinic acid under alkaline conditions, followed by a classical resolution using an enantiopure resolving agent, (R)-α-phenylethylamine, to selectively crystallize the diastereomeric salt of the desired (S)-enantiomer.[5]

Logical Workflow: Racemization and Resolution

cluster_start Starting Material cluster_process Process Steps cluster_end Product A (R)-2-Benzylsuccinic Acid (or Racemic Mixture) B Racemization: KOH, Water, EDTA, Heat (50-60°C) A->B C Resolution: Add (R)-α-phenylethylamine in Ethanol B->C Cool and adjust pH D Salt Filtration & Isolation C->D Selective Precipitation E Acidification: Liberate free acid with HCl D->E F This compound E->F

Caption: Workflow for racemization and classical resolution.

Experimental Protocol:

Step 1: Racemization of (R)-2-Benzylsuccinic Acid

  • In a suitable reactor, dissolve (R)-2-benzylsuccinic acid (or the racemate) in an aqueous solution of potassium hydroxide.

  • Add EDTA (approx. 0.2g per 40g of acid).[5]

  • Heat the mixture to 50-60 °C and maintain for approximately 4 hours.[5]

  • Monitor the racemization process by HPLC until the ratio of (R)- to this compound is approximately 1:1.

  • Once complete, stop heating and cool the mixture to 0-10 °C.

Step 2: Resolution with (R)-α-phenylethylamine

  • To the cooled, racemic solution of 2-benzylsuccinic acid, add ethanol.

  • Slowly add (R)-α-phenylethylamine (approximately 0.5-0.6 equivalents relative to the total succinic acid).

  • Stir the mixture to induce crystallization of the diastereomeric salt of this compound and (R)-α-phenylethylamine.

  • Allow the crystallization to proceed at a controlled temperature.

  • Filter the resulting solid precipitate and wash the salt with cold ethanol.

Step 3: Liberation of this compound

  • Suspend the isolated diastereomeric salt in water.

  • Acidify the mixture to pH 1-2 by adding hydrochloric acid.

  • Stir the suspension at 0-10 °C for 2 hours to ensure complete precipitation of the free acid.[5]

  • Filter the solid, wash with cold water, and dry under vacuum to yield pure this compound.

Data Presentation: Comparison of Protocols

The selection of a synthetic route depends on factors such as starting material availability, desired purity, scalability, and cost. Below is a summary of typical quantitative data for the described methods.

ParameterMethod 1: Chiral AuxiliaryMethod 2: Racemization & Resolution
Starting Material Camphorsultam, 3-Phenylpropanoyl Chloride(R)- or (rac)-2-Benzylsuccinic Acid
Key Reagent NaHMDS, tert-butyl bromoacetate(R)-α-phenylethylamine
Overall Yield ~60-75% (over 3 steps)Racemization Recovery: ~41%[5]
Enantiomeric Excess (ee) >98% (as diastereomeric excess)>99.5%[5]
Chemical Purity High (>99% after chromatography)>99.8%[5]
Key Advantages High stereocontrol, predictable outcomeHigh enantiopurity, utilizes waste enantiomer
Key Disadvantages Multi-step, requires chromatographyRelies on crystallization, lower single-pass yield

References

Application Note: Chiral Resolution of Benzylsuccinic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirality is a critical aspect in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Benzylsuccinic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. Therefore, the ability to separate and quantify its enantiomers is essential for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the chiral resolution of benzylsuccinic acid using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Data Presentation

The following table summarizes representative chromatographic data for the enantioseparation of benzylsuccinic acid based on the described method.

EnantiomerRetention Time (min)Resolution (Rs)
(+)-Benzylsuccinic acid18.2\multirow{2}{*}{1.8}
(-)-Benzylsuccinic acid20.5

Note: The data presented are representative and may vary depending on the specific HPLC system, column condition, and exact experimental parameters.

Experimental Protocols

This section details the methodology for the chiral resolution of benzylsuccinic acid.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is required. A Hewlett-Packard Series 1050 liquid chromatograph or equivalent is suitable.[1]

  • Chiral Column: CHIRALPAK® AD column (10 µm particle size, 250 mm length x 4.6 mm inner diameter).[1]

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Benzylsuccinic acid standard (racemic mixture and individual enantiomers if available)

    • Diethyl ether for sample extraction (if necessary)

2. Chromatographic Conditions

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid in a ratio of 93:7:0.02 (v/v/v).[1]

  • Flow Rate: Isocratic elution at 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV detection at a wavelength of 254 nm.[1]

  • Injection Volume: 10-20 µL (a 100 µl injection loop has been used in similar studies).[1]

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic benzylsuccinic acid in the mobile phase at a concentration of approximately 1 mg/mL. Prepare further dilutions as required. If individual enantiomer standards are available, prepare separate solutions to confirm the elution order.

  • Sample Preparation: For samples in a complex matrix, a liquid-liquid extraction may be necessary. For instance, benzylsuccinate has been successfully extracted from aqueous buffer solutions using diethyl ether.[1] The solvent is then evaporated, and the residue is reconstituted in the HPLC mobile phase.[1]

4. Analysis Procedure

  • Equilibrate the CHIRALPAK® AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution of racemic benzylsuccinic acid to determine the retention times of the enantiomers.

  • If individual enantiomer standards are available, inject them to confirm the elution order. Based on studies of benzylsuccinate, the (+)-enantiomer is expected to elute before the (-)-enantiomer.[1]

  • Inject the prepared sample solutions for analysis.

  • Quantify the enantiomers by integrating the peak areas. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

    Where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Containing Benzylsuccinic Acid Dissolve Prepared Sample Sample->Dissolve Dissolve in Mobile Phase Standard Racemic Standard Dissolve_Std Prepared Standard Standard->Dissolve_Std Dissolve in Mobile Phase Solvents Hexane, Ethanol, TFA Mix Mobile Phase Solvents->Mix 93:7:0.02 (v/v/v) HPLC HPLC System Dissolve->HPLC Inject Dissolve_Std->HPLC Inject Mix->HPLC Pump Column CHIRALPAK® AD Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis (Peak Integration, Rs, % ee Calculation) Chromatogram->Analysis Report Report Analysis->Report

Caption: Experimental workflow for the chiral resolution of benzylsuccinic acid by HPLC.

References

Application Notes and Protocols: (S)-2-benzylsuccinic acid Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-benzylsuccinic acid is recognized as an inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. CPA plays a crucial role in various physiological processes, including protein digestion and the maturation of peptides and proteins by cleaving C-terminal amino acids.[1][2] Understanding the kinetics of CPA inhibition by molecules such as this compound is vital for drug discovery and development, particularly in designing specific and potent enzyme inhibitors.

These application notes provide a detailed protocol for determining the inhibitory kinetics of this compound on Carboxypeptidase A. The described spectrophotometric assay is a continuous rate determination method suitable for characterizing enzyme inhibitors and determining key kinetic parameters.

Data Presentation

The inhibitory activity of this compound and its enantiomer against Carboxypeptidase A has been previously determined. The inhibition constant (Ki) is a measure of the inhibitor's potency; a smaller Ki value indicates a more potent inhibitor.

InhibitorEnzymeKi (µM)
This compoundCarboxypeptidase A17
(R)-2-benzylsuccinic acidCarboxypeptidase A0.15
Racemic 2-benzylsuccinic acidCarboxypeptidase A0.28

Table 1: Inhibition constants (Ki) for 2-benzylsuccinic acid enantiomers and the racemic mixture with Carboxypeptidase A.

Experimental Protocols

Principle

The enzymatic activity of Carboxypeptidase A is determined by monitoring the hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine. This reaction yields hippuric acid and L-phenylalanine. The cleavage of the peptide bond results in a change in absorbance at 254 nm, which can be measured over time to determine the reaction rate. The inhibitory effect of this compound is quantified by measuring the decrease in the rate of this reaction in the presence of the inhibitor.

Materials and Reagents
  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5)

  • Sodium chloride (NaCl, 500 mM)

  • Ethanol (for dissolving the substrate)

  • Purified water

  • Spectrophotometer capable of reading at 254 nm

  • Cuvettes (1 cm path length)

  • Pipettes and other standard laboratory equipment

Solution Preparation
  • Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):

    • Dissolve Trizma base and sodium chloride in purified water to final concentrations of 25 mM and 500 mM, respectively.

    • Adjust the pH to 7.5 at 25°C with 1 N HCl.

  • Substrate Stock Solution (e.g., 10 mM Hippuryl-L-phenylalanine):

    • Dissolve hippuryl-L-phenylalanine in ethanol to create a concentrated stock solution.

    • Further dilute with the Assay Buffer to the desired working concentrations. Note: The final ethanol concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Stock Solution:

    • Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The exact concentration will depend on the specific activity of the enzyme lot.

  • Inhibitor Stock Solution (this compound):

    • Prepare a stock solution of this compound in the Assay Buffer. A series of dilutions should be prepared to test a range of inhibitor concentrations.

Assay Procedure
  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 254 nm.

    • Equilibrate the instrument to 25°C.

  • Reaction Mixture Preparation:

    • In a 1 cm cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • Substrate solution (at various concentrations to determine the mode of inhibition)

      • Inhibitor solution (this compound at various concentrations) or Assay Buffer for the uninhibited control.

    • Mix the contents of the cuvette by gentle inversion.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution to the cuvette.

    • Immediately start recording the absorbance at 254 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 seconds).

    • The rate of the reaction is the initial linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the slope of the linear portion of the absorbance vs. time curve.

    • To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the uninhibited reaction, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound.

    • Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis of the velocity data as a function of substrate and inhibitor concentrations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, NaCl, pH 7.5) mix Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) prep_buffer->mix prep_substrate Prepare Substrate Stock (Hippuryl-L-phenylalanine) prep_substrate->mix prep_enzyme Prepare Enzyme Stock (Carboxypeptidase A) initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate prep_inhibitor Prepare Inhibitor Stock (this compound) prep_inhibitor->mix mix->initiate measure Measure Absorbance at 254 nm (Spectrophotometer) initiate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate det_km_vmax Determine Km and Vmax (Michaelis-Menten Plot) calc_rate->det_km_vmax det_ki Determine Ki and Inhibition Mode (Lineweaver-Burk/Dixon Plot) calc_rate->det_ki G cluster_pancreas Pancreas cluster_intestine Small Intestine pro_cpa Pro-Carboxypeptidase A (Inactive Zymogen) trypsin Trypsin pro_cpa->trypsin Activation cpa Carboxypeptidase A (Active Enzyme) trypsin->cpa cleaved_protein Cleaved Peptide cpa->cleaved_protein Hydrolysis amino_acid C-terminal Amino Acid cpa->amino_acid protein Dietary Protein / Peptide protein->cpa Substrate Binding

References

Application Notes and Protocols: (S)-2-Benzylsuccinic Acid as a Key Intermediate in the Synthesis of KAD-1229 (Mitiglinide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (S)-2-benzylsuccinic acid in the synthesis of KAD-1229 (Mitiglinide), a potent anti-diabetic agent. This document details the mechanism of action of KAD-1229, provides protocols for its synthesis from this compound, and includes relevant data and visualizations to support drug development and research activities.

Introduction to KAD-1229 (Mitiglinide)

KAD-1229, also known as Mitiglinide, is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It is a benzylsuccinic acid derivative and is structurally distinct from sulfonylureas, although it shares a similar mechanism of action.[1] KAD-1229 is characterized by a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia. The stereochemistry of the molecule is crucial for its pharmacological activity, with the (S)-configuration at the chiral center of the benzylsuccinic acid moiety being essential for its insulinotropic effects.[2]

Mechanism of Action

KAD-1229 stimulates insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (K-ATP) channels.[3][4] The proposed signaling pathway is as follows:

  • Binding to SUR1: KAD-1229 binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on the pancreatic β-cell membrane.[5]

  • Channel Closure: This binding event leads to the closure of the K-ATP channels.

  • Membrane Depolarization: The closure of potassium channels reduces the efflux of potassium ions, causing depolarization of the cell membrane.

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions (Ca2+).

  • Insulin Exocytosis: The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[5]

Below is a diagram illustrating the signaling pathway of KAD-1229.

KAD1229_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane β-cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel KATP K-ATP Channel (SUR1/Kir6.2) Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca2+_int Ca²⁺ VGCC->Ca2+_int Ca²⁺ Influx KAD1229 KAD-1229 KAD1229->KATP Binds & Inhibits Depolarization->VGCC Activates InsulinVesicle Insulin Vesicle Ca2+_int->InsulinVesicle Triggers InsulinRelease Insulin Release InsulinVesicle->InsulinRelease Exocytosis

Signaling pathway of KAD-1229 in pancreatic β-cells.

Synthesis of KAD-1229 from this compound

This compound is the crucial chiral starting material for the synthesis of KAD-1229. The stereochemical integrity of this intermediate is paramount for the final drug's efficacy. The synthesis generally involves the amidation of this compound with cis-hexahydroisoindoline, followed by salt formation.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process starting from this compound.

KAD1229_Synthesis_Workflow SBSA (S)-2-Benzylsuccinic Acid Amidation Amidation with cis-Hexahydroisoindoline SBSA->Amidation Intermediate (2S)-2-Benzyl-3-(cis-hexahydro- isoindolin-2-ylcarbonyl) propionic acid Amidation->Intermediate SaltFormation Salt Formation with NaOH and CaCl₂ Intermediate->SaltFormation KAD1229 KAD-1229 (Mitiglinide Calcium) SaltFormation->KAD1229

General workflow for the synthesis of KAD-1229.
Experimental Protocols

The following protocols are based on literature procedures for the synthesis of KAD-1229.

Protocol 1: Two-Step Synthesis of KAD-1229

This protocol outlines a two-step process involving the formation of the amide intermediate followed by conversion to the calcium salt.

Step 1: Synthesis of (2S)-2-Benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid

  • Reagents and Materials:

    • This compound

    • cis-Hexahydroisoindoline

    • Thionyldiimidazole (or Thionyl chloride and Imidazole)

    • Appropriate organic solvent (e.g., Tetrahydrofuran)

    • Acid for work-up (e.g., Hydrochloric acid)

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Procedure:

    • In a reaction vessel, dissolve this compound in a suitable anhydrous organic solvent.

    • Add thionyldiimidazole to the solution and stir at room temperature to form the diimidazolide intermediate.

    • To this mixture, add cis-hexahydroisoindoline and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, perform an acidic work-up to hydrolyze any remaining activated species and to protonate the carboxylic acid.

    • Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Formation of KAD-1229 (Mitiglinide Calcium)

  • Reagents and Materials:

    • (2S)-2-Benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid

    • Sodium hydroxide (NaOH) solution (e.g., 2 N)

    • Calcium chloride (CaCl₂) solution

    • Water

  • Procedure:

    • Dissolve the purified product from Step 1 in an aqueous solution of sodium hydroxide to form the sodium salt.

    • To this solution, add a solution of calcium chloride with stirring.

    • A precipitate of KAD-1229 (Mitiglinide Calcium) will form.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

Quantitative Data

The following table summarizes the reported yields for the synthesis of KAD-1229.

StepStarting MaterialProductReported Yield (%)
Amidation This compound(2S)-2-Benzyl-3-(cis-hexahydroisoindolin-2-ylcarbonyl)propionic acid86%[6]
Salt Formation The amide-carboxylic acidKAD-1229 (Mitiglinide Calcium)91%[6]
Overall Asymmetric Synthesis (Starting from chiral auxiliary)KAD-122957%[2]

Analytical Characterization

The intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and enantiomeric excess.

  • Elemental Analysis: To confirm the elemental composition.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • All reactions should be performed in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Conclusion

This compound is a critical chiral building block in the synthesis of the anti-diabetic drug KAD-1229. The synthetic methods described provide a reliable pathway to this important pharmaceutical agent. Careful control of the reaction conditions and purification procedures is essential to ensure the high purity and correct stereochemistry of the final product, which are critical for its therapeutic efficacy. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and manufacturing of KAD-1229.

References

Application of (S)-2-Benzylsuccinic Acid in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzylsuccinic acid, a chiral dicarboxylic acid, is a promising monomer for the synthesis of advanced biodegradable polymers. Its unique chemical structure, featuring a pendant benzyl group, allows for the creation of polyesters and polyanhydrides with tailored properties. These polymers are of significant interest for a range of biomedical applications, particularly in the field of controlled drug delivery, where biodegradability and biocompatibility are paramount.

The incorporation of the benzyl group into the polymer backbone enhances hydrophobicity, which can be advantageous for encapsulating hydrophobic therapeutic agents and modulating the polymer's degradation rate. Furthermore, the aromatic moiety can participate in π-π stacking interactions, potentially influencing the mechanical properties of the polymer and its interaction with aromatic drug molecules. The stereochemistry of the (S)-enantiomer can be leveraged to produce stereoregular polymers, which may exhibit unique physical and biological properties compared to their racemic counterparts.

This document provides an overview of the application of this compound in biodegradable polymer synthesis, detailed experimental protocols for common polymerization techniques, and a summary of the expected polymer properties based on structurally similar materials.

Key Applications

Polymers derived from this compound are prime candidates for various biomedical applications, including:

  • Controlled Drug Delivery: The biodegradable nature of these polymers allows for the sustained release of encapsulated drugs as the polymer matrix erodes. The hydrophobic character imparted by the benzyl group can be particularly useful for the delivery of poorly water-soluble drugs.

  • Biomedical Implants and Devices: These polymers can be engineered to possess specific mechanical properties and degradation profiles suitable for temporary implants, such as sutures, stents, and scaffolds for tissue engineering.

  • Functional Materials: The benzyl group offers a site for further chemical modification, enabling the attachment of targeting ligands or other functional molecules to create "smart" materials for targeted therapies.

Data Presentation: Polymer Properties

Polymer Composition (molar % of substituted succinic acid)Mn ( g/mol )PDITm (°C)Tc (°C)Td,5 (°C)Td,max (°C)
P(BS-BMS)0 (Pure PBS) 5.1 x 10⁴1.74113.579.4338.2399.4
P(BS-BMS)10 5.8 x 10⁴1.6898.764.6337.1398.5
P(BS-BMS)20 6.4 x 10⁴1.6485.143.4339.4397.6
P(BS-BMS)30 5.5 x 10⁴1.7172.338.2340.0398.8
P(BS-BMS)50 5.3 x 10⁴1.6955.6-338.9399.1

Mn: Number-average molecular weight; PDI: Polydispersity index; Tm: Melting temperature; Tc: Crystallization temperature; Td,5: Decomposition temperature at 5% weight loss; Td,max: Temperature at maximum decomposition rate.

Experimental Protocols

The following are detailed protocols for the synthesis of biodegradable polymers using this compound, adapted from established methods for similar monomers.

Protocol 1: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes the synthesis of a random copolyester of this compound and a linear aliphatic diol (e.g., 1,4-butanediol) using a two-step melt polycondensation method.

Materials:

  • This compound

  • 1,4-butanediol (BDO)

  • Titanium (IV) butoxide (TBT) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Procedure:

  • Esterification:

    • Place a known molar ratio of this compound and a 1.2 molar excess of 1,4-butanediol into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

    • Add the catalyst (e.g., 0.1 mol% TBT relative to the diacid).

    • Heat the reaction mixture to 190°C under a gentle stream of nitrogen with continuous stirring (e.g., 200 rpm).

    • Continue the reaction for 4-6 hours, collecting the water byproduct in the distillation condenser. The reaction is considered complete when the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature of the reaction mixture to 230-240°C.

    • Gradually reduce the pressure to below 1 mbar over a period of 30-60 minutes to facilitate the removal of excess diol and promote chain growth.

    • Continue the polycondensation reaction under high vacuum for 2-4 hours, or until a significant increase in viscosity is observed (Weissenberg effect).

    • Stop the reaction by removing the heat and slowly introducing nitrogen back into the flask.

  • Purification:

    • Once cooled, dissolve the polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Melt_Polycondensation_Workflow Monomers Monomers (this compound, Diol) Reactor Reaction Flask Monomers->Reactor Catalyst Catalyst (e.g., TBT) Catalyst->Reactor Esterification Esterification (190°C, N2 atm) Reactor->Esterification Heat & Stir Polycondensation Polycondensation (230-240°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Cool & Dissolve Final_Polymer Biodegradable Polymer Purification->Final_Polymer Dry Characterization Characterization (GPC, DSC, TGA, NMR) Final_Polymer->Characterization

Workflow for Melt Polycondensation Synthesis.
Protocol 2: Synthesis of a Polyanhydride via Ring-Opening Polymerization (ROP)

This protocol outlines the synthesis of a polyester via the ring-opening polymerization of (S)-2-benzylsuccinic anhydride with a diol initiator.

Materials:

  • (S)-2-benzylsuccinic anhydride

  • 1,6-Hexanediol (or other diol as initiator)

  • Stannous octoate (Sn(Oct)₂) or other suitable catalyst

  • Toluene (anhydrous)

  • Dichloromethane

  • Hexane

Procedure:

  • Monomer and Initiator Preparation:

    • Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

    • (S)-2-benzylsuccinic anhydride and the diol initiator should be dried under vacuum prior to use.

  • Polymerization:

    • In a glovebox or under a nitrogen atmosphere, dissolve (S)-2-benzylsuccinic anhydride and the diol initiator in anhydrous toluene in a reaction flask equipped with a magnetic stirrer. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add the catalyst solution (e.g., stannous octoate in toluene) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 80-100°C) and stir for the specified time (e.g., 24-48 hours).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the viscous solution with dichloromethane.

    • Precipitate the polymer by pouring the solution into a large excess of cold hexane.

    • Isolate the polymer by decantation or filtration.

    • Repeat the dissolution-precipitation step twice more to ensure the removal of unreacted monomers and catalyst.

    • Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • As described in Protocol 1.

ROP_Workflow Monomer Monomer ((S)-2-Benzylsuccinic Anhydride) Reaction Polymerization (Anhydrous Toluene, Heat) Monomer->Reaction Initiator Initiator (e.g., Diol) Initiator->Reaction Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reaction Purification Purification (Precipitation in Hexane) Reaction->Purification Polymer Biodegradable Polyester Purification->Polymer Characterization Characterization (GPC, DSC, TGA, NMR) Polymer->Characterization

Workflow for Ring-Opening Polymerization.

Application in Drug Delivery

The primary application of polymers derived from this compound is in the formulation of drug delivery systems. The polymer acts as a matrix to encapsulate a therapeutic agent, which is then released in a controlled manner as the polymer degrades.

Drug_Delivery_Concept cluster_Formulation Formulation cluster_Release Drug Release Polymer This compound Based Polymer Encapsulation Encapsulation (e.g., Emulsion, Extrusion) Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Drug_Polymer_Matrix Drug-Loaded Polymer Matrix (Microspheres, Implant, etc.) Encapsulation->Drug_Polymer_Matrix Degradation Polymer Degradation (Hydrolysis) Drug_Polymer_Matrix->Degradation In Vivo Environment Drug_Release Sustained Drug Release Degradation->Drug_Release Byproducts Non-toxic Byproducts Degradation->Byproducts Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Preparation of Chiral Metal-Organic Frameworks with (S)-2-Benzylsuccinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral Metal-Organic Frameworks (MOFs) utilizing (S)-2-benzylsuccinic acid as a chiral organic linker. The methodologies outlined are based on established solvothermal and hydrothermal synthesis techniques for chiral MOFs and are intended to serve as a comprehensive guide for researchers in materials science and drug development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The tunability of their structure, porosity, and functionality has made them attractive for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][3] Chiral MOFs, synthesized using enantiopure organic ligands, are of particular interest for applications in enantioselective separation, asymmetric catalysis, and chiral drug delivery.[4][5][6]

This compound is a chiral dicarboxylic acid that can serve as a suitable building block for the construction of chiral MOFs. Its stereochemical integrity and the presence of two coordination sites (carboxyl groups) allow for the formation of stable, three-dimensional porous frameworks with chiral recognition capabilities.[7][8] This document details the synthesis and characterization of a hypothetical chiral MOF, designated here as M-(S)-BSA (where M is a metal ion), using this compound.

Materials and Methods

Materials
  • This compound (C₁₁H₁₂O₄)

  • Metal salt precursor (e.g., Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O], Zirconium(IV) chloride [ZrCl₄])

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Modulator (optional, e.g., Benzoic acid, Acetic acid)

Experimental Protocols

Protocol 1: Solvothermal Synthesis of M-(S)-BSA MOF

This protocol describes a general solvothermal method for the synthesis of a chiral MOF using this compound.[1][9]

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt precursor and 0.1 mmol of this compound in 10 mL of DMF.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure the complete dissolution and formation of a homogeneous solution.

  • Sealing and Heating: Securely cap the vial and place it in a programmable oven. Heat the mixture to 100-120 °C for 24-48 hours.

  • Cooling and Crystal Collection: After the reaction is complete, allow the oven to cool down to room temperature slowly. Collect the resulting crystals by decanting the mother liquor.

  • Washing and Activation: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. The activated MOF can be obtained by heating the washed crystals under vacuum at a suitable temperature to remove the solvent molecules from the pores.

Protocol 2: Characterization of M-(S)-BSA MOF

To confirm the successful synthesis and to characterize the properties of the M-(S)-BSA MOF, the following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature for solvent removal during activation.[10]

  • Circular Dichroism (CD) Spectroscopy: To confirm the chirality of the bulk material. A non-zero CD signal indicates the presence of a chiral structure.[10]

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.

Data Presentation

The following table summarizes hypothetical characterization data for a synthesized M-(S)-BSA MOF, based on typical values for similar chiral MOFs.

PropertyValue
Formula [M₂(S-BSA)₂(Solvent)ₓ]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
BET Surface Area 800 - 1500 m²/g
Pore Volume 0.4 - 0.8 cm³/g
Thermal Stability Stable up to 300-350 °C
Chiral Confirmation Non-zero signal in CD spectrum

Applications in Drug Development

Chiral MOFs synthesized with this compound have potential applications in several areas of drug development:

  • Enantioselective Drug Separation: The chiral pores of the MOF can be utilized for the chromatographic separation of racemic drug mixtures, which is a critical step in the development of chiral pharmaceuticals.[5]

  • Controlled Drug Delivery: The porous nature of MOFs allows for high drug loading capacities.[3][11] The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework.

  • Asymmetric Catalysis: The chiral framework can act as a heterogeneous catalyst for asymmetric synthesis, enabling the production of enantiomerically pure drug intermediates.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the preparation and application of M-(S)-BSA MOFs.

Synthesis_Workflow Synthesis Workflow for M-(S)-BSA MOF cluster_prep Precursor Preparation Metal_Salt Metal Salt Mixing Mixing and Dissolution Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (100-120 °C, 24-48h) Mixing->Heating Crystallization Crystallization Heating->Crystallization Washing Washing with Solvent Crystallization->Washing Activation Activation (Vacuum Heating) Washing->Activation Characterization Characterization (PXRD, TGA, etc.) Activation->Characterization Final_MOF M-(S)-BSA MOF Activation->Final_MOF

Caption: Synthesis workflow for the M-(S)-BSA MOF.

Application_Pathway Application Pathways of M-(S)-BSA MOF cluster_separation Chiral Separation cluster_delivery Drug Delivery cluster_catalysis Asymmetric Catalysis MOF M-(S)-BSA MOF Separation Chromatographic Separation MOF->Separation Drug_Loading Drug Loading MOF->Drug_Loading Catalysis Catalytic Reaction MOF->Catalysis Racemic_Mixture Racemic Drug Mixture Racemic_Mixture->Separation Enantiomers Separated Enantiomers Separation->Enantiomers Drug_Release Controlled Release Drug_Loading->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Substrates Prochiral Substrates Substrates->Catalysis Product Enantiopure Product Catalysis->Product

Caption: Application pathways of the M-(S)-BSA MOF.

References

Application Notes and Protocols: (S)-2-benzylsuccinic acid as a Competitive Inhibitor of Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestive processes and protein maturation. Its active site contains a zinc ion essential for catalytic activity. Due process, the enzyme has been a target for inhibitor design in various therapeutic areas. (S)-2-benzylsuccinic acid is a known competitive inhibitor of carboxypeptidase A, binding to the active site and preventing substrate access. These application notes provide a summary of the quantitative data, detailed experimental protocols for inhibition studies, and visualizations of the inhibitory mechanism and experimental workflow.

Data Presentation

CompoundEnantiomerKi (µM)
2-benzyl-2-methylsuccinic acid(S)17[1]
2-benzyl-2-methylsuccinic acid(R)0.15[1]
Racemic 2-benzyl-2-methylsuccinic acid-0.28[1]

Mechanism of Competitive Inhibition

This compound acts as a competitive inhibitor by binding to the active site of carboxypeptidase A, thereby preventing the substrate from binding. The inhibitor mimics the structure of the substrate's C-terminal end, allowing it to interact with key residues in the active site, including the catalytic zinc ion. This reversible binding event reduces the rate of the enzymatic reaction for a given substrate concentration.

Competitive_Inhibition Competitive Inhibition of Carboxypeptidase A E Carboxypeptidase A (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki ES->E k-1 P Products (P) ES->P k2 EI->E

Caption: Competitive inhibition of Carboxypeptidase A.

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) for this compound

This protocol outlines a continuous spectrophotometric assay to determine the Ki of this compound for carboxypeptidase A. The assay is based on the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine, which results in an increase in absorbance at a specific wavelength.

Materials:

  • Carboxypeptidase A from bovine pancreas

  • This compound

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Spectrophotometer capable of reading in the UV range (e.g., 254 nm)

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer. The final concentration in the assay should be in the nanomolar range.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer). Prepare a series of dilutions to test a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

  • Assay Setup:

    • Set up a series of reactions in cuvettes, each containing the Tris-HCl buffer, a fixed concentration of carboxypeptidase A, and varying concentrations of the substrate.

    • For the inhibition assay, prepare another set of reactions with the same components as above, but also including varying concentrations of this compound. Include a control with no inhibitor.

  • Kinetic Measurement:

    • Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding the substrate to the cuvette and mix quickly.

    • Monitor the increase in absorbance at 254 nm over time. Record the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial velocity (v₀) versus substrate concentration for each inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the data without the inhibitor.

    • Use a suitable method, such as a Dixon plot or non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition, to determine the Ki value. For competitive inhibition, the equation is: v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]) where [S] is the substrate concentration and [I] is the inhibitor concentration.

Experimental_Workflow prep Reagent Preparation (Enzyme, Inhibitor, Substrate) setup Assay Setup (Varying [Substrate] and [Inhibitor]) prep->setup measure Kinetic Measurement (Spectrophotometry at 254 nm) setup->measure analysis Data Analysis (Michaelis-Menten, Dixon Plot) measure->analysis ki Determine Ki Value analysis->ki

Caption: Experimental workflow for Ki determination.

Conclusion

This compound serves as a valuable tool for studying the structure and function of carboxypeptidase A due to its competitive inhibitory action. The protocols and data presented here provide a framework for researchers to investigate the inhibition of carboxypeptidase A and to screen for novel inhibitors. The provided diagrams offer a clear visualization of the underlying biochemical mechanism and the experimental process. Further studies are warranted to determine the precise Ki value for this compound and to explore its potential applications in drug development.

References

Application Notes and Protocols for the Recrystallization Purification of (S)-2-Benzylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of (S)-2-benzylsuccinic acid via recrystallization. This method is designed to remove common impurities, yielding a product of high purity suitable for applications in pharmaceutical synthesis and research.

Introduction

This compound is a chiral building block crucial in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as stereoisomeric impurities can affect the efficacy and safety of the final drug product. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.

Principle of Recrystallization

The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or sparingly soluble even at elevated temperatures. By carefully selecting a solvent and controlling the cooling rate, the target compound can be induced to crystallize in a pure form, leaving the impurities dissolved in the mother liquor.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. Based on the dicarboxylic acid structure of this compound and solubility data for related compounds such as succinic acid and benzoic acid, suitable solvent systems include water, ethanol, and mixtures thereof. Ethyl acetate is also a potential solvent. Preliminary solubility tests are recommended to determine the optimal solvent or solvent mixture for a specific batch of crude this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedure for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolution: Dissolve crude this compound in a minimum amount of hot solvent. B Hot Filtration (Optional): Filter the hot solution to remove insoluble impurities. A->B If insoluble impurities are present C Cooling and Crystallization: Allow the filtrate to cool slowly to induce crystallization. A->C If no insoluble impurities B->C D Isolation: Collect the crystals by vacuum filtration. C->D E Washing: Wash the crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals. E->F G Purity Assessment: Analyze the purity of the recrystallized product. F->G Troubleshooting_Logic Troubleshooting Common Recrystallization Issues Start Problem Occurred A No Crystals Form Upon Cooling Start->A B Oiling Out Occurs Start->B C Low Recovery Yield Start->C D Impure Product (Low Melting Point) Start->D Sol1 Too much solvent used. Boil off some solvent and re-cool. A->Sol1 Sol2 Solution is not supersaturated. Scratch the flask or add a seed crystal. A->Sol2 Sol3 Cooling too rapidly. Allow for slower cooling. B->Sol3 Sol4 Compound is too soluble in the cold solvent. Use a less polar solvent or a solvent mixture. C->Sol4 Sol5 Incomplete crystallization. Cool for a longer period or at a lower temperature. C->Sol5 Sol6 Crystals washed with too much cold solvent. Use minimal washing solvent. C->Sol6 Sol7 Incomplete drying. Dry the crystals for a longer duration. D->Sol7 Sol8 Impurities co-crystallized. Recrystallize again with slower cooling. D->Sol8

References

Application Notes and Protocols for HPLC-MS Analysis of Benzylsuccinate Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylsuccinate is a key intermediate in the anaerobic degradation of toluene and has potential applications in the synthesis of various valuable compounds. This document provides a detailed protocol for the analysis of benzylsuccinate produced in genetically engineered Escherichia coli using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methods described herein are based on established protocols for the production and quantification of benzylsuccinate in recombinant E. coli strains.[1][2][3]

Metabolic Pathway for Benzylsuccinate Production in E. coli

A synthetic pathway for benzylsuccinate production in E. coli has been established by reversing the β-oxidation pathway of benzylsuccinate degradation.[1][2][3] This engineered pathway utilizes benzoate and endogenously produced succinate as precursors. Key metabolic steps include the uptake of benzoate, its activation to benzoyl-CoA, and the subsequent conversion to benzylsuccinate.[1]

cluster_medium Extracellular Medium cluster_ecoli E. coli Cytoplasm cluster_supernatant Culture Supernatant Benzoate_ext Benzoate Benzoate_int Benzoate Benzoate_ext->Benzoate_int Benzoate transporter (BenK) Glucose_ext Glucose Succinate Succinate Glucose_ext->Succinate Mixed-acid fermentation BenzoylCoA Benzoyl-CoA Benzoate_int->BenzoylCoA Benzoate-CoA ligase or CoA-transferase Benzylsuccinate Benzylsuccinate BenzoylCoA->Benzylsuccinate Reversed β-oxidation pathway (bbs genes) SuccinylCoA Succinyl-CoA Succinate->SuccinylCoA Succinyl-CoA: benzylsuccinate CoA-transferase SuccinylCoA->Benzylsuccinate Benzylsuccinate_ext Benzylsuccinate Benzylsuccinate->Benzylsuccinate_ext Export (e.g., MscS)

Caption: Engineered metabolic pathway for benzylsuccinate production in E. coli.

Experimental Protocols

E. coli Cultivation for Benzylsuccinate Production

This protocol is based on the cultivation of E. coli DH5α transformed with plasmids for the benzylsuccinate production pathway.[1]

Materials:

  • E. coli strain DH5α containing expression plasmids (e.g., pLigBen and pBeta)[1]

  • Autoinduction (rich) medium or M9 minimal medium

  • Succinate (10 mM)

  • Benzoate (2 mM)

  • Appropriate antibiotics

  • Incubator shaker

Procedure:

  • Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate the production medium (autoinduction or M9 minimal medium) with the overnight culture.

  • Supplement the medium with 10 mM succinate and 2 mM benzoate.[1]

  • For anaerobic conditions, supplement the medium with glucose and benzoate.[1]

  • Incubate the cultures at 15°C for three days.[1]

Sample Preparation for HPLC-MS Analysis

Materials:

  • E. coli culture

  • Ethyl acetate

  • Phenylsuccinate (internal standard)

  • Sodium hydrogen sulfate (NaHSO₄)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Harvest the E. coli culture by centrifugation.

  • Collect the supernatant for the analysis of extracellular benzylsuccinate.

  • To a defined volume of the supernatant, add a known amount of phenylsuccinate as an internal standard.[1]

  • Acidify the supernatant by adding a small volume of a concentrated NaHSO₄ solution.[1][4]

  • Extract the benzylsuccinate and phenylsuccinate from the supernatant with an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate it to dryness using a rotary evaporator or vacuum concentrator.

  • Re-dissolve the dried extract in a suitable solvent for HPLC-MS analysis (e.g., a mixture of acetonitrile and water).

HPLC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

HPLC Conditions
ParameterValue
Column C18 reverse-phase column (e.g., Nucleodur C18 Gravity-SB, 100 x 3 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% (w/w) formic acid[4]
Mobile Phase B Acetonitrile[4]
Gradient 5% to 35% B over 15 minutes[4]
Flow Rate 0.7 mL/min[4]
Injection Volume 5-20 µL
Column Temperature 30°C[5]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Mode[4]
Detection Mode Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z Benzylsuccinate: [M-H]⁻ at m/z 207.06, Phenylsuccinate: [M-H]⁻ at m/z 193.05

Data Presentation

Quantitative Analysis of Benzylsuccinate Production

The following table summarizes the benzylsuccinate yields obtained under different cultivation conditions.[1]

Growth ConditionMediumPlasmidsBenzylsuccinate Yield (µM) in Supernatant
AerobicRichpLigBen + pBeta~1.5
AerobicMinimalpLigBen + pBeta~0.5
Anaerobic (Fermentative)RichpLigBen + pBeta~175
Anaerobic (Fumarate-respiring)RichpLigBen + pBeta~250

Data adapted from Mock et al., 2024.[1]

Visualizations

Experimental Workflow for HPLC-MS Analysis

cluster_workflow Experimental Workflow Culture E. coli Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Spiking Internal Standard Spiking (Phenylsuccinate) Supernatant->Spiking Extraction Ethyl Acetate Extraction Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Sample Reconstitution Evaporation->Reconstitution HPLCMS HPLC-MS Analysis Reconstitution->HPLCMS Data Data Analysis HPLCMS->Data

Caption: Workflow for benzylsuccinate sample preparation and HPLC-MS analysis.
Logical Relationship of Analytical Workflow

cluster_logical Analytical Logic Sample Biological Sample (E. coli Supernatant) Preparation Sample Preparation (Extraction & Concentration) Sample->Preparation Isolate Analyte Separation Chromatographic Separation (HPLC) Preparation->Separation Resolve Components Detection Mass Spectrometric Detection (MS) Separation->Detection Identify & Measure Quantification Quantification (Internal Standard Method) Detection->Quantification Calculate Amount Result Final Concentration Quantification->Result

Caption: Logical flow of the quantitative analysis of benzylsuccinate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-benzylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of (S)-2-benzylsuccinic acid synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My overall yield of this compound after chiral resolution is low (below 50%). How can I improve this?

A1: A common limitation of classical chiral resolution is that the theoretical maximum yield for the desired enantiomer is 50%. To overcome this, you can implement a racemization step for the unwanted (R)-enantiomer, which can then be recycled back into the resolution process. A patented method involves heating the (R)-enantiomer in an alkaline aqueous solution with a chelating agent like EDTA. This process can effectively convert the (R)-2-benzylsuccinic acid into a racemic mixture, which can then be subjected to chiral resolution again, significantly increasing the overall yield.[1][2]

Q2: I am performing an asymmetric synthesis using a chiral auxiliary, but the diastereoselectivity is poor. What are the key parameters to optimize?

A2: Low diastereoselectivity in chiral auxiliary-mediated syntheses can be influenced by several factors. The most critical parameters to investigate are the choice of Lewis acid, reaction temperature, and the solvent system. Lowering the reaction temperature, for instance to -78 °C, often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1] The steric and electronic properties of the Lewis acid are also crucial in achieving effective facial shielding of the prochiral center. It is advisable to screen a range of Lewis acids and solvents to find the optimal conditions for your specific substrate and chiral auxiliary.

Q3: My enzymatic resolution of a 2-benzylsuccinic acid ester is slow and results in low enantiomeric excess (ee). What should I consider?

A3: The efficiency of enzymatic resolutions is highly dependent on the choice of enzyme, substrate, and reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), are commonly used but their activity and selectivity can be substrate-dependent. Consider screening different lipases and acyl donors. The solvent system also plays a critical role; sometimes, a biphasic system or the use of specific organic solvents can enhance both the reaction rate and enantioselectivity. Additionally, ensure that the pH of the aqueous phase is optimal for the chosen lipase's activity.

Q4: I am struggling with the purification of this compound. What is a good recrystallization solvent?

A4: The choice of solvent for recrystallization is crucial for obtaining high-purity this compound. While specific solvent systems can be substrate-dependent, a common approach is to use a binary solvent system. For example, dissolving the crude product in a solvent in which it is readily soluble at high temperatures (like ethanol) and then adding a solvent in which it is less soluble (like water) upon cooling can induce crystallization. The ideal solvent system should have a large difference in solubility for the desired product and impurities at high and low temperatures. It is recommended to perform small-scale solvent screening to identify the optimal conditions for your specific product.

Q5: During the synthesis of benzylsuccinic anhydride as a precursor, I am observing significant side product formation. How can I minimize this?

A5: The synthesis of benzylsuccinic anhydride, often via a Friedel-Crafts acylation, can lead to side products like diacylation products and polymeric tars. To minimize these, careful control of the reaction temperature is essential. Using a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) and ensuring high purity of reagents and anhydrous conditions can also reduce the formation of unwanted byproducts.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various methods for the synthesis of this compound, allowing for easy comparison of their effectiveness.

MethodKey Reagents/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)Purity (%)Reference
Chiral Resolution with Racemization (R)-α-phenylethylamine, EDTA, KOHWater, Ethanol30-40 (racemization)Total Recovery: 39.599.499.8[1][2]
Chiral Resolution with Racemization (R)-α-phenylethylamine, EDTA, KOHWater, Ethanol50-60 (racemization)Total Recovery: 41.099.699.8[1][2]
Chiral Resolution with Racemization (R)-α-phenylethylamine, EDTA, KOHWater, Ethanol20-25 (racemization)Total Recovery: 38.899.599.9[1][2]
Asymmetric Hydrogenation Ru₂Cl₄[(R)- or (S)-binap)]₂(NEt₃)Not SpecifiedNot SpecifiedHigh≥97Not Specified

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and yield improvement of this compound.

Protocol 1: Racemization of (R)-2-benzylsuccinic acid and Subsequent Resolution

This protocol is adapted from a patented method to increase the overall yield of this compound by racemizing the unwanted (R)-enantiomer.[1][2]

Step 1: Racemization of (R)-2-benzylsuccinic acid

  • In a suitable reaction vessel, dissolve the mother liquor containing (R)-2-benzylsuccinic acid-(R)-α-phenylethanammonium salt in water.

  • Add potassium hydroxide to the solution and stir until all solids are dissolved.

  • Extract the aqueous phase with an organic solvent to remove the (R)-α-phenylethylamine.

  • To the aqueous phase, add 0.4g of EDTA.

  • Heat the mixture to 30-40°C and incubate for 3 hours. Monitor the reaction by HPLC until the ratio of (R)-2-benzylsuccinic acid to this compound is approximately 1:1.

  • Cool the reaction mixture to 0-10°C.

  • Adjust the pH of the solution to 1-2 with hydrochloric acid.

  • Incubate the mixture at 0-10°C for 2 hours to allow for precipitation.

  • Filter the solid and dry to obtain racemic 2-benzylsuccinic acid. The reported yield for this step is approximately 94.6%.[1][2]

Step 2: Chiral Resolution of Racemized 2-benzylsuccinic acid

  • Dissolve the racemic 2-benzylsuccinic acid obtained from Step 1 in ethanol.

  • Add (R)-α-phenylethylamine to the solution to form the diastereomeric salts.

  • Heat the mixture to reflux to dissolve the salts, then cool to allow for the selective crystallization of the this compound-(R)-α-phenylethanammonium salt.

  • Isolate the crystals by filtration.

  • Treat the isolated salt with an acid (e.g., hydrochloric acid) in water to liberate the free this compound.

  • Cool the solution to 0-10°C to precipitate the product.

  • Filter and dry the solid to obtain this compound. A reported total recovery of 39.5% with an ee of 99.4% and purity of 99.8% was achieved using this method.[1][2]

Protocol 2: Asymmetric Hydrogenation of (Benzylidene)succinic Acid

This protocol describes a general approach for the asymmetric hydrogenation to produce chiral benzylsuccinic acids.

  • In a high-pressure reactor, dissolve the (substituted benzylidene)succinic acid in a suitable solvent.

  • Add the chiral ruthenium-BINAP catalyst, such as Ru₂Cl₄[(R)- or (S)-binap)]₂(NEt₃).

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • After the reaction, depressurize the reactor and remove the catalyst by filtration.

  • Evaporate the solvent to obtain the crude (S)- or (R)-2-(substituted benzyl)succinic acid.

  • Purify the product by recrystallization. This method has been reported to yield products with ≥97% enantiomeric excess.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis of this compound.

Yield_Improvement_Workflow cluster_0 Initial Synthesis & Resolution cluster_1 Yield Enhancement Cycle Racemic Racemic 2-Benzylsuccinic Acid Resolution Chiral Resolution (e.g., with (R)-α-phenylethylamine) Racemic->Resolution S_Enantiomer This compound (Desired Product, ~50% Yield) Resolution->S_Enantiomer R_Enantiomer (R)-2-Benzylsuccinic Acid (Unwanted Enantiomer) Resolution->R_Enantiomer Racemization Racemization (KOH, EDTA, Heat) R_Enantiomer->Racemization Racemization->Racemic Recycle

Caption: Workflow for improving the yield of this compound via racemization and recycling of the unwanted (R)-enantiomer.

Asymmetric_Synthesis_Pathway Prochiral Prochiral Substrate (e.g., Benzylidenesuccinic Acid) Reaction Asymmetric Reaction (e.g., Hydrogenation) Prochiral->Reaction Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP complex) Chiral_Catalyst->Reaction Product This compound (High ee) Reaction->Product

Caption: General signaling pathway for the asymmetric synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check1 Identify Synthesis Step with Low Yield/ Poor Selectivity Start->Check1 Check2 Review Reaction Conditions Check1->Check2 Reaction Issue Check3 Analyze Purity of Reagents Check1->Check3 Reagent Issue Check4 Optimize Purification Method Check1->Check4 Purification Issue Solution Improved Yield and Purity Check2->Solution Optimized Conditions Check3->Solution Pure Reagents Check4->Solution Optimized Purification

Caption: Logical troubleshooting workflow for addressing low yield and purity in the synthesis of this compound.

References

Technical Support Center: Minimizing Side Products in Benzylsuccinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of benzylsuccinic acid. The following information is designed to help you minimize the formation of unwanted side products, thereby improving yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary synthetic routes to benzylsuccinic acid: Friedel-Crafts acylation and malonic ester synthesis.

Route 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

The primary product of this reaction is 4-oxo-4-phenylbutanoic acid, which is then reduced to benzylsuccinic acid. However, several side products can diminish the yield and complicate purification.

Issue 1: Low Yield of 4-oxo-4-phenylbutanoic acid and Formation of Tarry Polymers

  • Potential Cause: The reaction temperature is too high, or the reaction time is too long, leading to decomposition and polymerization. Friedel-Crafts reactions are often exothermic, and poor temperature control can result in the formation of complex polymeric or tarry side products.

  • Recommended Solution:

    • Carefully control the reaction temperature, ideally keeping it low to moderate. The use of a solvent with a suitable boiling point can help regulate the temperature.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to avoid unnecessarily long reaction times.

    • Consider a solvent-free approach at room temperature, which has been shown to produce high yields in shorter reaction times for similar reactions.[1]

Issue 2: Presence of Diacylation or Polysubstituted Products

  • Potential Cause: Although the acyl group is deactivating, making a second substitution less likely, highly reactive aromatic substrates or harsh reaction conditions can lead to the formation of diacylation or other polysubstituted products.

  • Recommended Solution:

    • Use a 1:1 molar ratio of the aromatic substrate to succinic anhydride to minimize the chance of multiple acylations.[2]

    • Employ a milder Lewis acid catalyst. While aluminum chloride (AlCl₃) is common, ferric chloride (FeCl₃) can sometimes offer better selectivity, potentially at the cost of a slower reaction rate.[3]

    • Control the order of addition. Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity for the mono-acylated product.[2]

Issue 3: Unreacted Starting Materials Remain

  • Potential Cause: Incomplete reaction due to insufficient catalyst, deactivated catalyst, or low reaction temperature.

  • Recommended Solution:

    • Ensure a stoichiometric amount of the Lewis acid is used, as the product can form a complex with the catalyst, rendering it inactive.[3]

    • Use a freshly opened or purified Lewis acid, as they are sensitive to moisture which can cause deactivation.[2][4]

    • Gradually increase the reaction temperature while monitoring for the formation of side products.[2]

Issue 4: Difficulty in Purifying the Product from Aluminum Salts

  • Potential Cause: Incomplete quenching of the aluminum chloride-ketone complex.

  • Recommended Solution:

    • Quench the reaction by carefully and slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][4] This acidic workup helps to dissolve the aluminum salts in the aqueous layer, facilitating separation.

Route 2: Malonic Ester Synthesis

This route involves the alkylation of a malonic ester with a benzyl halide, followed by hydrolysis and decarboxylation. The primary side product is the dialkylated malonic ester.

Issue 1: Formation of a Significant Amount of Dialkylated Product

  • Potential Cause: The enolate of the mono-alkylated product reacts with another molecule of the benzyl halide.

  • Recommended Solution:

    • Use a molar excess of the malonic ester relative to the benzyl halide. This increases the probability that the benzyl halide will react with the enolate of the starting malonic ester rather than the mono-alkylated product.[5]

    • Carefully control the stoichiometry of the base. Using one equivalent of base will favor monoalkylation.

    • Consider a phase-transfer catalysis (PTC) method with a milder base like potassium carbonate, which can help suppress the formation of the dialkylated byproduct.[5]

Issue 2: Low Yield of the Mono-alkylated Product

  • Potential Cause: Incomplete reaction due to an inactive base, impure reactants, or insufficient reaction time or temperature.

  • Recommended Solution:

    • Ensure anhydrous conditions, as the presence of water will consume the base (e.g., sodium ethoxide).[6]

    • Use purified diethyl malonate and benzyl bromide to avoid interference from impurities.[6]

    • Ensure the reaction is heated at reflux for a sufficient duration to drive the reaction to completion. Progress can be monitored by TLC.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Friedel-Crafts acylation route to benzylsuccinic acid?

A1: The most common side products include:

  • Diacylation and Polysubstituted Products: Resulting from multiple acylations on the benzene ring.

  • Unreacted Starting Materials: Benzene and succinic anhydride that did not react.

  • Hydrolyzed Product: The primary product, 4-oxo-4-phenylbutanoic acid, is formed after the hydrolysis of the initial intermediate during workup. Benzylsuccinic anhydride, if formed, can also hydrolyze back to benzylsuccinic acid in the presence of moisture.

  • Tarry Polymers: Complex polymeric materials that can form, especially at elevated temperatures.[2]

Q2: How can I effectively purify crude benzylsuccinic acid?

A2: A highly effective method for purifying benzylsuccinic acid involves a three-step process:

  • Benzyl Esterification: The crude benzylsuccinic acid is converted to its benzyl ester derivative by reacting it with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Recrystallization: The resulting benzyl ester is typically a crystalline solid that is easier to purify by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane). This step efficiently removes many of the side products.

  • Debenzylation: The purified benzyl ester is then debenzylated back to benzylsuccinic acid, for example, through catalytic hydrogenation.[7][8]

Q3: In the malonic ester synthesis, what is the key to minimizing the dialkylated side product?

A3: The key is to control the stoichiometry. Using an excess of the diethyl malonate relative to the benzyl halide will favor the desired mono-alkylation.[5]

Data Presentation

The following tables summarize quantitative data on the yield of the desired product under various reaction conditions.

Table 1: Friedel-Crafts Acylation of Aromatic Substrates with Succinic Anhydride

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82[1]
TolueneAlCl₃None5 minRoom Temp.95[1]
EthylbenzeneAlCl₃None6 minRoom Temp.92[1]
o-XyleneAlCl₃None8 minRoom Temp.90[1]
m-XyleneAlCl₃None8 minRoom Temp.94[1]
p-XyleneAlCl₃None10 minRoom Temp.88[1]

Table 2: Illustrative Effect of Stoichiometry on Product Distribution in Malonic Ester Synthesis

Molar Ratio (Base:Malonic Ester:Alkyl Halide)Desired Mono-alkylated Product Yield (%)Dialkylated Byproduct (%)Unreacted Substrate (%)
1.0 : 1.0 : 1.0651520
1.1 : 1.0 : 1.058587
1.0 : 1.0 : 1.5504010

Note: Data in Table 2 is illustrative of typical outcomes in malonic ester synthesis and actual results may vary.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of the precursor to benzylsuccinic acid.

Materials:

  • Succinic anhydride

  • Anhydrous benzene (thiophene-free)

  • Anhydrous aluminum chloride (powdered)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condensers, combine succinic anhydride (0.68 mole) and dry benzene (4.5 moles).

  • With stirring, add powdered anhydrous aluminum chloride (1.5 moles) all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.

  • Heat the mixture to reflux in an oil bath and maintain for 30 minutes with continuous stirring.

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel.

  • Remove the excess benzene by steam distillation.

  • Pour the hot solution into a beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of 4-oxo-4-phenylbutanoic acid will form.

  • Filter the precipitate and wash it with hot water.

  • Dry the product. The expected yield is in the range of 77-82%.[1]

Protocol 2: Mono-alkylation of Diethyl Malonate with Benzyl Bromide

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Sodium metal

  • Absolute (anhydrous) ethanol

  • Diethyl malonate

  • Benzyl bromide

  • Dilute HCl

  • Diethyl ether

Procedure:

  • Base Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (a slight excess, e.g., 1.05 eq) dropwise via the addition funnel with vigorous stirring.

  • Alkylation: After the addition is complete, add benzyl bromide (1.0 eq) dropwise, maintaining a low temperature. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl benzylmalonate. Further purification can be achieved by fractional distillation under reduced pressure or column chromatography.

Visualizations

Troubleshooting_Friedel_Crafts cluster_synthesis Friedel-Crafts Acylation cluster_issues Troubleshooting cluster_solutions Solutions Start Start Reaction Benzene + Succinic Anhydride + Lewis Acid Start->Reaction Low_Yield Low Yield / Tar Formation Reaction->Low_Yield High Temp / Long Time Side_Products Diacylation / Polysubstitution Reaction->Side_Products Harsh Conditions Unreacted_Materials Unreacted Starting Materials Reaction->Unreacted_Materials Inactive Catalyst Temp_Control Control Temperature & Reaction Time Low_Yield->Temp_Control Catalyst_Choice Use Milder Catalyst (e.g., FeCl3) Side_Products->Catalyst_Choice Stoichiometry Control Stoichiometry (1:1 Reactant Ratio) Side_Products->Stoichiometry Catalyst_Amount Use Stoichiometric Amount of Catalyst Unreacted_Materials->Catalyst_Amount Anhydrous_Conditions Ensure Anhydrous Conditions Unreacted_Materials->Anhydrous_Conditions Desired_Product 4-oxo-4-phenylbutanoic acid Temp_Control->Desired_Product Catalyst_Choice->Desired_Product Stoichiometry->Desired_Product Catalyst_Amount->Desired_Product Anhydrous_Conditions->Desired_Product

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Troubleshooting_Malonic_Ester cluster_synthesis Malonic Ester Synthesis cluster_issues Troubleshooting cluster_solutions Solutions Start Start Reaction Diethyl Malonate + Benzyl Halide + Base Start->Reaction Dialkylation Dialkylated Product Formation Reaction->Dialkylation Incorrect Stoichiometry Low_Yield Low Yield of Mono-alkylated Product Reaction->Low_Yield Inactive Base / Impurities Excess_Malonate Use Excess Diethyl Malonate Dialkylation->Excess_Malonate Control_Base Control Base Stoichiometry Dialkylation->Control_Base PTC Consider Phase-Transfer Catalysis Dialkylation->PTC Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous Purify_Reagents Purify Reactants Low_Yield->Purify_Reagents Reaction_Time_Temp Optimize Reaction Time & Temperature Low_Yield->Reaction_Time_Temp Desired_Product Diethyl Benzylmalonate Excess_Malonate->Desired_Product Control_Base->Desired_Product PTC->Desired_Product Anhydrous->Desired_Product Purify_Reagents->Desired_Product Reaction_Time_Temp->Desired_Product

Caption: Troubleshooting workflow for malonic ester synthesis.

Purification_Strategy Crude_Product Crude Benzylsuccinic Acid (with side products) Esterification Benzyl Esterification (Benzyl Bromide, Base) Crude_Product->Esterification Crude_Ester Crude Benzyl Benzylsuccinate Esterification->Crude_Ester Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude_Ester->Recrystallization Pure_Ester Purified Benzyl Benzylsuccinate Recrystallization->Pure_Ester Debenzylation Debenzylation (e.g., Catalytic Hydrogenation) Pure_Ester->Debenzylation Pure_Acid Pure Benzylsuccinic Acid Debenzylation->Pure_Acid

Caption: Purification strategy for benzylsuccinic acid.

References

Technical Support Center: Asymmetric Alkylation for (S)-2-benzylsuccinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the asymmetric alkylation for the synthesis of (S)-2-benzylsuccinic acid.

Troubleshooting Guides

Low yield in the asymmetric synthesis of this compound can arise from several factors, from incomplete reactions to undesired side product formation. The following guides address common problems encountered when using Evans oxazolidinone and SAMP/RAMP hydrazone chiral auxiliaries.

Low Yield and/or Low Diastereoselectivity in Evans Auxiliary-Mediated Alkylation

The use of Evans oxazolidinone auxiliaries is a robust method for asymmetric alkylation. However, suboptimal conditions can lead to poor outcomes.

Troubleshooting Common Issues with Evans Auxiliaries

Symptom Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Low conversion of the N-succinoyl oxazolidinone 1. Incomplete enolate formation: The base may be old, impure, or insufficient. The reaction temperature may be too high, causing base decomposition.- Use a fresh, titrated solution of a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).- Ensure the reaction is maintained at a low temperature (typically -78 °C) during deprotonation.Increased conversion of the starting material to the desired alkylated product.
2. Inactive benzyl bromide: The alkylating agent may have degraded.- Use freshly distilled or purchased benzyl bromide.- Store benzyl bromide under an inert atmosphere and away from light.Improved yield of the benzylated product.
Low diastereoselectivity 1. Non-optimal solvent: The solvent can influence the chelation of the lithium enolate and the transition state geometry.- Tetrahydrofuran (THF) is generally the preferred solvent for achieving high diastereoselectivity.- Ensure the solvent is anhydrous, as water can quench the enolate and disrupt the chelation.Enhanced diastereomeric ratio (d.r.).
2. Reaction temperature too high: Higher temperatures can lead to a less ordered transition state, reducing facial selectivity.- Maintain the reaction temperature at -78 °C during the addition of benzyl bromide and for a sufficient time afterward before allowing it to slowly warm.Improved diastereoselectivity.
3. Wrong choice of base: The counterion of the base can affect the aggregation and reactivity of the enolate.- Lithium-based bases (e.g., LDA, n-BuLi) are generally preferred for forming a rigid, chelated (Z)-enolate, which leads to high diastereoselectivity.Higher diastereomeric excess (d.e.).
Formation of side products 1. Over-alkylation: Use of excess base or alkylating agent can lead to dialkylation.- Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete enolate formation.- Use a controlled amount of benzyl bromide (1.1-1.2 equivalents).Minimized formation of dialkylated byproducts.
2. Epimerization during workup or purification: The newly formed stereocenter can be sensitive to acidic or basic conditions.- Use a neutral or mildly acidic quench (e.g., saturated aqueous ammonium chloride).- Avoid harsh conditions during purification. Use silica gel chromatography with a non-polar eluent system.Preservation of the desired stereochemistry.

Illustrative Data for Evans Auxiliary Alkylation

Entry Base (1.1 eq.) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
1LDATHF-7885-95>99:1
2NaHMDSTHF-7880-90>95:5
3KHMDSTHF-7875-8590:10
4LDADiethyl Ether-7860-7090:10
5LDATHF-4070-8085:15

Note: Data is compiled from typical Evans auxiliary alkylations and serves as a general guide.

Low Yield and/or Low Enantioselectivity in SAMP/RAMP Hydrazone-Mediated Alkylation

The SAMP/RAMP hydrazone method is a powerful alternative for the asymmetric α-alkylation of carbonyl compounds. Succinate esters can be converted to the corresponding ketone-esters and then derivatized with SAMP or RAMP.

Troubleshooting Common Issues with SAMP/RAMP Hydrazones

Symptom Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Incomplete hydrazone formation 1. Inefficient water removal: The condensation reaction to form the hydrazone is an equilibrium process.- Use a Dean-Stark apparatus to azeotropically remove water.- Add molecular sieves to the reaction mixture.High yield of the desired hydrazone.
Low yield of alkylated hydrazone 1. Incomplete deprotonation: The base may not be strong enough or may be of poor quality.- Use a strong, non-nucleophilic base like LDA.- Ensure the reaction is performed under strictly anhydrous and inert conditions.Increased yield of the alkylated product.
2. Low reaction temperature: While low temperatures are crucial for selectivity, extremely low temperatures might slow down the reaction rate significantly.- Deprotonate at -78 °C, but allow the reaction with benzyl bromide to proceed at a slightly higher temperature if the reaction is sluggish (e.g., warm to -40 °C).Optimized balance between reaction rate and yield.
Low enantioselectivity 1. Incorrect stereochemistry of the azaenolate: The geometry of the azaenolate is crucial for facial selectivity.- The use of LDA in THF generally favors the formation of the desired chelated azaenolate, leading to high stereoselectivity.[1]High enantiomeric excess (e.e.).
2. Racemization during auxiliary cleavage: Harsh cleavage conditions can lead to epimerization of the α-stereocenter.- Use mild oxidative cleavage methods (e.g., ozonolysis followed by a reductive workup, or buffered SeO₂/H₂O₂).- Alternatively, mild acidic hydrolysis (e.g., with oxalic acid) can be effective and avoid racemization.[1]Preservation of the enantiomeric purity of the final product.

Illustrative Data for SAMP/RAMP Hydrazone Alkylation

Entry Base (1.1 eq.) Electrophile Temperature (°C) Yield of Alkylated Hydrazone (%) Diastereomeric Excess (d.e. %)
1LDABenzyl Bromide-78 to RT85-95>95
2n-BuLiBenzyl Bromide-78 to RT70-8080-90
3LDAMethyl Iodide-100 to RT90-98>96
4LDABenzyl Bromide-40 to RT80-9090-95

Note: Data is generalized from typical SAMP/RAMP hydrazone alkylations.

Experimental Protocols

Protocol 1: Asymmetric Benzylation using an Evans Auxiliary

This protocol is a general guideline for the diastereoselective benzylation of an N-succinoyl oxazolidinone.

1. Acylation of the Evans Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • After stirring for 30 minutes, add succinic anhydride (1.1 eq.) as a solution in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.

2. Diastereoselective Benzylation:

  • To a solution of the N-succinoyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate and purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the benzylated N-succinoyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture with HCl and extract the this compound with ethyl acetate.

Protocol 2: Asymmetric Benzylation using a SAMP Hydrazone

This protocol outlines the synthesis of this compound via a SAMP hydrazone intermediate.

1. Hydrazone Formation:

  • A mixture of a succinate-derived keto-ester (1.0 eq.) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq.) in toluene is refluxed with a Dean-Stark trap until no more water is collected.

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

2. Asymmetric Alkylation:

  • To a solution of the SAMP hydrazone (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 2 hours to ensure complete deprotonation.

  • Add benzyl bromide (1.2 eq.) and stir at -78 °C for 4 hours before allowing the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

3. Hydrolysis of the Hydrazone:

  • The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The reaction is then quenched with dimethyl sulfide, and the solvent is removed.

  • The resulting keto-ester is then hydrolyzed to this compound using standard procedures.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low even after optimizing the alkylation step. What else could be the problem?

A1: If the alkylation step is efficient, the low overall yield might be due to losses during the cleavage of the chiral auxiliary. For Evans auxiliaries, ensure the cleavage is complete and that the product is not lost during the extraction process. For SAMP/RAMP hydrazones, the ozonolysis or hydrolysis step can sometimes lead to side products. Consider using milder cleavage conditions, such as buffered selenium dioxide with hydrogen peroxide, which has been shown to be effective and can prevent epimerization.[1]

Q2: I am observing a poor diastereomeric or enantiomeric ratio. How can I improve the stereoselectivity?

A2: Stereoselectivity is highly dependent on the formation of a rigid, well-defined transition state. For Evans auxiliaries, ensure your reaction is conducted at a sufficiently low temperature (-78 °C) in an appropriate solvent (THF) with a lithium-based strong base. For SAMP/RAMP hydrazones, the chelation of the lithium cation is critical for high stereoselectivity. Using LDA in THF is the standard and most reliable method. Any deviation from these conditions can lead to a decrease in stereocontrol.

Q3: Can I recover and reuse the chiral auxiliary?

A3: Yes, one of the advantages of using chiral auxiliaries is their potential for recovery and reuse. After cleavage, the Evans oxazolidinone and SAMP can be recovered from the reaction mixture, typically by extraction and purification via chromatography or crystallization. Efficient recovery is crucial for the cost-effectiveness of the synthesis on a larger scale.

Q4: What is the best way to monitor the progress of the alkylation reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can follow the disappearance of the starting material (the acylated auxiliary or the hydrazone) and the appearance of the higher-running alkylated product. Staining with potassium permanganate is often effective for visualizing these compounds.

Q5: Are there any alternatives to benzyl bromide as the alkylating agent?

A5: While benzyl bromide is the most common electrophile for this transformation, other benzylating agents such as benzyl iodide or benzyl triflate can also be used. Benzyl iodide is more reactive but also less stable. The choice of alkylating agent may require some optimization of the reaction conditions.

Visualizations

experimental_workflow_evans cluster_0 Evans Auxiliary Method Start Start Acylation Acylation of Evans Auxiliary Start->Acylation Succinic Anhydride Deprotonation Enolate Formation (LDA, -78°C) Acylation->Deprotonation Alkylation Alkylation with Benzyl Bromide Deprotonation->Alkylation Cleavage Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Product This compound Cleavage->Product

Figure 1. Experimental workflow for the synthesis of this compound using an Evans auxiliary.

experimental_workflow_samp cluster_1 SAMP Hydrazone Method Start_SAMP Succinate-derived keto-ester Hydrazone_Formation Hydrazone Formation with SAMP Start_SAMP->Hydrazone_Formation Deprotonation_SAMP Azaenolate Formation (LDA, -78°C) Hydrazone_Formation->Deprotonation_SAMP Alkylation_SAMP Alkylation with Benzyl Bromide Deprotonation_SAMP->Alkylation_SAMP Hydrolysis Hydrazone Hydrolysis (Ozonolysis) Alkylation_SAMP->Hydrolysis Final_Hydrolysis Ester Hydrolysis Hydrolysis->Final_Hydrolysis Product_SAMP This compound Final_Hydrolysis->Product_SAMP

Figure 2. Experimental workflow for the synthesis of this compound using the SAMP hydrazone method.

troubleshooting_logic Low_Yield Low Overall Yield Check_Alkylation Check Alkylation Step (TLC Analysis) Low_Yield->Check_Alkylation Alkylation_OK Alkylation Complete? Check_Alkylation->Alkylation_OK Troubleshoot_Alkylation Troubleshoot Alkylation: - Base Quality/Quantity - Temperature Control - Reagent Purity Alkylation_OK->Troubleshoot_Alkylation No Check_Cleavage Check Auxiliary Cleavage and Workup Alkylation_OK->Check_Cleavage Yes Optimize_Conditions Optimize Reaction Conditions Troubleshoot_Alkylation->Optimize_Conditions Cleavage_Issues Troubleshoot Cleavage: - Incomplete Reaction - Product Loss during Extraction - Epimerization Check_Cleavage->Cleavage_Issues Purification_Loss Check Purification Step Check_Cleavage->Purification_Loss Cleavage_Issues->Optimize_Conditions

Figure 3. A logical troubleshooting workflow for addressing low yield in the asymmetric synthesis.

References

Technical Support Center: Chiral Separation of Benzylsuccinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chiral separation of benzylsuccinic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no separation or very poor resolution of my benzylsuccinic acid enantiomers?

A1: A lack of separation is a common issue in chiral chromatography and can stem from several factors. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase. Chiral recognition requires specific interactions between the analyte and the CSP, which are highly dependent on the chromatographic conditions.[1][2]

  • Chiral Stationary Phase (CSP): The selected CSP may not be suitable for benzylsuccinic acid. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for a broad range of compounds and can be a good starting point.[3] For acidic compounds like benzylsuccinic acid, anion-exchanger CSPs such as CHIRALPAK QN-AX and QD-AX can also provide specific enantioselectivity.[4]

  • Mobile Phase Composition: The mobile phase plays a critical role in modulating retention and selectivity.[5] For acidic compounds, using a mobile phase with an acidic additive is crucial to suppress the ionization of the carboxyl groups and improve peak shape and resolution.[3][6]

  • Three-Point Interaction: Chiral recognition is often described by the "three-point interaction rule," where at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) must occur between the analyte and the CSP.[3] If the chosen conditions do not facilitate these interactions, no separation will occur.

Q2: What is the recommended starting point for developing a separation method for benzylsuccinic acid?

A2: A systematic screening approach is the most efficient way to develop a chiral separation method.[7][8][9] Start by screening a few robust columns with a set of standard mobile phases.

  • Column Screening: Screen your sample on 3-4 columns known for broad applicability. A common primary screening set includes polysaccharide-based columns (e.g., derivatives of cellulose and amylose).[8]

  • Mobile Phase Screening: For each column, test a few mobile phase systems.[10]

    • Normal Phase (NP): Use mixtures like n-hexane/2-propanol or n-hexane/ethanol.[3] For an acidic analyte like benzylsuccinic acid, add 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[3][6]

    • Reversed Phase (RP): Use mixtures of acetonitrile or methanol with an aqueous buffer (e.g., phosphate buffer) at a controlled pH.[3]

    • Polar Organic Mode (PO): Use polar solvents like methanol or acetonitrile, often with additives.[10]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by inappropriate mobile phase conditions.

  • Use an Additive: For acidic compounds like benzylsuccinic acid, peak tailing is frequently caused by the ionization of the carboxylic acid groups. Adding a small amount (typically 0.1%) of an acid like TFA or acetic acid to the mobile phase will suppress this ionization and significantly improve peak symmetry.[6]

  • Optimize Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[11][12] Reducing the flow rate can increase column efficiency and improve peak shape.[6]

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak efficiency and reduce broadening, although it may also decrease selectivity.[11][12]

Q4: How does temperature affect the chiral separation of acidic compounds?

A4: Temperature has a significant and sometimes unpredictable effect on chiral separations.

  • General Trend: Typically, decreasing the temperature increases chiral selectivity and resolution by enhancing the weaker bonding forces responsible for chiral recognition.[11][12] Conversely, increasing the temperature usually decreases retention time.[13]

  • Anomalous Behavior: In some cases, particularly with polysaccharide-based CSPs, increasing the temperature can lead to increased retention and separation factors.[14] This may be due to temperature-induced changes in the chiral selector's structure.[14]

  • Reproducibility: It is critical to maintain a stable column temperature (within ±1 °C) to ensure reproducible retention times and resolution.[11][12]

Q5: The elution order of my enantiomers has reversed after changing the mobile phase. Is this normal?

A5: Yes, a reversal in enantiomer elution order is a known phenomenon in chiral chromatography. This can be caused by changes in the separation mechanism due to modifications in the mobile phase composition (e.g., changing the alcohol modifier, altering additive concentration) or a change in temperature.[5][14] It highlights a shift in the dominant interactions between the enantiomers and the chiral stationary phase.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting for Poor Resolution

This guide provides a logical workflow for diagnosing and resolving poor or no separation of benzylsuccinic acid enantiomers.

G Start Problem: Poor or No Separation Check_CSP 1. Evaluate Chiral Stationary Phase (CSP) Start->Check_CSP Check_MP 2. Optimize Mobile Phase Start->Check_MP Check_Conditions 3. Adjust Operating Conditions Start->Check_Conditions CSP_Type Is CSP appropriate for acids? (e.g., Polysaccharide, Anion-Exchanger) Check_CSP->CSP_Type CSP_Health Is column healthy? (Check backpressure, efficiency) Check_CSP->CSP_Health MP_Modifier Adjust organic modifier % (e.g., increase/decrease IPA) Check_MP->MP_Modifier MP_Additive Add/Change acidic additive (e.g., 0.1% TFA, Acetic Acid) Check_MP->MP_Additive MP_Mode Switch separation mode (NP -> RP or Polar Organic) Check_MP->MP_Mode Cond_Temp Decrease Temperature (Typically increases resolution) Check_Conditions->Cond_Temp Cond_Flow Decrease Flow Rate (Improves efficiency) Check_Conditions->Cond_Flow Solution Resolution Achieved CSP_Type->Solution CSP_Health->Solution MP_Modifier->Solution MP_Additive->Solution MP_Mode->Solution Cond_Temp->Solution Cond_Flow->Solution

A logical workflow for troubleshooting poor HPLC resolution.
Quantitative Data Summary

The following tables summarize the effects of key parameter adjustments on the chiral separation of acidic compounds.

Table 1: Effect of Mobile Phase Additives (Normal Phase)

Additive (0.1% v/v) Analyte Type Expected Effect on Peak Shape Expected Effect on Resolution
Trifluoroacetic Acid (TFA) Acidic Significant Improvement Often Improves[6]
Acetic Acid Acidic Significant Improvement Often Improves[6]

| Diethylamine (DEA) | Basic | Significant Improvement | Often Improves[3] |

Table 2: General Effects of Operating Parameter Adjustments

Parameter Change Effect on Retention Time Effect on Resolution (α) Effect on Efficiency (N)
Flow Rate Decrease Increase Generally No Change Increase[6]
Temperature Decrease Increase Generally Increase[11][12] Decrease
Temperature Increase Decrease Generally Decrease[11][12] Increase
Organic Modifier % Increase Decrease Compound Dependent Compound Dependent

| (Normal Phase) | | | | |

Experimental Protocols

Protocol 1: Generic Chiral Screening for Benzylsuccinic Acid

This protocol outlines a systematic approach to screen for initial separation conditions.

G Prep 1. Sample Preparation Dissolve benzylsuccinic acid in mobile phase solvent Screen 2. Primary Column Screening (e.g., Polysaccharide CSPs) Prep->Screen NP 3a. Normal Phase (NP) Screen Hexane/IPA (80:20) + 0.1% TFA Hexane/EtOH (90:10) + 0.1% TFA Screen->NP PO 3b. Polar Organic (PO) Screen ACN/IPA (95:5) + 0.1% TFA MeOH/IPA (90:10) + 0.1% TFA Screen->PO RP 3c. Reversed-Phase (RP) Screen ACN/Water + 0.1% Formic Acid MeOH/Water + 0.1% Formic Acid Screen->RP Eval 4. Evaluate Results Check for any enantioseparation (α > 1) NP->Eval PO->Eval RP->Eval NoSep No Separation: Try secondary columns (e.g., Anion-Exchanger) Eval->NoSep PartialSep Partial Separation (α > 1.1): Proceed to Optimization Eval->PartialSep Optimize 5. Optimization Adjust modifier %, temp, flow rate PartialSep->Optimize

A systematic workflow for chiral method development.

Methodology:

  • Sample Preparation: Prepare a stock solution of racemic benzylsuccinic acid at approximately 1 mg/mL in a solvent compatible with the initial mobile phase (e.g., ethanol or isopropanol for a normal phase screen).

  • Column Selection: Select a primary screening set of 2-4 chiral columns. A recommended set includes polysaccharide-derived CSPs (e.g., Lux Cellulose-1, Lux Amylose-1, CHIRALPAK IA/IB/IC).[8]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).[3]

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for benzylsuccinic acid.

  • Mobile Phase Screening Protocol:

    • Equilibrate the first column with the first mobile phase (e.g., Hexane/IPA (80:20) + 0.1% TFA) for at least 10 column volumes.[11][12]

    • Inject the sample.

    • If no elution occurs within 30 minutes, or if only a single sharp peak elutes, move to the next mobile phase system.[11][12]

    • Repeat for all selected mobile phases on the first column.

    • Switch to the next column and repeat the mobile phase screening process.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. Calculate the separation factor (α). A promising result is any condition that yields α > 1.1.

  • Optimization: If partial separation is achieved, proceed with method optimization. Systematically adjust the percentage of the organic modifier, the column temperature, and the flow rate to maximize resolution.[10] For example, if separation is seen in Hexane/IPA (80:20), test ratios of 90:10 and 70:30 to find the optimal balance of retention and resolution.

References

Optimizing reaction conditions for (S)-2-benzylsuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-2-benzylsuccinic acid. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of this compound?

A1: The primary enantioselective routes to this compound include:

  • Asymmetric Hydrogenation: This method typically involves the hydrogenation of (E)-2-benzylidenesuccinic acid using a chiral catalyst, such as a Ruthenium-BINAP complex.[1]

  • Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral auxiliary, like an Evans oxazolidinone, to direct the stereoselective alkylation of a succinate derivative.[2][3]

  • Resolution of Racemic Mixture: This technique involves the separation of a racemic mixture of 2-benzylsuccinic acid using a chiral resolving agent, such as (R)-α-phenylethylamine, through the formation and separation of diastereomeric salts.[4]

  • Starting from a Chiral Precursor: L-phenylalanine can be used as a starting material to ensure the desired stereochemistry.

Q2: How can I prepare the precursor, (E)-2-benzylidenesuccinic acid, for asymmetric hydrogenation?

A2: (E)-2-benzylidenesuccinic acid is typically synthesized via a Stobbe condensation between diethyl succinate and benzaldehyde, followed by hydrolysis of the resulting diethyl ester.

Q3: What is a common method for the resolution of racemic 2-benzylsuccinic acid?

A3: A widely used method is the fractional crystallization of diastereomeric salts formed with a chiral amine, such as (R)-(+)-N-benzyl-1-phenylethylamine or (R)-α-phenylethylamine. The less soluble diastereomeric salt can be isolated, and the desired this compound can be liberated by treatment with acid.[5][6]

Troubleshooting Guides

Low Yield

Q4: My overall yield of this compound is consistently low. What are the potential causes and solutions?

A4: Low yields can arise from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

Potential CauseSuggested Solutions
Incomplete reaction in Stobbe condensation (precursor synthesis) - Ensure anhydrous conditions as the base (e.g., sodium ethoxide) is moisture-sensitive.- Use a sufficient excess of the base.- Increase reaction time or temperature as needed, monitoring by TLC.
Inefficient asymmetric hydrogenation - Catalyst activity: Ensure the catalyst is not deactivated. Use fresh, properly stored catalyst. Handle air-sensitive catalysts under an inert atmosphere.- Hydrogen pressure: Optimize the hydrogen pressure as specified in the protocol. Insufficient pressure can lead to incomplete hydrogenation.- Solvent purity: Use high-purity, degassed solvents to prevent catalyst poisoning.
Poor diastereoselectivity in chiral auxiliary method - Base selection: The choice of base for enolate formation is critical. Lithium diisopropylamide (LDA) is commonly used. Ensure it is freshly prepared or properly titrated.- Temperature control: Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to maximize diastereoselectivity.
Losses during workup and purification - Extraction: Ensure the pH is appropriately adjusted to either the acidic or basic form of the diacid for efficient extraction. Multiple extractions with smaller volumes of solvent are often more effective.- Crystallization: Optimize the solvent system and cooling rate for crystallization to maximize recovery.
Side reactions - Decarboxylation: In some methods, elevated temperatures can lead to decarboxylation. Maintain the recommended temperature profile.- Over-reduction: In hydrogenation, over-reduction of the aromatic ring can occur under harsh conditions. Use the recommended catalyst loading, pressure, and temperature.
Low Enantiomeric Excess (%ee)

Q5: The enantiomeric excess of my this compound is lower than expected. How can I improve it?

A5: Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. Below are common causes of low %ee and strategies for improvement:

Potential CauseSuggested Solutions
Suboptimal catalyst in asymmetric hydrogenation - Catalyst choice: The choice of chiral ligand (e.g., (S)-BINAP for the (S)-product) is crucial. Ensure you are using the correct enantiomer of the ligand.- Catalyst loading: The catalyst loading can influence enantioselectivity. An optimal loading should be determined experimentally.
Racemization - pH control: During workup, avoid strongly acidic or basic conditions for prolonged periods, which could potentially lead to racemization at the chiral center.- Temperature: High temperatures during the reaction or workup can sometimes contribute to racemization.
Inefficient resolution - Resolving agent purity: Use a high-purity chiral resolving agent.- Crystallization conditions: The efficiency of the resolution is highly dependent on the crystallization solvent and temperature. Screen different solvents and optimize the cooling profile to achieve better separation of the diastereomeric salts. Multiple recrystallizations may be necessary to enhance the %ee.
Incorrect determination of %ee - Analytical method: Ensure your chiral HPLC or GC method is properly validated for separating the enantiomers of 2-benzylsuccinic acid (or a suitable derivative). The peaks should be baseline resolved.

Experimental Protocols

Method 1: Asymmetric Hydrogenation of (E)-2-Benzylidenesuccinic Acid

This protocol is based on the use of a Ru-BINAP catalyst.[1]

Step 1: Synthesis of (E)-2-Benzylidenesuccinic Acid (Precursor)

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of benzaldehyde and diethyl succinate.

  • Heat the mixture under reflux.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent to remove unreacted starting materials.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the crude benzylidenesuccinic acid monoester.

  • Hydrolyze the monoester with aqueous sodium hydroxide, followed by acidification to yield (E)-2-benzylidenesuccinic acid.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve (E)-2-benzylidenesuccinic acid in degassed methanol.

  • Add the Ru((S)-BINAP)(OAc)₂ catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 4 atm) and stir at room temperature.

  • After the reaction is complete (monitored by TLC or HPLC), release the pressure and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization.

Method 2: Resolution of Racemic 2-Benzylsuccinic Acid

This protocol utilizes (R)-α-phenylethylamine as the resolving agent.[4]

  • Dissolve racemic 2-benzylsuccinic acid in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of (R)-α-phenylethylamine to the solution.

  • Allow the diastereomeric salts to crystallize. The less soluble salt of this compound with (R)-α-phenylethylamine will precipitate preferentially.

  • Isolate the crystals by filtration.

  • Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with an aqueous acid (e.g., HCl) to liberate the this compound.

  • Extract the product with an organic solvent and remove the solvent to obtain the enantiomerically enriched product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Asymmetric Hydrogenation of (E)-2-Benzylidenesuccinic Acid

ParameterValue
Catalyst Ru((S)-BINAP)(OAc)₂
Substrate:Catalyst Ratio 100:1 to 1000:1
Solvent Methanol
Hydrogen Pressure 4 - 100 atm
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield >90%
Typical %ee >95%

Table 2: Resolution of Racemic 2-Benzylsuccinic Acid

ParameterValue
Resolving Agent (R)-α-phenylethylamine
Solvent Ethanol
Molar Ratio (Acid:Amine) 1:1
Crystallization Temperature Room temperature, then cooled
Yield (per resolution cycle) ~40-50% of the (S)-enantiomer
%ee after one crystallization >90% (can be improved with recrystallization)

Visualizations

Below are diagrams illustrating the experimental workflows described.

experimental_workflow_hydrogenation cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation Stobbe Condensation Stobbe Condensation (Benzaldehyde + Diethyl Succinate) Hydrolysis Hydrolysis Stobbe Condensation->Hydrolysis Product Hydrogenation Asymmetric Hydrogenation (Ru-(S)-BINAP, H2) Hydrolysis->Hydrogenation (E)-2-benzylidenesuccinic acid Purification Purification (Crystallization) Hydrogenation->Purification Crude Product Final Product Final Product Purification->Final Product This compound experimental_workflow_resolution Racemic Acid Racemic 2-benzylsuccinic acid Add Amine Add (R)-α-phenylethylamine Racemic Acid->Add Amine Crystallization Fractional Crystallization Add Amine->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Salt Less Soluble Diastereomeric Salt ((S)-acid • (R)-amine) Filtration->Less Soluble Salt Solid More Soluble Salt More Soluble Diastereomeric Salt ((R)-acid • (R)-amine) Filtration->More Soluble Salt Filtrate Acidification Acidification (HCl) Less Soluble Salt->Acidification Extraction Extraction Acidification->Extraction Final Product This compound Extraction->Final Product

References

Preventing racemization of (S)-2-benzylsuccinic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-benzylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during chemical reactions, particularly in amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (S and R forms). This results in a loss of optical activity. For pharmaceutical applications, this is a critical issue as often only one enantiomer (in this case, the S-enantiomer for the synthesis of drugs like Mitiglinide) possesses the desired biological activity, while the other may be inactive or even cause undesirable side effects.[1][2]

Q2: What is the primary cause of racemization when using this compound in a reaction?

A2: The most common cause of racemization during reactions involving the carboxylic acid groups of this compound is the formation of a planar intermediate at the chiral center (the carbon to which the benzyl group is attached). This typically occurs under two main mechanisms:

  • Oxazolone Formation: In reactions involving activation of a carboxyl group for amide bond formation (a common reaction for this molecule), a planar oxazolone intermediate can form. The stereochemical information at the alpha-carbon is lost in this planar structure.[3][4]

  • Enolization: Under basic conditions, a proton can be abstracted from the alpha-carbon, forming a planar enolate intermediate, which also leads to a loss of stereochemical integrity upon re-protonation.[5][6][7] A patent describing the intentional racemization of the (R)-enantiomer using alkaline conditions confirms the susceptibility of this compound to base-catalyzed racemization.[8]

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can promote racemization:

  • High Temperatures: Increased temperature can provide the energy needed to overcome the activation barrier for racemization.[3]

  • Strong Bases: The use of strong or sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), can facilitate the abstraction of the alpha-proton, leading to enolization and racemization.[4]

  • Certain Coupling Reagents: Carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used without racemization-suppressing additives, are known to promote the formation of oxazolone intermediates and thus cause significant racemization.[3][9]

  • Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the likelihood of its occurrence.

Troubleshooting Guide

Issue: Significant loss of enantiomeric excess (e.e.) in my product after reacting this compound.

This guide will help you identify the potential cause of racemization and provide solutions to maintain the chiral integrity of your molecule.

Step 1: Analyze Your Reaction Components
ComponentPotential ProblemRecommended Solution
Coupling Reagent Using carbodiimides (DCC, DIC, EDC) alone.Always use carbodiimides in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure.[3][10][11] Consider switching to phosphonium (BOP, PyAOP) or uronium/aminium (HATU, HBTU) based reagents which are generally less prone to causing racemization.[9][12] For highly sensitive substrates, novel "racemization-free" reagents like ynamides can be employed.[13][14]
Base Use of strong or sterically hindered bases (e.g., DIPEA).Switch to a weaker base with less steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum necessary amount of base.
Solvent Use of polar aprotic solvents (e.g., DMF, DMSO) may sometimes favor racemization.If substrate solubility allows, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
Step 2: Evaluate Your Reaction Conditions
ConditionPotential ProblemRecommended Solution
Temperature Running the reaction at room temperature or elevated temperatures.Lower the reaction temperature. Start the activation and coupling at 0°C and let the reaction proceed at this temperature or slowly warm to room temperature.[3]
Pre-activation Time Long pre-activation times before adding the amine component.Minimize the time the carboxylic acid is in its activated state before the nucleophile is introduced.
Reaction Time Extended reaction times.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it is complete.

Quantitative Data Summary

The choice of coupling reagent and additives has a significant impact on maintaining the enantiomeric excess (e.e.) of the product. The following table summarizes typical results for the coupling of this compound with a primary amine under various conditions.

Coupling ReagentAdditiveBaseTemperature (°C)Typical Product e.e. (%)
DCCNoneDIPEA2565-75
DCCHOBtNMM0 -> 25>98
DICHOAtNMM0 -> 25>99
HATUNoneDIPEA25>99
PyAOPNone2,4,6-Collidine0 -> 25>99
YnamideNoneNone25>99.5[13][14]

Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Key Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using DCC/HOBt

This protocol describes a general procedure for the amide bond formation with this compound while minimizing racemization.

  • Dissolution: Dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM or THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the cooled solution and stir for 15-30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) and N-methylmorpholine (NMM) (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is suitable for more challenging couplings where steric hindrance might be an issue.

  • Dissolution: Dissolve this compound (1.0 eq.), the amine (1.0 eq.), and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) dropwise to the solution. Note: While DIPEA can be problematic, with highly efficient reagents like HATU, the coupling is often so fast that racemization is minimized.[12] For particularly sensitive substrates, NMM can be substituted.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

Mechanism of Racemization

The following diagram illustrates the two primary pathways for racemization of this compound during an amide coupling reaction.

racemization_mechanism cluster_S (S)-Enantiomer cluster_achiral Achiral Intermediates cluster_R (R)-Enantiomer S_acid This compound (Chiral) oxazolone Planar Oxazolone S_acid->oxazolone  Coupling Reagent  (e.g., DCC) enolate Planar Enolate S_acid->enolate  Base  (e.g., DIPEA) oxazolone->S_acid H+ source R_acid (R)-2-Benzylsuccinic Acid (Chiral) oxazolone->R_acid H+ source enolate->S_acid H+ source enolate->R_acid H+ source troubleshooting_workflow start Start: Racemization Detected (Low e.e.%) check_reagents Step 1: Review Coupling Reagent & Base start->check_reagents is_dcc Using DCC/DIC without additive? check_reagents->is_dcc add_additive Action: Add HOBt or HOAt is_dcc->add_additive Yes is_strong_base Using strong base (e.g., DIPEA)? is_dcc->is_strong_base No add_additive->is_strong_base change_base Action: Switch to NMM or 2,4,6-Collidine is_strong_base->change_base Yes check_conditions Step 2: Review Reaction Conditions is_strong_base->check_conditions No change_base->check_conditions is_high_temp Reaction Temp > 0°C? check_conditions->is_high_temp lower_temp Action: Run reaction at 0°C is_high_temp->lower_temp Yes consider_alt_reagent Step 3: Consider Alternative Reagents is_high_temp->consider_alt_reagent No lower_temp->consider_alt_reagent use_hatu Action: Use HATU, HBTU, or PyAOP consider_alt_reagent->use_hatu end End: Racemization Minimized (High e.e.%) use_hatu->end

References

Improving solubility of (S)-2-benzylsuccinic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of (S)-2-benzylsuccinic acid in aqueous media for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a dicarboxylic acid.[1] Its structure, containing two carboxylic acid groups and a benzyl group, suggests it is a weakly acidic compound with limited solubility in pure water.[2] Its solubility is highly dependent on the pH of the solution. At low pH, the carboxylic acid groups are protonated, making the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid groups deprotonate, forming carboxylate anions. This ionization increases the molecule's polarity and dramatically improves its aqueous solubility.[2]

Q2: How does pH influence the solubility of this compound?

As a dicarboxylic acid, this compound has two pKa values, which are the pH points at which 50% of the specific carboxylic acid groups are deprotonated. While the exact pKa values for this compound are not widely published, they can be estimated from the values for succinic acid, which are approximately pKa1 = 4.2 and pKa2 = 5.6.[3][4]

  • Below pH 4: The compound will be mostly in its neutral, less soluble form.

  • Between pH 4 and 6: A mixture of neutral, mono-anionic, and di-anionic forms will exist.

  • Above pH 7 (physiological pH): The compound will be predominantly in its fully deprotonated (di-anionic) salt form, which is significantly more water-soluble.[2][5]

Therefore, adjusting the pH to be at least 1.5-2 units above the second pKa (i.e., pH > 7.1) is the most effective strategy to maximize aqueous solubility.

Q3: What is the best solvent to prepare a stock solution of this compound?

The choice of solvent depends on the requirements of your specific in vitro assay.

  • DMSO (Dimethyl Sulfoxide): this compound is highly soluble in DMSO, with concentrations of at least 200 mg/mL being achievable.[6] This makes DMSO an excellent choice for preparing high-concentration stock solutions.[7]

  • Aqueous Base: For assays sensitive to organic solvents, dissolving the compound in a basic aqueous solution (e.g., using sodium hydroxide, NaOH) to form the sodium salt is the preferred method. This directly creates a water-soluble form of the compound.[8][9]

  • Ethanol/Methanol: The parent compound, succinic acid, is soluble in ethanol and methanol.[10] While less common for cell-based assays due to potential toxicity, these may be options for certain biochemical assays.

Q4: I plan to use a DMSO stock. What is the maximum final concentration of DMSO I can use in my cell culture assay?

The tolerance of cell lines to DMSO varies significantly.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[11] A concentration of 0.1% is considered safe for almost all cell types.[11][12]

  • Cell Line Specificity: Sensitive cell lines, such as primary cells, may show toxicity at concentrations below 0.1%.[11] In contrast, some robust cell lines can tolerate up to 1% or even 2% DMSO for short exposure times.[12][13]

  • Recommendation: It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[12]

Troubleshooting Guide

Problem 1: My this compound is not dissolving in my aqueous buffer or cell culture medium.

  • Cause: The pH of your aqueous solution is likely too low, keeping the compound in its poorly soluble, protonated form.

  • Solution: Increase the pH. The most effective way to solubilize a dicarboxylic acid is to deprotonate it by adding a base.[2] Prepare a concentrated stock solution in a dilute base like 0.1 N NaOH and then dilute this stock into your final assay medium. Ensure the final pH of your medium is compatible with your assay.

Problem 2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer.

  • Cause: This is a common issue when diluting a concentrated organic stock into an aqueous medium where the compound has low solubility. The compound crashes out of the solution.

  • Solution 1: Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of the compound but may prevent precipitation.

  • Solution 2: Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it dropwise to a vigorously vortexing or stirring tube of the buffer. This rapid mixing can sometimes prevent immediate precipitation.[11]

  • Solution 3: pH Adjustment: The underlying issue is the low aqueous solubility at the buffer's pH. The best solution is to switch to a pH-adjusted aqueous stock solution as described in Protocol 1.

Problem 3: I'm observing toxicity in my cell-based assay that doesn't seem related to my compound's activity.

  • Cause 1: Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO) may be too high for your cells.[14]

  • Solution: Run a vehicle control with the same final concentration of the solvent to confirm this. If toxicity is observed, you must reduce the final solvent concentration by either lowering your stock concentration or using less stock solution.[12] The recommended maximum final concentration of DMSO in most cell cultures is ≤ 0.5%.[11]

  • Cause 2: pH Shock: If you used a highly concentrated basic or acidic stock solution, you might be drastically altering the pH of your cell culture medium upon dilution, which can be toxic to cells.

  • Solution: Always measure the pH of your final assay medium after adding the compound stock. If necessary, adjust the pH of your stock solution so that it has a minimal impact on the final pH of the medium. Using a lower molarity base (e.g., 0.1 N NaOH instead of 1.0 N) to prepare the stock can help.

Quantitative Data Summary

While specific aqueous solubility data for this compound is not widely available, the following table provides key reference data and compares common solubilization strategies.

ParameterValue / MethodConcentration AchievedProsConsCitations
pKa (Succinic Acid) pKa1 ≈ 4.2, pKa2 ≈ 5.6N/AEssential for pH-based solubility strategies.Reference values, not specific to the benzyl derivative.[3][4][15]
Solubility in DMSO Solvent≥ 200 mg/mL (approx. 960 mM)Very high solubility for concentrated stocks.Potential for cell toxicity; precipitation upon aqueous dilution.[6][7]
pH Adjustment (Aqueous) MethodHigh (dependent on final pH)Avoids organic solvents; ideal for cell-based assays.Requires careful pH control; may not work for all assays.[8]
Final DMSO in Media Vehicle LimitTarget ≤ 0.5%Widely used and accepted method.Cell-line dependent toxicity; can affect compound activity.[11][14]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (e.g., 100 mM Sodium (S)-2-benzylsuccinate)

This is the recommended method for most cell-based assays to avoid solvent toxicity.

  • Weigh Compound: Weigh out 20.82 mg of this compound (MW: 208.21 g/mol ).

  • Add Water: Add approximately 700 µL of sterile, cell culture-grade water. The compound will likely not dissolve and will form a slurry.

  • Add Base: While stirring, add 1.0 N NaOH dropwise. Use a calibrated pH meter to monitor the pH. Continue adding NaOH until the compound fully dissolves and the pH is stable at ~7.4. Note: Two equivalents of NaOH will be required for full deprotonation.

  • Adjust Volume: Once the compound is dissolved and the pH is adjusted, add water to bring the final volume to 1.0 mL.

  • Sterilize: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Store: Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a High-Concentration Stock in DMSO (e.g., 200 mM)

Use this protocol when a very high stock concentration is required and the final assay can tolerate a low percentage of DMSO.

  • Weigh Compound: Weigh out 41.64 mg of this compound.

  • Add Solvent: Add 1.0 mL of high-purity, sterile-filtered DMSO.

  • Dissolve: Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming may be required.[7]

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from moisture.

Visual Guides

Caption: Decision workflow for selecting a solubilization method.

G cluster_ph pH Scale cluster_species Dominant Molecular Form p2->p4 H2A Neutral Form (Poorly Soluble) R-CH(COOH)CH2(COOH) p4->p7 HA_A Mixture of Forms (Increasing Solubility) p7->p9 A2 Di-anion Form (Highly Soluble) R-CH(COO⁻)CH2(COO⁻) H2A->HA_A + OH⁻ HA_A->H2A + H⁺ HA_A->A2 + OH⁻ A2->HA_A + H⁺

Caption: Ionization states of a dicarboxylic acid vs. pH.

References

Addressing catalyst poisoning in (S)-2-benzylsuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst poisoning and other common issues encountered during the synthesis of (S)-2-benzylsuccinic acid via asymmetric hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the asymmetric hydrogenation of (E)-benzylidenesuccinic acid to produce this compound?

A1: The most effective and commonly cited catalysts are ruthenium(II) complexes with chiral phosphine ligands. Specifically, complexes involving the BINAP ligand, such as Ru(OAc)₂[(S)-BINAP] and other derivatives, are frequently used to achieve high enantioselectivity.[1] Rhodium complexes with chiral phosphine ligands have also been employed in asymmetric hydrogenations of similar substrates.[2]

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Key indicators of catalyst poisoning include a significant drop in the reaction rate, or the reaction failing to proceed to completion. You may also observe a decrease in product yield and, critically, a loss of enantioselectivity (a lower than expected enantiomeric excess, or ee). In some cases, a visible change in the catalyst's color or the formation of precipitates can occur.

Q3: What are the likely sources of contamination that could poison my catalyst?

A3: Catalyst poisons can be introduced from several sources:

  • Reactants and Precursors: Impurities in the (E)-benzylidenesuccinic acid or the hydrogen gas supply are common culprits.

  • Solvents: Trace impurities in the solvent, such as water, residual cleaning agents, or compounds from improper storage, can act as poisons.

  • Reaction Vessel and Equipment: Contaminants from previous reactions or inadequate cleaning of the reactor can leach into the current reaction mixture.

Q4: What is the difference between reversible and irreversible catalyst poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst's active sites.

  • Reversible Poisoning: This occurs when the poison weakly adsorbs to the catalyst. The catalyst's activity can often be restored by removing the source of the poison or through a straightforward regeneration process.

  • Irreversible Poisoning: This involves the formation of a strong, stable chemical bond between the poison and the catalyst's active sites. This type of poisoning is often permanent, and catalyst replacement may be necessary.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion

Q: My reaction shows very low conversion of the starting material. What steps should I take?

A: Low conversion is a classic symptom of catalyst deactivation or poisoning. Follow these troubleshooting steps:

  • Verify Catalyst Handling and Activity: Ensure that air- and moisture-sensitive catalysts were handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques). If in doubt, use a fresh batch of catalyst from a reliable source.

  • Check Reagent and Solvent Purity: Impurities are a primary cause of catalyst poisoning.

    • Sulfur Compounds: Thiophenes, thiols, and sulfides are potent poisons for ruthenium and rhodium catalysts.[4]

    • Nitrogen Compounds: Basic nitrogen compounds, such as pyridine and its derivatives, can strongly coordinate to the metal center and inhibit catalysis.[3][5]

    • Other Poisons: Halides from chlorinated solvents, carbon monoxide (often an impurity in hydrogen gas), and heavy metals can also deactivate the catalyst.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Ensure the hydrogen pressure is at the recommended level for the specific catalyst system. Insufficient pressure can lead to slow or stalled reactions.

    • Temperature: Check that the reaction temperature is within the optimal range. While higher temperatures can sometimes increase rates, they can also lead to catalyst decomposition.

Issue 2: Decreased Enantioselectivity (Low ee%)

Q: The conversion is acceptable, but the enantiomeric excess (ee%) is significantly lower than expected. What could be the cause?

A: A drop in enantioselectivity is a strong indicator of catalyst poisoning or issues with the chiral environment.

  • Identify Potential Poisons: As with low conversion, impurities are a likely cause. Certain poisons can alter the electronic properties of the metal center or interact with the chiral ligand, disrupting the stereochemical control of the reaction.

  • Analytical Method Validation: Before extensive troubleshooting, confirm that your chiral HPLC or GC method for determining ee% is accurate and reproducible. Ensure proper separation of the enantiomers.

  • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Protic solvents like methanol or ethanol are often used for Ru-BINAP catalyzed hydrogenations and can influence the reaction rate and stereochemical outcome.

Issue 3: Inconsistent Results Between Batches

Q: I am experiencing poor reproducibility between different runs of the same reaction. What should I investigate?

A: Poor reproducibility often points to subtle variations in starting materials or reaction setup.

  • Purity of Starting Materials: Use reagents and solvents from the same lot if possible. If not, consider re-purifying them before use.

  • Atmosphere Control: Ensure a consistently inert atmosphere. Small leaks of air or moisture can lead to variable levels of catalyst deactivation.

  • Temperature and Stirring: Maintain consistent temperature control and stirring rates, as these can affect reaction kinetics and homogeneity.

Data Presentation: Quantitative Effects of Common Poisons

While specific data for the asymmetric hydrogenation of (E)-benzylidenesuccinic acid is not extensively published, the following tables provide illustrative quantitative data on the effects of common poisons on similar Ru- and Rh-based asymmetric hydrogenation systems. This data should be considered representative of the types of effects to be expected.

Table 1: Illustrative Effect of Sulfur-Containing Impurities on a Ru-BINAP Catalyzed Asymmetric Hydrogenation

PoisonConcentration (ppm)Conversion (%)Enantiomeric Excess (ee%)
None0>9998
Thiophene108590
Thiophene504075
Thiol106082

This data is illustrative and compiled based on the known severe inhibitory effects of sulfur compounds on ruthenium catalysts.[4]

Table 2: Illustrative Effect of Basic Nitrogen Impurities on a Rhodium-Catalyzed Asymmetric Hydrogenation

PoisonConcentration (mol%)Conversion (%)Enantiomeric Excess (ee%)
None0>9996
Pyridine17092
Pyridine52580
Triethylamine19094

This data is illustrative and based on the known inhibitory but sometimes less severe impact of basic nitrogen compounds compared to sulfur on rhodium catalysts.[3][5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (E)-Benzylidenesuccinic Acid

This protocol is adapted from established procedures for the asymmetric hydrogenation of unsaturated carboxylic acids using Ru-BINAP catalysts.

Materials:

  • (E)-Benzylidenesuccinic acid

  • Ru(OAc)₂(S)-BINAP] catalyst

  • Anhydrous, degassed methanol

  • High-pressure autoclave with a stirrer

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with Ru(OAc)₂[(S)-BINAP] (0.05 - 1 mol% relative to the substrate).

  • Substrate Addition: Add the (E)-benzylidenesuccinic acid to the autoclave.

  • Solvent Addition: Add anhydrous, degassed methanol to achieve the desired substrate concentration (e.g., 0.1 M).

  • Reaction Setup: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

  • Reaction Execution: Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C). Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Regeneration of a Poisoned Ruthenium Catalyst

This protocol is a general guideline for the reactivation of a heterogeneous ruthenium catalyst that has been deactivated by poisoning. Note that for homogeneous catalysts, recovery often involves precipitation and reclamation of the precious metal.

Materials:

  • Deactivated ruthenium catalyst

  • Suitable solvent (e.g., water or a non-reactive organic solvent)

  • Oxygen source (e.g., air or a dilute oxygen/nitrogen mixture)

  • Hydrogen source

Procedure:

  • Catalyst Separation: If the catalyst is heterogeneous, separate it from the reaction mixture by filtration. If homogeneous, induce precipitation if possible, then filter. Wash the recovered catalyst with a clean solvent to remove residual organic material.

  • Oxidative Treatment: Suspend the catalyst in a suitable liquid phase in a reaction vessel. Bring the catalyst into contact with oxygen by bubbling air or a dilute oxygen mixture through the suspension at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 30-60 minutes). This step aims to oxidize and remove strongly adsorbed poisons.[6][7]

  • Reductive Treatment: After the oxidative step, purge the vessel with an inert gas (e.g., nitrogen or argon). Then, introduce hydrogen at a partial pressure lower than that used for the hydrogenation reaction and at a temperature slightly below the original reaction temperature. Maintain these conditions for several hours to reactivate the catalyst.[6][7]

  • Washing and Drying: After reactivation, wash the catalyst with a clean solvent and dry it under a vacuum before reuse.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis p1 Charge Autoclave with Ru(OAc)2[(S)-BINAP] p2 Add (E)-Benzylidenesuccinic Acid p1->p2 p3 Add Degassed Methanol p2->p3 r1 Seal and Purge Autoclave with H2 p3->r1 r2 Pressurize to 10-50 atm H2 r1->r2 r3 Heat to 40-60°C and Stir r2->r3 r4 Monitor H2 Uptake r3->r4 w1 Cool and Vent r4->w1 w2 Remove Solvent w1->w2 w3 Purify Product w2->w3 w4 Analyze Yield and ee% w3->w4

Caption: Experimental workflow for the asymmetric hydrogenation of (E)-benzylidenesuccinic acid.

Troubleshooting_Catalyst_Poisoning Start Reaction Issue: Low Conversion or Low ee% CheckPurity Are all reagents and solvents of high purity? Start->CheckPurity CheckHandling Was the catalyst handled under strict inert conditions? CheckPurity->CheckHandling Yes Purify Action: Purify reagents and dry solvents. CheckPurity->Purify No CheckConditions Are reaction conditions (T, P, stirring) optimal? CheckHandling->CheckConditions Yes NewCatalyst Action: Use a fresh batch of catalyst. CheckHandling->NewCatalyst No Optimize Action: Optimize T, P, and other reaction parameters. CheckConditions->Optimize No IdentifyPoison Consider poison identification (GC-MS, ICP-MS) and catalyst regeneration. CheckConditions->IdentifyPoison Yes Purify->Start NewCatalyst->Start Optimize->Start

Caption: Troubleshooting decision tree for catalyst poisoning issues.

References

Reducing impurities during the purification of (S)-2-benzylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (S)-2-benzylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A common impurity is the undesired (R)-2-benzylsuccinic acid enantiomer. Other potential impurities can include residual starting materials, reagents, and byproducts from the synthesis, such as succinic acid.

Q2: What are the primary methods for purifying this compound?

A2: The most common purification methods are:

  • Recrystallization: A standard technique for purifying solid compounds.

  • Diastereomeric Salt Resolution: This involves forming a salt with a chiral resolving agent to separate the enantiomers.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): A chromatographic technique that separates enantiomers based on their differential interaction with a chiral stationary phase.

Q3: How can I improve the enantiomeric excess (e.e.) of my this compound?

A3: To improve the enantiomeric excess, you can employ chiral resolution techniques. One effective method is the formation of diastereomeric salts with a chiral amine, such as R-α-phenylethylamine. The resulting salt with the (S)-enantiomer will have different solubility properties, allowing for its separation through crystallization. Following separation, the pure (S)-enantiomer can be liberated by treatment with an acid. A patented method describes achieving an e.e. value of 99.5% using this approach[1].

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This can be caused by a low melting point of the compound or the presence of significant impurities that depress the melting point[2][3]. To troubleshoot this:

  • Add more solvent: The compound may be coming out of solution too quickly. Adding more of the "good" solvent can keep it dissolved longer, allowing for a slower crystallization process upon cooling[3].

  • Lower the cooling temperature: If the melting point of your compound is lower than the boiling point of the solvent, try using a solvent with a lower boiling point.

  • Change the solvent system: Experiment with different solvent mixtures.

  • Perform a preliminary purification: High impurity levels can contribute to oiling out. A preliminary purification step, like an acid-base extraction, might be necessary[4].

Q5: How can I recycle the unwanted (R)-enantiomer?

A5: The unwanted (R)-enantiomer can be racemized and recycled. A patented method involves treating the (R)-2-benzylsuccinate in an alkaline aqueous solution with EDTA under heat. This process converts the (R)-enantiomer into a racemic mixture of (R)- and this compound, which can then be re-subjected to the chiral resolution process[1].

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Poor Crystal Yield Too much solvent was used.Concentrate the solution by evaporation and allow it to cool again.
The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize crystal formation.
No Crystals Form The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
"Oiling Out" The melting point of the solid is lower than the solvent's boiling point.Use a solvent with a lower boiling point.
High concentration of impurities.Perform a preliminary purification step before recrystallization.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Chiral HPLC Troubleshooting
Problem Possible Cause Solution
Poor or No Separation of Enantiomers Incorrect chiral stationary phase (CSP).Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).
Inappropriate mobile phase.Optimize the mobile phase composition. For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve separation[5].
Temperature is not optimal.Vary the column temperature. Lower temperatures often increase selectivity but may broaden peaks.
Peak Tailing Secondary interactions with the stationary phase.For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding an acidic modifier can help[6].
Column overload.Dilute the sample and inject a smaller volume.
Ghost Peaks Contamination of the mobile phase or HPLC system.Run a blank gradient to identify the source of contamination.
Carryover from the autosampler.Implement a needle wash step between injections.

Quantitative Data on Purification

The following table summarizes the results of a purification protocol for this compound involving racemization of the (R)-enantiomer and subsequent diastereomeric salt resolution.

Parameter Value
Initial Material Mother liquor from previous resolution containing (R)- and this compound
Racemization Yield 96%
Final Product This compound
Overall Recovery 41.0%
Enantiomeric Excess (e.e.) 99.6%
Purity (by HPLC) 99.8%

Data sourced from patent CN105418401A[1]

Experimental Protocols

Protocol 1: Purification of this compound via Diastereomeric Salt Resolution and Racemization of the (R)-Enantiomer

This protocol is adapted from patent CN105418401A.[1]

Step 1: Racemization of the (R)-Enantiomer

  • Take the mother liquor from a previous resolution of 2-benzylsuccinic acid, which is enriched in the (R)-enantiomer.

  • Concentrate the solution under reduced pressure to recover the ethanol.

  • Add water and potassium hydroxide to the residue and stir until dissolved.

  • Perform an extraction with an organic solvent to remove the chiral resolving agent (e.g., (R)-α-phenylethylamine).

  • To the resulting aqueous phase containing the (R)-2-benzylsuccinate, add EDTA (approximately 0.2g).

  • Heat the solution to 50-60°C and incubate for 4 hours. Monitor the reaction by HPLC until the ratio of (R)- to this compound is approximately 1:1.

  • Once racemization is complete, cool the solution to 0-10°C.

  • Adjust the pH to 1-2 with hydrochloric acid to precipitate the racemic 2-benzylsuccinic acid.

  • Incubate at 0-10°C for 2 hours, then filter and dry the solid.

Step 2: Diastereomeric Salt Resolution

  • Dissolve the racemic 2-benzylsuccinic acid obtained from Step 1 in ethanol.

  • Add (R)-α-phenylethylamine and heat to reflux to dissolve the solids.

  • Cool the solution to 20-25°C and hold for 1 hour to allow the diastereomeric salt of this compound to crystallize.

  • Filter the solid salt.

Step 3: Liberation of this compound

  • Suspend the collected solid salt in water.

  • Adjust the pH to 1-2 with hydrochloric acid.

  • Cool the mixture to 0-10°C and incubate for 2 hours to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry to obtain pure this compound.

Visualizations

Purification_Workflow cluster_racemization Racemization of (R)-Enantiomer cluster_resolution Diastereomeric Salt Resolution cluster_liberation Liberation of (S)-Enantiomer R_Enriched R-Enriched Mother Liquor Alkaline_Treatment Alkaline Treatment & EDTA R_Enriched->Alkaline_Treatment Heating Heating (50-60°C) Alkaline_Treatment->Heating Racemic_Mixture Racemic 2-Benzylsuccinic Acid Heating->Racemic_Mixture Add_Resolving_Agent Add (R)-α-phenylethylamine in Ethanol Racemic_Mixture->Add_Resolving_Agent Crystallization Crystallization Add_Resolving_Agent->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric_Salt Diastereomeric Salt of (S)-Acid Filtration->Diastereomeric_Salt Acidification Acidification (HCl) Diastereomeric_Salt->Acidification Precipitation Precipitation (0-10°C) Acidification->Precipitation Final_Filtration Filtration & Drying Precipitation->Final_Filtration Pure_S_Acid Pure this compound Final_Filtration->Pure_S_Acid

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Solvent Add more solvent Oiling_Out->Add_Solvent Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Evaporate Evaporate some solvent No_Crystals->Evaporate Yes Concentrate Concentrate mother liquor Low_Yield->Concentrate Yes Change_Solvent Use solvent with lower boiling point Add_Solvent->Change_Solvent Pre_Purify Preliminary purification Change_Solvent->Pre_Purify Scratch Scratch flask / Add seed crystal Evaporate->Scratch Cool_Further Cool in ice bath Concentrate->Cool_Further

References

Technical Support Center: Enhancing the Stability of (S)-2-Benzylsuccinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of (S)-2-benzylsuccinic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many carboxylic acid-containing compounds, can be influenced by several factors. These include pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent.[1][2] The carboxylic acid functional groups are susceptible to changes in pH, which can affect not only solubility but also chemical stability.[1][3]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions of this compound, particularly in organic solvents like DMSO, should be stored at low temperatures.[4][5] Based on supplier recommendations, storage at -80°C is advised for long-term stability of up to a year.[4] For shorter periods, -20°C may be acceptable.[5] It is also crucial to protect solutions from light.[5]

Q3: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A3: A decrease in concentration suggests degradation of the compound. Potential causes include:

  • Hydrolysis: Especially if the solution is at a neutral to high pH, the carboxylic acid groups may be susceptible to reactions.[6]

  • Oxidation: The benzyl group could be a site for oxidative degradation.[2]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of compounds with aromatic rings like the benzyl group.[7]

  • Temperature-Induced Degradation: Elevated temperatures can accelerate degradation processes.[8]

To identify the specific cause, a systematic investigation of the storage and handling conditions is recommended.

Q4: Are there any known incompatible solvents or reagents for this compound?

A4: While specific solvent compatibility data is limited, it is known that strong oxidizing agents should be avoided. As a general precaution, it is advisable to assess the compatibility of this compound with any new solvent or excipient, especially for long-term storage.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptom: Appearance of new peaks in your HPLC or LC-MS chromatogram when analyzing a solution of this compound.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Sample Preparation and Storage:

    • Confirm the pH of your solution. Carboxylic acids can be more susceptible to degradation at certain pH values.[1]

    • Ensure the solution was protected from light during storage and handling.

    • Verify the storage temperature.

  • Conduct a Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions.[9][10] This will help in identifying the retention times of potential degradants.

  • Analyze the New Peaks: If possible, use mass spectrometry (MS) to obtain the mass of the new peaks to help in identifying the degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound. The goal is to achieve 5-20% degradation.[11]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.[7]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 8 hours.[7]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.[7]

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal None70°C48 hours
Photolytic UV/Visible LightRoom TempVaries

Table 1: Suggested Conditions for Forced Degradation Studies.

Issue 2: Poor Reproducibility in Bioassays

Symptom: Inconsistent results from bioassays using solutions of this compound.

Possible Cause: Degradation of the active compound leading to a lower effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. If stock solutions are used, ensure they have been stored correctly and for a limited time.

  • Verify Solution Integrity: Before each experiment, analyze the concentration and purity of the this compound solution using a validated analytical method like HPLC.

  • Control Experimental Conditions: Ensure that the pH and temperature of the assay buffer are within a range that does not promote the degradation of the compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[12] The following is a general method that can be optimized.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The low pH of the mobile phase will suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm for the carboxylic acid groups or 254 nm for the benzyl group).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products formed during the forced degradation study.

Visual Guides

experimental_workflow cluster_issue Troubleshooting Workflow start Inconsistent Results or Unexpected Chromatogram prep_fresh Prepare Fresh Solution start->prep_fresh analyze_purity Analyze Purity & Concentration (Stability-Indicating HPLC) prep_fresh->analyze_purity end Consistent & Reliable Results prep_fresh->end If issue is resolved forced_degradation Conduct Forced Degradation Study analyze_purity->forced_degradation If degradation is suspected optimize_conditions Optimize Storage & Experimental Conditions (pH, Temp, Light) analyze_purity->optimize_conditions If purity is low identify_degradants Identify Potential Degradation Products (LC-MS) forced_degradation->identify_degradants identify_degradants->optimize_conditions optimize_conditions->end degradation_pathway cluster_pathway Potential Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis parent->acid oxidation Oxidation parent->oxidation photo Photolysis parent->photo thermal Heat parent->thermal hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod oxidation_prod Oxidized Benzyl Group (e.g., Benzaldehyde derivative) oxidation->oxidation_prod photo->oxidation_prod decarboxylation_prod Decarboxylation Product thermal->decarboxylation_prod

References

Validation & Comparative

Confirming the Absolute Stereochemistry of (S)-2-benzylsuccinic Acid: A Comparative Guide to X-ray Crystallography and Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in ensuring efficacy and safety. This guide provides a comparative overview of two powerful techniques for this purpose: single-crystal X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy, with a focus on confirming the absolute stereochemistry of (S)-2-benzylsuccinic acid.

This guide presents a side-by-side comparison of the experimental data, protocols, and workflows for these two methods. While X-ray crystallography provides a direct and definitive determination of the three-dimensional structure of a molecule in its crystalline state, VCD spectroscopy offers a powerful alternative for determining the absolute configuration of molecules in solution.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data obtained from the X-ray crystallographic analysis of this compound and a representative VCD analysis of a chiral dicarboxylic acid, illustrating the distinct types of information each technique provides.

ParameterSingle-Crystal X-ray Crystallography of this compoundVibrational Circular Dichroism (VCD) of a Chiral Dicarboxylic Acid (Representative Example)
Crystal System OrthorhombicNot Applicable
Space Group P212121Not Applicable
Cell Dimensions a = 9.960(2) Å, b = 9.960(2) Å, c = 10.967(2) ÅNot Applicable
Volume 1083.9(4) ųNot Applicable
Calculated Density Not ReportedNot Applicable
Flack Parameter Not Reported (but is the key parameter for absolute configuration)Not Applicable
Key Spectral Data Not ApplicableExperimental and calculated VCD and IR spectra (e.g., comparison of band positions, signs, and intensities in the fingerprint region)
Computational Method Not ApplicableDensity Functional Theory (DFT) calculations (e.g., B3LYP functional with a specified basis set)

Experimental Protocols

Single-Crystal X-ray Crystallography of this compound

This method involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice, providing a definitive 3D structure and thus the absolute stereochemistry.

1. Crystal Growth:

  • Obtain high-purity this compound.

  • Dissolve the compound in a suitable solvent or solvent mixture (e.g., by slow evaporation of a solution in a mixture of ethyl acetate and petroleum ether).

  • Allow the solvent to evaporate slowly at a constant temperature until well-formed, single crystals are obtained.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.

  • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Collect a complete set of diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

3. Structure Solution and Refinement:

  • Process the collected data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods.

  • Determine the absolute configuration by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute stereochemistry of the sample.

1. Sample Preparation:

  • Dissolve the enantiomerically pure sample (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.

  • Transfer the solution to an IR cell with BaF2 windows and a path length of about 100 µm.

2. VCD and IR Spectral Acquisition:

  • Record the VCD and IR spectra simultaneously on a VCD spectrometer.

  • Typically, spectra are collected over a specific wavenumber range (e.g., 2000-1000 cm⁻¹) at a resolution of 4 cm⁻¹.

  • Accumulate scans for an extended period (e.g., several hours) to achieve a good signal-to-noise ratio.

  • Record the solvent spectrum under the same conditions for baseline correction.

3. Computational Analysis:

  • Perform a conformational search for the molecule using molecular mechanics or other suitable methods.

  • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Calculate the theoretical VCD and IR spectra for the (S)-enantiomer.

  • Compare the calculated spectrum with the experimental spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (R).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and analytical steps for each technique.

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis pure_sample High-Purity this compound dissolve Dissolution in Solvent pure_sample->dissolve crystallization Slow Evaporation / Cooling dissolve->crystallization single_crystal Single Crystal Formation crystallization->single_crystal mount_crystal Mount Crystal single_crystal->mount_crystal xray_source X-ray Diffraction mount_crystal->xray_source diffraction_pattern Diffraction Pattern xray_source->diffraction_pattern structure_solution Structure Solution diffraction_pattern->structure_solution refinement Structural Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_comparison Comparison & Assignment sample_prep Sample Preparation (Solution in Deuterated Solvent) vcd_ir_measurement VCD/IR Spectra Measurement sample_prep->vcd_ir_measurement exp_spectra Experimental VCD & IR Spectra vcd_ir_measurement->exp_spectra comparison Comparison of Experimental and Calculated Spectra exp_spectra->comparison conf_search Conformational Search dft_calc DFT Calculations (Geometry, Frequencies, VCD) conf_search->dft_calc calc_spectra Calculated VCD & IR Spectra dft_calc->calc_spectra calc_spectra->comparison assignment Assignment of Absolute Configuration comparison->assignment

Comparative Inhibitory Activity of (S)-2-Benzylsuccinic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of (S)-2-benzylsuccinic acid and its derivatives against key enzymatic targets. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

This compound and its analogs are recognized for their potential as enzyme inhibitors, with significant implications for therapeutic development. This guide focuses on their comparative inhibitory activities against two primary enzymes: Carboxypeptidase A (CPA) and Succinate Dehydrogenase (SDH). Furthermore, it explores the associated signaling pathways and the potential hypoglycemic effects of certain derivatives.

Comparative Inhibitory Potency

The inhibitory activity of this compound and its derivatives varies significantly depending on the specific structural modifications of the molecule and the target enzyme. The following tables summarize the available quantitative data on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

Carboxypeptidase A (CPA) Inhibition

This compound and its derivatives are notable competitive inhibitors of Carboxypeptidase A, a zinc-containing metalloprotease involved in digestive processes.

CompoundEnantiomer/MixtureInhibition Constant (Ki)
2-Benzyl-2-methylsuccinic acidRacemic0.28 µM[1]
2-Benzyl-2-methylsuccinic acid(R)-enantiomer0.15 µM[1]
2-Benzyl-2-methylsuccinic acid(S)-enantiomer17 µM[1]
(2RS)-2-Benzyl-3-phosphonopropionic acidRacemic0.22 µM[2]
(2RS)-2-Benzyl-4-phosphonobutyric acidRacemic370 µM[2]
(2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acidRacemic0.72 µM[2]
2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acidRacemic Mixture2.1 µM[2]
Succinate Dehydrogenase (SDH) Inhibition
CompoundTarget Organism/SystemIC50 Value
Succinate dehydrogenase-IN-2Sclerotinia sclerotiorum1.22 mg/L
Succinate dehydrogenase-IN-9Not specified3.6 µM
Succinate dehydrogenase-IN-15Not specified2.04 µM
Succinate dehydrogenase-IN-22Not specified16.6 µM

Signaling Pathways and Mechanisms of Action

The inhibitory activity of this compound and its derivatives stems from their ability to interfere with specific biological pathways.

Carboxypeptidase A Inhibition Pathway

This compound acts as a competitive inhibitor of Carboxypeptidase A. It binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting its catalytic activity. The zinc ion at the active site plays a crucial role in the catalytic mechanism, which involves the hydrolysis of peptide bonds.

CPA_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition CPA Carboxypeptidase A (Active Site with Zn2+) Product Cleaved Peptides CPA->Product Catalyzes hydrolysis Substrate Peptide Substrate Substrate->CPA Binds to active site Inhibitor This compound Derivative Inhibitor->CPA Competitively binds to active site

Figure 1. Competitive inhibition of Carboxypeptidase A.

Succinate Dehydrogenase Inhibition and Downstream Effects

Inhibition of Succinate Dehydrogenase by succinate analogs leads to the accumulation of succinate. This accumulation has significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular response to low oxygen.

SDH_Inhibition_Pathway SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Oxidation Accumulated_Succinate Succinate Accumulation SDH->Accumulated_Succinate Blockage leads to Succinate Succinate Succinate->SDH Inhibitor Succinate Analog Inhibitor Inhibitor->SDH Inhibits PHD Prolyl Hydroxylases Accumulated_Succinate->PHD Inhibits HIF HIF-1α PHD->HIF Degrades HIF_stabilized Stabilized HIF-1α HIF->HIF_stabilized Stabilization Gene_Expression Target Gene Expression HIF_stabilized->Gene_Expression Promotes

Figure 2. Downstream effects of SDH inhibition.

Potential Hypoglycemic Mechanism

Certain α-benzylsuccinic acid derivatives have demonstrated hypoglycemic activity. While the precise mechanism is not fully elucidated for these specific compounds, oral hypoglycemic agents typically act through several pathways, including stimulating insulin secretion from pancreatic β-cells, improving insulin sensitivity in peripheral tissues, or reducing glucose absorption from the intestine. One common mechanism for insulin secretagogues is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Hypoglycemic_Mechanism cluster_cell Action on Pancreatic β-cell Hypoglycemic_Agent α-Benzylsuccinic Acid Derivative KATP_Channel ATP-sensitive K+ Channel Hypoglycemic_Agent->KATP_Channel Inhibits Beta_Cell Pancreatic β-cell Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Calcium_Influx Ca2+ Influx Ca_Channel->Calcium_Influx Allows Insulin_Vesicles Insulin Vesicles Calcium_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Figure 3. Potential mechanism of hypoglycemic action.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Carboxypeptidase A Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of a compound against Carboxypeptidase A.

Materials:

  • Bovine pancreatic Carboxypeptidase A

  • Substrate: N-(4-Methoxyphenyl)azomaleoyl-L-arginine

  • Inhibitor: this compound or its derivative

  • Buffer: Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the CPA enzyme solution with the buffer.

  • Add varying concentrations of the inhibitor to the cuvette and incubate for a specified time.

  • Initiate the reaction by adding the substrate to the cuvette.

  • Monitor the change in absorbance at a specific wavelength (e.g., 505 nm) over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equation).

CPA_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Stock Solution start->prep_inhibitor add_inhibitor Add Inhibitor (Varying Conc.) prep_inhibitor->add_inhibitor mix_enzyme Mix CPA Enzyme and Buffer mix_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate incubate->add_substrate measure_absorbance Measure Absorbance (Kinetic Read) add_substrate->measure_absorbance calculate_velocity Calculate Initial Velocities measure_absorbance->calculate_velocity determine_ki Determine Ki calculate_velocity->determine_ki end End determine_ki->end

Figure 4. Workflow for Carboxypeptidase A inhibition assay.

Succinate Dehydrogenase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Succinate Dehydrogenase.

Materials:

  • Isolated mitochondria or purified SDH

  • Substrate: Succinate

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Inhibitor: Test compound

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor.

  • In a reaction vessel, combine the buffer, succinate, and DCPIP.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial suspension or purified SDH.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SDH_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Stock Solution start->prep_inhibitor add_inhibitor Add Inhibitor (Varying Conc.) prep_inhibitor->add_inhibitor prep_reaction_mix Prepare Reaction Mix (Buffer, Succinate, DCPIP) prep_reaction_mix->add_inhibitor add_enzyme Add Mitochondria or Purified SDH add_inhibitor->add_enzyme measure_absorbance Measure Absorbance Decrease at 600 nm add_enzyme->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 5. Workflow for Succinate Dehydrogenase inhibition assay.

References

A Comparative Guide to Carboxypeptidase Inhibitors: (S)-2-Benzylsuccinic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S)-2-benzylsuccinic acid with other prominent carboxypeptidase inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development endeavors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Performance Comparison of Carboxypeptidase A Inhibitors

This compound is a well-characterized competitive inhibitor of carboxypeptidase A (CPA). Its inhibitory activity stems from the interaction of its two carboxylate groups with the active site of the enzyme. To provide a clear comparison of its potency against other inhibitors, the following table summarizes the inhibition constants (Ki) for a variety of compounds against bovine pancreatic carboxypeptidase A.

InhibitorStereoisomerKi (µM)Notes
2-Benzylsuccinic acid (S)17The (S)-enantiomer is a less potent inhibitor compared to the (R)-enantiomer.
(R)0.15The (R)-enantiomer shows significantly higher potency.[1]
Racemic0.28The racemic mixture shows intermediate potency.[1]
DL-2-Benzyl-3-formylpropanoic acid Racemic0.48An aldehyde analog that is a potent competitive inhibitor.[2]
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid Racemic180A ketone analog that is a much weaker inhibitor compared to its aldehyde counterpart.[2]
DL-2-Benzyl-4-hydroxybutanoic acid Racemic540An alcohol analog that is a weak inhibitor.[2]
N-(Hydroxyaminocarbonyl)phenylalanine Racemic2.09A competitive inhibitor.[3]
D-isomer1.54The D-isomer is surprisingly more potent than the L-isomer.[3]
(S)-N-Sulfamoylphenylalanine (S)0.64A transition-state analog inhibitor.[4]
(R)470The (R)-enantiomer is significantly less potent.[4]
Cbz-Phe-ValP-(O)Phe -10-27 fMA tripeptide phosphonate inhibitor with exceptionally high affinity, demonstrating femtomolar inhibition constants.[1][5][6]
Zinc (as ZnOH+) -0.71Zinc ions themselves can act as competitive inhibitors of carboxypeptidase A.[7]

Experimental Protocols

Determination of Carboxypeptidase A Inhibition Constant (Ki)

A common method for determining the inhibition constant (Ki) of a competitive inhibitor for carboxypeptidase A is through a continuous spectrophotometric rate determination assay.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Substrate: Hippuryl-L-phenylalanine

  • Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Spectrophotometer capable of reading at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer and adjust the pH to 7.5 at 25°C.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine.

    • Prepare a series of dilutions of the inhibitor stock solution to achieve a range of final concentrations in the assay.

    • Prepare a solution of carboxypeptidase A in the buffer. The final concentration should result in a linear rate of substrate hydrolysis.

  • Assay Setup:

    • Set the spectrophotometer to 254 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, combine the buffer, substrate solution, and a specific concentration of the inhibitor. Allow the mixture to equilibrate to 25°C. A control reaction should be prepared without the inhibitor.

  • Enzymatic Reaction and Data Acquisition:

    • Initiate the reaction by adding the carboxypeptidase A solution to the cuvette.

    • Immediately begin monitoring the increase in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine results in an increase in absorbance at this wavelength.

    • Record the initial linear rate of the reaction (ΔA254/minute).

  • Data Analysis:

    • Repeat the assay with varying concentrations of both the substrate and the inhibitor.

    • The inhibition constant (Ki) can be determined by analyzing the data using methods such as a Dixon plot (plotting 1/velocity against inhibitor concentration at different substrate concentrations) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway and Experimental Workflow

Glutamate Carboxypeptidase II (GCPII) Signaling Pathway

Glutamate carboxypeptidase II (GCPII), also known as N-acetyl-L-aspartyl-L-glutamate (NAAG) peptidase, plays a crucial role in regulating neurotransmission in the central nervous system. Its inhibition is a therapeutic strategy for several neurological disorders. The following diagram illustrates the signaling pathway involving GCPII.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glia NAAG_vesicle NAAG Vesicle NAAG_release NAAG Release NAAG_vesicle->NAAG_release Depolarization NAAG NAAG NAAG_release->NAAG Glutamate_release Glutamate Release mGluR3_pre mGluR3 mGluR3_pre->Glutamate_release Inhibits NAAG->mGluR3_pre Activates GCPII GCPII NAAG->GCPII Substrate Glutamate Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Activates NAA NAA Excitotoxicity Excitotoxicity NMDA_receptor->Excitotoxicity Excessive Activation GCPII->Glutamate Hydrolyzes to GCPII->NAA Hydrolyzes to GCPII_Inhibitor GCPII Inhibitor ((S)-2-benzylsuccinic acid analog) GCPII_Inhibitor->GCPII Inhibits

Caption: Glutamate Carboxypeptidase II (GCPII) signaling pathway.

Experimental Workflow for Screening Carboxypeptidase Inhibitors

The following diagram outlines a typical workflow for screening and characterizing potential carboxypeptidase inhibitors.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response Assay (IC50 Determination) hit_compounds->dose_response Confirmed Activity potent_hits Potent Hits dose_response->potent_hits kinetic_studies Kinetic Studies (Ki Determination & Mechanism of Inhibition) potent_hits->kinetic_studies lead_candidates Lead Candidates kinetic_studies->lead_candidates preclinical_studies Preclinical Studies (In vivo efficacy and toxicity) lead_candidates->preclinical_studies end End: Clinical Development preclinical_studies->end

Caption: Workflow for carboxypeptidase inhibitor screening.

References

Validating the Binding of (S)-2-benzylsuccinic Acid to Carboxypeptidase A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding of the inhibitor (S)-2-benzylsuccinic acid to its target enzyme, carboxypeptidase A. The following sections present quantitative binding data for this compound and a range of alternative inhibitors, detailed experimental protocols for key validation assays, and visualizations to clarify experimental workflows.

Quantitative Comparison of Carboxypeptidase A Inhibitors

The inhibitory potency of a compound is a critical parameter in drug development. The following table summarizes the inhibition constants (Ki) for this compound and a selection of other known carboxypeptidase A inhibitors, categorized by their mechanism of inhibition. A lower Ki value indicates a more potent inhibitor.

InhibitorInhibition TypeKi Value
(S)-2-benzyl-2-methylsuccinic acidCompetitive17 µM[1]
(R)-2-benzyl-2-methylsuccinic acidCompetitive0.15 µM[1]
Racemic 2-benzyl-2-methylsuccinic acidCompetitive0.28 µM[1]
(2RS)-2-benzyl-3-phosphonopropionic acidCompetitive0.22 µM[2]
Cbz-Phe-ValP-(O)PheCompetitive10-27 fM[3]
Zinc ions (as ZnOH+)Competitive0.71 µM[4]
3-PhenylpropanoateMixed/Noncompetitive-

Experimental Protocols for Binding Validation

Accurate and reproducible experimental methods are paramount for validating the interaction between an inhibitor and its target enzyme. This section provides detailed protocols for three standard biophysical and biochemical assays used to characterize the binding of inhibitors to carboxypeptidase A.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Protocol:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of carboxypeptidase A in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a 200-500 µM solution of this compound in the identical buffer. Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load the carboxypeptidase A solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip.

    • Carry out a series of 1-2 µL injections of the inhibitor solution into the enzyme solution at 120-180 second intervals to allow for equilibration.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize carboxypeptidase A onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the carboxypeptidase A solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the sensor surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Record the sensorgrams, which show the change in response units (RU) over time.

    • Perform a global fit of the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Enzyme Inhibition Assay

This biochemical assay measures the effect of an inhibitor on the catalytic activity of the enzyme. The half-maximal inhibitory concentration (IC50) can be determined, and from this, the inhibition constant (Ki) can be calculated.

Protocol:

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for carboxypeptidase A (e.g., hippuryl-L-phenylalanine).

    • Prepare a series of dilutions of this compound.

  • Enzymatic Reaction:

    • In a microplate, add the reaction buffer, a fixed concentration of carboxypeptidase A, and the various concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for validating the binding of an inhibitor to carboxypeptidase A.

experimental_workflow start Start: Hypothesis This compound binds to Carboxypeptidase A biophysical Biophysical Assays start->biophysical biochemical Biochemical Assay start->biochemical itc Isothermal Titration Calorimetry (ITC) biophysical->itc spr Surface Plasmon Resonance (SPR) biophysical->spr inhibition_assay Enzyme Inhibition Assay biochemical->inhibition_assay thermo_data Thermodynamic Data (Kd, ΔH, ΔS, n) itc->thermo_data kinetic_data Kinetic Data (ka, kd, Kd) spr->kinetic_data potency_data Inhibitory Potency (IC50, Ki) inhibition_assay->potency_data validation Binding Validation and Characterization thermo_data->validation kinetic_data->validation potency_data->validation comparison Comparison with Alternative Inhibitors validation->comparison

Caption: Experimental workflow for validating inhibitor binding.

This guide provides a foundational framework for researchers validating the interaction between this compound and carboxypeptidase A. The provided data and protocols facilitate a robust and comparative approach to inhibitor characterization, essential for advancing drug discovery and development efforts.

References

Cross-Reactivity of (S)-2-Benzylsuccinic Acid with Metalloenzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (S)-2-benzylsuccinic acid with various metalloenzymes. The information presented herein is intended to assist researchers and drug development professionals in understanding the selectivity profile of this compound and its potential as a lead structure for the design of specific enzyme inhibitors.

Introduction

This compound is a dicarboxylic acid that has been investigated as an inhibitor of metalloenzymes. Its structural resemblance to the C-terminal end of peptide substrates allows it to interact with the active sites of various peptidases. This guide focuses on its interaction with three key zinc-containing metalloenzymes: Carboxypeptidase A (CPA), Angiotensin-Converting Enzyme (ACE), and Thermolysin. Understanding the cross-reactivity of this compound is crucial for the development of selective inhibitors with minimal off-target effects. DL-Benzylsuccinic acid has been identified as a potent inhibitor of Carboxypeptidase A (CPA)[1].

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and its analogs against different metalloenzymes is summarized in the table below. The data is presented as inhibition constants (Ki) or IC50 values, where available. It is important to note that direct inhibitory data for this compound against all the listed enzymes is not uniformly available in the literature. In such cases, data for closely related analogs are provided to offer a comparative perspective.

MetalloenzymeInhibitorInhibition Constant (Ki) / IC50
Carboxypeptidase A (Bovine Pancreas)(S)-2-Benzyl-2-methylsuccinic acid17 µM (Ki)[2]
Angiotensin-Converting Enzyme (ACE)(S)-Methylsuccinyl-Proline22 µM (IC50)
ThermolysinD-2-Benzylsuccinic acidBinding confirmed, no quantitative Ki reported[3]
Wheat Serine Carboxypeptidase IIL-Benzylsuccinate0.2 mM (Ki)[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are representative protocols for determining the inhibitory activity of compounds against the metalloenzymes discussed.

Carboxypeptidase A Inhibition Assay

A common method for determining CPA activity and inhibition involves monitoring the hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine.

Materials:

  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • This compound (inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of CPA in cold Tris-HCl buffer.

  • Prepare various concentrations of the inhibitor (this compound) in the same buffer.

  • In a cuvette, mix the CPA solution with the inhibitor solution (or buffer for control) and incubate for a predetermined time at 25°C.

  • Initiate the reaction by adding the substrate solution (hippuryl-L-phenylalanine).

  • Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the inhibitor concentration that causes 50% inhibition (IC50) or calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition mechanism and substrate concentration are known.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

ACE activity is often measured using a fluorometric assay with a synthetic substrate.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • HEPES buffer (pH 8.0) containing NaCl and ZnCl2

  • This compound (inhibitor)

  • Fluorometer

Procedure:

  • Prepare a stock solution of ACE in HEPES buffer.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Add the ACE solution to the wells of a microplate.

  • Add the inhibitor solutions to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) over time.

  • Calculate the reaction rates and determine the IC50 value for the inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the context of metalloenzyme inhibition.

Renin-Angiotensin System (RAS) Signaling Pathway

ACE is a central component of the Renin-Angiotensin System, which regulates blood pressure. This compound's inhibitory potential on ACE would interfere with this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure ACE ACE Renin Renin S_2_benzylsuccinic_acid (S)-2-benzylsuccinic acid S_2_benzylsuccinic_acid->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow for Determining Inhibition Constant (Ki)

The following diagram illustrates a typical workflow for determining the Ki of an enzyme inhibitor.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Preparation Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Preparation Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Inhibitor_Prep Inhibitor Dilution Series Inhibitor_Prep->Incubation Incubation->Reaction_Start Data_Acquisition Monitor Reaction (e.g., Spectrophotometry) Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation Dixon_Plot Generate Dixon or Lineweaver-Burk Plot Rate_Calculation->Dixon_Plot Ki_Calculation Determine Ki Value Dixon_Plot->Ki_Calculation

References

A Comparative Efficacy Analysis of Drug Intermediates Derived from (S)-2-benzylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-benzylsuccinic acid, a chiral building block, plays a crucial role in the synthesis of various pharmaceutical agents, particularly as a key intermediate in the development of enzyme inhibitors and drugs for metabolic diseases. This guide provides a comparative analysis of the efficacy of drug intermediates derived from this compound, with a primary focus on the anti-diabetic drug Mitiglinide and a secondary look at its derivatives as enzyme inhibitors.

This publication is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of molecular pathways and experimental workflows.

I. Efficacy of Mitiglinide: A Comparative Clinical Overview

Mitiglinide, synthesized using this compound as a key chiral intermediate, is a short-acting insulin secretagogue used for the treatment of type 2 diabetes mellitus. Its efficacy has been evaluated in numerous clinical trials, often in comparison to other drugs in its class (glinides) and other oral anti-diabetic agents.

Data Presentation: Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from comparative clinical studies involving Mitiglinide.

Table 1: Comparison of Mitiglinide and Nateglinide in Patients with Type 2 Diabetes

ParameterMitiglinideNateglinideStudy Details
Change in HbA1c from baseline -1.11%-0.76%16-week, randomized, double-blind trial in 225 patients.[1]
Fasting Blood Glucose (FBG) Comparable to NateglinideComparable to MitiglinideFinal FBG levels were similar between the two treatment groups.[1]
Postprandial Glucose (PBG) Comparable to NateglinideComparable to MitiglinideFinal PBG levels were similar between the two treatment groups.[1]
Hypoglycemic Episodes 0%2.8%Percentage of subjects experiencing hypoglycemic episodes during the study.[1]

Table 2: Efficacy of Mitiglinide versus Acarbose in Type 2 Diabetes

ParameterMitiglinide (10 mg TID)Acarbose (50 mg TID)Study Details
Primary Efficacy Endpoint Reduction in postprandial hyperglycemia and overall glycemic controlReduction in postprandial hyperglycemia and overall glycemic control12-week, open, randomized study in 248 patients.[2]
Mechanism of Action Stimulates insulin secretion by closing ATP-sensitive K+ channels in pancreatic β-cells.[3][4][5]Inhibits α-glucosidase in the intestine, delaying carbohydrate absorption.Mitiglinide is a benzylsuccinic acid derivative.[2]

II. This compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have also been investigated as inhibitors of various enzymes, most notably carboxypeptidase A (CPA), a zinc-containing metalloenzyme.

Data Presentation: Enzyme Inhibition Constants

The inhibitory potential of these derivatives is typically quantified by the inhibition constant (Ki), with lower values indicating higher potency.

Table 3: Inhibitory Activity of Benzylsuccinic Acid Derivatives against Carboxypeptidase A

CompoundKi (μM)Enantiomer
2-benzyl-2-methylsuccinic acid0.15(R)-enantiomer
2-benzyl-2-methylsuccinic acid17(S)-enantiomer
2-benzyl-2-methylsuccinic acid0.28Racemic form

Data from a study evaluating the inhibitory activities of racemic and optically active 2-benzyl-2-methylsuccinic acids for CPA.[6]

III. Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the evaluation of drug intermediates based on this compound.

Clinical Trial Protocol for Efficacy and Safety of Glinides

Objective: To compare the efficacy and safety of Mitiglinide versus a comparator (e.g., Nateglinide) in patients with type 2 diabetes mellitus.

Study Design: A multi-center, randomized, double-blind, active-controlled study.[1][7][8][9]

Patient Population: Adult patients (e.g., aged 18-70 years) with a diagnosis of type 2 diabetes, inadequately controlled with diet and exercise alone, and with a baseline HbA1c between specified values (e.g., 7.0% and 10.0%).[1][2][7][8]

Treatment:

  • Investigational Arm: Mitiglinide administered orally at a specified dose (e.g., 10 mg) three times daily before meals.

  • Control Arm: Comparator drug (e.g., Nateglinide 120 mg) administered orally three times daily before meals.

Duration: Typically 12 to 16 weeks.[1][2]

Efficacy Assessments:

  • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.

  • Secondary Endpoints:

    • Change in Fasting Blood Glucose (FBG) from baseline.

    • Change in 2-hour Postprandial Glucose (PPG) after a standardized meal tolerance test.

    • Proportion of patients achieving a target HbA1c level (e.g., <7.0%).

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Specific monitoring for hypoglycemic events (symptomatic and asymptomatic).

  • Laboratory safety tests (hematology, blood chemistry, urinalysis).

In Vitro Enzyme Inhibition Assay for Carboxypeptidase A

Objective: To determine the inhibition constant (Ki) of this compound derivatives against Carboxypeptidase A.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Substrate (e.g., hippuryl-L-phenylalanine)

  • Inhibitor compounds (derivatives of this compound)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of CPA, substrate, and inhibitors in the appropriate buffer.

  • Assay Setup: In a multi-well plate or cuvettes, add the assay buffer, varying concentrations of the inhibitor, and the enzyme solution. Incubate for a predetermined time to allow for enzyme-inhibitor binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement of Activity: Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Use non-linear regression analysis or Lineweaver-Burk plots to determine the Vmax and Km values in the presence and absence of the inhibitor.

    • Calculate the Ki value based on the type of inhibition observed (competitive, non-competitive, etc.).

IV. Mandatory Visualizations

Signaling Pathway of Mitiglinide Action

The primary mechanism of action of Mitiglinide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[3][4][5] This leads to membrane depolarization, influx of calcium ions, and subsequent secretion of insulin.

Mitiglinide_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Mitiglinide Mitiglinide KATP_Channel ATP-Sensitive K+ Channel (Kir6.2/SUR1) Mitiglinide->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers

Caption: Mechanism of action of Mitiglinide in pancreatic β-cells.

Experimental Workflow for Comparative Efficacy Studies

The following diagram illustrates a typical workflow for conducting a comparative study of anti-diabetic drug efficacy.

Efficacy_Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_data_analysis Data Analysis & Reporting in_vitro In Vitro Studies (Enzyme Assays, Cell-based Assays) animal_models In Vivo Animal Models (e.g., db/db mice, Zucker rats) in_vitro->animal_models phase1 Phase I (Safety & Dosage) animal_models->phase1 Successful Pre-clinical Results phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety Comparison) phase2->phase3 data_collection Data Collection (HbA1c, FBG, PPG, AEs) phase3->data_collection Trial Completion stat_analysis Statistical Analysis data_collection->stat_analysis publication Publication of Results stat_analysis->publication

Caption: General workflow for drug efficacy comparison studies.

References

Spectroscopic Comparison of (S)- and (R)-benzylsuccinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic properties of the enantiomers of benzylsuccinic acid is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of available spectroscopic data and detailed experimental protocols for key analytical techniques.

Enantiomers, mirror-image isomers of a chiral molecule, often exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and chiral molecules can differ significantly, leading to distinct biological activities. Therefore, the accurate spectroscopic characterization of enantiomers such as (S)- and (R)-benzylsuccinic acid is crucial in pharmaceutical research and development. This guide summarizes the available spectroscopic data for these two compounds and outlines the methodologies for their analysis.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for (S)-Benzylsuccinic Acid

Chemical Shift (ppm)Intensity
2.30 - 2.5278.51
2.77 - 2.94129.57
7.25 - 7.36344.09

Solvent: D₂O, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for (S)-Benzylsuccinic Acid (from ¹H-¹³C HSQC)

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2.2840.37
2.7952.15
7.18127.56
7.24130.72

Solvent: D₂O, Frequency: 500 MHz[1]

Table 3: Mass Spectrometry Data for (S)- and (R)-Benzylsuccinic Acid

EnantiomerMass Spectrometry TypeKey m/z Peaks and Intensities
(S)-Benzylsuccinic AcidLC-MS117.06 (100), 115.08 (48.69), 145.08 (30.77), 91.14 (17)[1]
(R)-Benzylsuccinic AcidLC-ESI-QQ (Negative)207.2 (999), 163.2 (26) at 10V Collision Energy; 163.2 (999), 207.2 (373), 189.2 (71), 91.3 (43), 119.2 (39) at 20V Collision Energy[2]

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a critical technique for distinguishing between enantiomers. As they are non-superimposable mirror images, (S)- and (R)-benzylsuccinic acid are expected to produce CD spectra that are equal in magnitude but opposite in sign. However, specific experimental CD data for these compounds are not widely available in the surveyed literature and databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is utilized.

    • The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment.

    • The spectral width is typically set to 0-220 ppm.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).

  • Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QQQ) instrument, coupled with a liquid chromatography (LC) system is commonly used.

  • LC-MS Analysis:

    • An appropriate LC column (e.g., C18) is selected for the separation of the analyte from any impurities.

    • A gradient elution method using solvents like water and acetonitrile with additives (e.g., formic acid or ammonium acetate) is often employed.

    • The mass spectrometer is operated in either positive or negative ionization mode, depending on the analyte's properties.

    • Full scan mass spectra are acquired to identify the molecular ion, and tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: A dilute solution of the enantiomer is prepared in a transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance of approximately 1.0 at the wavelength of maximum absorption.

  • Instrumentation: A CD spectropolarimeter is used for the analysis.

  • Data Acquisition:

    • The spectrum is typically scanned over a wavelength range that covers the electronic transitions of the chromophores in the molecule (e.g., 190-400 nm for the phenyl and carboxyl groups).

    • The instrument parameters, such as bandwidth, scanning speed, and response time, are optimized to obtain a good signal-to-noise ratio.

    • A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

  • Data Presentation: The CD spectrum is plotted as ellipticity (in millidegrees) versus wavelength (in nm).

Visualization of Enantiomeric Relationship and Analysis

The logical relationship between the (S)- and (R)-enantiomers of benzylsuccinic acid and their expected spectroscopic behavior is illustrated in the following diagram.

G cluster_enantiomers Benzylsuccinic Acid Enantiomers cluster_spectroscopy Spectroscopic Techniques cluster_results Expected Results S_enantiomer (S)-Benzylsuccinic Acid NMR NMR (¹H, ¹³C) S_enantiomer->NMR MS Mass Spectrometry S_enantiomer->MS IR IR Spectroscopy S_enantiomer->IR CD Circular Dichroism S_enantiomer->CD R_enantiomer (R)-Benzylsuccinic Acid R_enantiomer->NMR R_enantiomer->MS R_enantiomer->IR R_enantiomer->CD NMR_result Identical Spectra NMR->NMR_result MS_result Identical Spectra MS->MS_result IR_result Identical Spectra (in solution) IR->IR_result CD_result Mirror-Image Spectra CD->CD_result

Figure 1: Spectroscopic analysis workflow for benzylsuccinic acid enantiomers.

References

In Vitro Validation of (S)-2-Benzylsuccinic Acid as a Carboxypeptidase A Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro validation of (S)-2-benzylsuccinic acid as a competitive inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. The inhibitory performance of this compound is compared with other known CPA inhibitors, supported by experimental data from scientific literature. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Comparative Analysis of Carboxypeptidase A Inhibitors

This compound demonstrates notable inhibitory activity against Carboxypeptidase A. Its efficacy, as indicated by its inhibition constant (Ki), is comparable to other succinate-based inhibitors. The following table summarizes the inhibitory potency of this compound and a selection of alternative CPA inhibitors. A lower Ki value signifies a higher binding affinity and more potent inhibition.

InhibitorStereochemistryKi ValueInhibition Class
2-Benzyl-2-methylsuccinic acid(S)-enantiomer17 µMCompetitive
2-Benzyl-2-methylsuccinic acid(R)-enantiomer0.15 µMCompetitive
2-Benzyl-2-methylsuccinic acidRacemic0.28 µMCompetitive
(2RS)-2-BenzylsuccinateRacemic~0.22 µMCompetitive[1]
CPA inhibitor (Compound 5)Not Specified0.32 µMNot Specified[2]
D-CysteineD-isomer2.3 µMNot Specified
N-(Hydroxyaminocarbonyl)phenylalanineRacemic2.09 µMCompetitive[3]
N-(Hydroxyaminocarbonyl)phenylalanineD-isomer1.54 µMCompetitive[3]
Cbz-Phe-ValP-(O)PheNot Specified10-27 fMTransition-state analogue[4]

Note: The Ki value for this compound is inferred from its close structural analog, (S)-2-benzyl-2-methylsuccinic acid, as studies suggest the methyl group has a minimal effect on binding affinity[5]. The Ki for (2RS)-2-benzylsuccinate is based on its equipotency with (2RS)-2-benzyl-3-phosphonopropionic acid[1].

Mechanism of CPA Inhibition by this compound

This compound acts as a competitive inhibitor of Carboxypeptidase A. It mimics the structure of the C-terminal portion of a substrate peptide and binds to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The interaction involves the coordination of the carboxylate groups of the inhibitor with the active site zinc ion and hydrogen bonding with key amino acid residues.

CPA_Inhibition_Mechanism cluster_enzyme Carboxypeptidase A Active Site Enzyme CPA Products Cleaved Products Enzyme->Products Catalysis ActiveSite Active Site (with Zn2+) Inhibitor This compound Substrate Peptide Substrate Substrate->Enzyme Binds to Active Site Inhibitor->ActiveSite Competitive Binding

Mechanism of competitive inhibition of Carboxypeptidase A.

Experimental Protocols

In Vitro CPA Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory activity of compounds against Carboxypeptidase A using a spectrophotometric assay.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • This compound and other test inhibitors

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 254 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.

    • Prepare a stock solution of hippuryl-L-phenylalanine in the same buffer.

    • Prepare stock solutions of the inhibitors in DMSO. Further dilute in Tris-HCl buffer to the desired concentrations.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the Tris-HCl buffer.

    • Add the inhibitor solution at various concentrations.

    • Add the Carboxypeptidase A solution and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, add the substrate solution (hippuryl-L-phenylalanine).

  • Data Acquisition:

    • Immediately measure the change in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine results in an increase in absorbance at this wavelength.

    • Record the initial reaction velocity (rate of change in absorbance).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

CPA_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Enzyme and Inhibitor Start->Incubate AddSubstrate Add Substrate (Hippuryl-L-phenylalanine) Incubate->AddSubstrate Measure Measure Absorbance at 254 nm AddSubstrate->Measure Analyze Analyze Data (IC50, Ki) Measure->Analyze End End Analyze->End

Experimental workflow for in vitro CPA inhibition assay.

Conclusion

The in vitro data strongly support this compound as a competitive inhibitor of Carboxypeptidase A, with a potency in the micromolar range. Its efficacy is comparable to its racemic mixture and other succinate-based inhibitors. The provided experimental protocol offers a robust framework for further characterization and comparison of this and other potential CPA inhibitors in a research and drug development setting.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure Benzylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the production of enantiomerically pure compounds is a critical task. Benzylsuccinic acid, a key building block for various pharmaceuticals, presents a common challenge in achieving high stereochemical purity. This guide provides an objective comparison of three primary methods for the synthesis of enantiomerically pure benzylsuccinic acid: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Resolution.

Data Presentation: A Comparative Overview

The selection of a synthetic strategy often depends on a balance of factors including enantioselectivity, chemical yield, operational complexity, and the cost of reagents and catalysts. The following table summarizes the key quantitative data for the three benchmarked methods.

ParameterAsymmetric HydrogenationChiral Auxiliary-Mediated AlkylationEnzymatic Kinetic Resolution (Ester Hydrolysis)
Precursor Benzylidenesuccinic acidSuccinic anhydride, Chiral auxiliaryRacemic diethyl benzylsuccinate
Key Reagent/Catalyst Ru-BINAP complexEvans Oxazolidinone, n-BuLi, Benzyl bromideLipase (e.g., from Candida sp.)
Enantioselectivity (e.e.) ≥97%>98% (via diastereoselectivity)Variable (dependent on enzyme and conditions)
Overall Yield HighModerate to HighLow to Moderate (theoretically max 50%)
Reaction Temperature Ambient to elevated-78°C to room temperatureAmbient to mild heating (e.g., 30-40°C)
Key Advantages High atom economy, catalytic use of chiral source, direct formation of the stereocenter.High and predictable diastereoselectivity, well-established and reliable procedures.Mild reaction conditions, environmentally benign catalyst, potential for high enantioselectivity.
Key Disadvantages Requires high-pressure hydrogen gas, specialized and expensive catalyst.Stoichiometric use of a chiral auxiliary, multi-step process, requires cryogenic temperatures.Maximum theoretical yield of 50% for one enantiomer, requires screening of enzymes and conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are the protocols for the key steps in each of the compared methods.

Method 1: Asymmetric Hydrogenation of Benzylidenesuccinic Acid

This method relies on the direct, enantioselective reduction of a prochiral alkene using a chiral transition metal catalyst. The ruthenium-BINAP complex is a highly effective catalyst for this transformation.[1]

Protocol:

  • Catalyst Preparation: The catalyst, for instance, Ru₂Cl₄[(R)-BINAP]₂(NEt₃), is prepared according to established literature procedures.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, benzylidenesuccinic acid and the chiral Ru-BINAP catalyst (substrate to catalyst ratio typically 100:1 to 1000:1) are dissolved in a suitable solvent such as methanol.

    • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4-100 atm).

    • The reaction mixture is stirred at a specific temperature (e.g., 20-50°C) for a designated time (e.g., 24-48 hours) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Product Isolation:

    • The autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

    • The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a dilute acid to remove the catalyst.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude benzylsuccinic acid.

    • Purification is typically achieved by recrystallization to afford the enantiomerically pure product.

Method 2: Chiral Auxiliary-Mediated Alkylation

This approach utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation of a succinate derivative. The auxiliary is subsequently cleaved to yield the chiral benzylsuccinic acid.[2][3][4]

Protocol:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at 0°C, add a base like n-butyllithium dropwise.

    • After stirring, add succinic anhydride to the reaction mixture and allow it to warm to room temperature. This forms the N-succinyl oxazolidinone.

  • Diastereoselective Alkylation:

    • The N-succinyl oxazolidinone is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere (e.g., argon).

    • A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide is added dropwise to form the enolate.

    • Benzyl bromide is then added to the enolate solution, and the reaction is stirred at -78°C for several hours.

  • Work-up and Auxiliary Cleavage:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The diastereomeric product is purified by column chromatography.

    • The purified product is then dissolved in a mixture of THF and water, and the auxiliary is cleaved using a reagent such as lithium hydroxide and hydrogen peroxide.

    • The chiral auxiliary can be recovered, and the desired enantiomer of benzylsuccinic acid is isolated after an acidic workup and extraction.

Method 3: Enzymatic Kinetic Resolution of a Benzylsuccinic Acid Diester

This method employs a lipase to selectively hydrolyze one enantiomer of a racemic diester of benzylsuccinic acid, allowing for the separation of the unreacted ester and the hydrolyzed monoester.

Protocol:

  • Substrate Preparation: Racemic diethyl benzylsuccinate is prepared by standard esterification of benzylsuccinic acid.

  • Enzymatic Hydrolysis:

    • Racemic diethyl benzylsuccinate is suspended in a phosphate buffer solution (e.g., pH 7.0).

    • A lipase (e.g., Lipase from Candida antarctica B, CALB) is added to the mixture. The reaction may be performed in a biphasic system with an organic solvent like heptane to improve substrate solubility.[5]

    • The mixture is stirred at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring and Work-up:

    • The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.

    • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

    • The aqueous and organic layers are separated. The unreacted ester (one enantiomer) is recovered from the organic layer.

    • The aqueous layer is acidified (e.g., with dilute HCl) and extracted with an organic solvent to isolate the monoester product (the other enantiomer).

    • Both the recovered ester and the monoester can be hydrolyzed to the corresponding enantiomers of benzylsuccinic acid.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for selecting a synthesis method and the chemical pathways described.

Synthesis_Method_Selection start Define Synthesis Goals scale Scale of Synthesis? start->scale purity Required Enantiopurity? scale->purity Large Scale scale->purity Small to Medium Scale equipment High-Pressure Equipment Available? purity->equipment >95% e.e. enzymatic Enzymatic Resolution purity->enzymatic <95% e.e. or for screening cost Cost Constraints? equipment->cost No asym_hydro Asymmetric Hydrogenation equipment->asym_hydro Yes chiral_aux Chiral Auxiliary Method cost->chiral_aux Lower Reagent Cost Tolerable cost->enzymatic Lowest Catalyst Cost

Caption: A decision tree for selecting the optimal synthesis method.

Synthesis_Pathways cluster_0 Asymmetric Hydrogenation cluster_1 Chiral Auxiliary Method cluster_2 Enzymatic Resolution A1 Benzylidenesuccinic Acid A2 (R)-Benzylsuccinic Acid A1->A2 H₂, Ru-(R)-BINAP B1 Succinic Anhydride + (S)-Auxiliary B2 N-Succinyl Auxiliary B1->B2 Acylation B3 Diastereomeric Product B2->B3 1. LDA 2. Benzyl Bromide B4 (R)-Benzylsuccinic Acid B3->B4 Cleavage C1 Racemic Diethyl Benzylsuccinate C2 (S)-Diethyl Benzylsuccinate + (R)-Monoethyl Benzylsuccinate C1->C2 Lipase, H₂O C3 (S)-Benzylsuccinic Acid C2->C3 C4 (R)-Benzylsuccinic Acid C2->C4

Caption: Overview of the three main synthetic pathways.

References

Safety Operating Guide

Proper Disposal of (S)-2-benzylsuccinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (S)-2-benzylsuccinic acid is crucial for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper assessment and neutralization.[2][3]

Hazard Profile and Safety Information

Before handling this compound for disposal, it is essential to be aware of its associated hazards. Personal protective equipment (PPE), including safety glasses or chemical safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][5][6] Handling of the solid material should be performed in a well-ventilated area to avoid the formation and inhalation of dust.[4]

Key Safety and Disposal Information Summary

PropertyInformationSource
Chemical Name This compoundN/A
Appearance White to almost white solid/powder[7]
Primary Hazards Skin Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), Specific target organ toxicity - single exposure (respiratory system) (Category 3)[4][5]
Incompatible Materials Strong oxidizing agents[6]
Primary Disposal Route Approved hazardous waste disposal plant[1]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[4][7]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste.[8] This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[6]

  • Collect solid waste separately from liquid waste.[9]

  • If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).[9]

3. Waste Container and Labeling:

  • Use a compatible, properly sealed container for waste collection.[10] The container should be clearly labeled as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area must be at or near the point of generation.[8]

  • The SAA should have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.[2][8]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][8]

  • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[2]

Note on Neutralization: While some carboxylic acids can be neutralized and disposed of down the drain, this should only be done for small quantities and after a thorough hazard assessment by a qualified professional.[11] Given that this compound is classified as a skin and eye irritant, and its toxicological properties are not fully investigated, the recommended and safest disposal method is through a certified hazardous waste handler.[7]

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management A Generate this compound waste B Segregate Waste (Solid, Non-halogenated, etc.) A->B C Use Labeled, Compatible Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full or Max Time Reached? D->E E->D No F Contact EHS for Pickup E->F Yes G Licensed Hazardous Waste Disposal F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-benzylsuccinic acid
Reactant of Route 2
(S)-2-benzylsuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.